2-Propynyl beta-D-lactopyranoside
Beschreibung
Eigenschaften
Molekularformel |
C15H24O11 |
|---|---|
Molekulargewicht |
380.34 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2 |
InChI-Schlüssel |
PVLGGYRASUDQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Technical Whitepaper: Applications of 2-Propynyl beta-D-lactopyranoside in Glycobiology
Executive Summary
2-Propynyl beta-D-lactopyranoside (Propargyl Lactoside) is a functionalized disaccharide derivative serving as a critical building block in modern glycobiology. By installing a terminal alkyne (propargyl group) at the anomeric position of lactose, this molecule acts as a bioorthogonal "handle," enabling the rapid construction of complex glycoconjugates via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
This guide details the synthesis, mechanistic applications, and experimental protocols for utilizing propargyl lactoside to probe carbohydrate-protein interactions, specifically targeting Galectins (Gal-1, Gal-3) and bacterial lectins like Pseudomonas aeruginosa Lectin A (PA-IL) .
Part 1: Chemical Identity & Synthetic Logic
The Molecule[1][2]
-
IUPAC Name: 2-Propynyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
-
Common Name: Propargyl Lactoside
-
Role: Bioorthogonal Glycan Donor
-
Key Feature: The propargyl group (
) is stable under physiological conditions but highly reactive toward azides in the presence of Cu(I) catalysts.
Synthesis Strategy
The synthesis of propargyl lactoside requires strict stereocontrol to ensure the formation of the
Mechanism of Synthesis:
The preferred route utilizes Boron Trifluoride Diethyl Etherate (
-
Activation:
activates the peracetylated lactose donor at the anomeric position. -
Neighboring Group Participation: The acetyl group at C-2 directs the nucleophilic attack of propargyl alcohol from the opposite face, exclusively yielding the
-anomer. -
Deprotection: Zemplén transesterification (NaOMe/MeOH) removes acetyl protecting groups to yield the final hydrophilic product.
Part 2: Core Applications in Glycobiology[3]
Multivalent Glycoconjugates & The Cluster Glycoside Effect
Monovalent lactose often exhibits weak affinity (
-
Target: Galectin-3 (Gal-3) , a chimera-type lectin involved in cancer metastasis and fibrosis.[1]
-
Target: PA-IL (LecA) from Pseudomonas aeruginosa, a virulence factor involved in biofilm formation.[2][3][4]
Diagram 1: Synthesis of Multivalent Glycoclusters via Click Chemistry
Caption: Workflow for "clicking" propargyl lactoside onto azide-scaffolds to create high-affinity multivalent ligands.
Glycoarray Fabrication
Propargyl lactoside is immobilized onto azide-functionalized glass slides or gold surfaces (for SPR) to create glycoarrays. These arrays allow for high-throughput screening of lectin binding specificity.
-
Advantage: The triazole linkage formed is chemically inert and resistant to enzymatic hydrolysis, unlike natural glycosidic bonds.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Propynyl beta-D-lactopyranoside
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
-
Reactants: Dissolve
-D-lactose octaacetate (1.0 eq) and propargyl alcohol (3.0 eq) in anhydrous . -
Catalysis: Add
(5.0 eq) dropwise at 0°C. -
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with saturated
, extract with DCM, and dry over . -
Purification: Flash chromatography yields the peracetylated intermediate.
-
Deprotection: Dissolve intermediate in dry MeOH. Add catalytic NaOMe (pH 9-10). Stir 2h. Neutralize with Amberlite IR-120 (
). Filter and concentrate.-
Yield: Typically 60–80%.
-
Validation:
NMR (check for propargyl protons at ppm and anomeric doublet at ppm, Hz for -linkage).
-
Protocol B: CuAAC Conjugation (Click Reaction)
Use this protocol to conjugate propargyl lactoside to azide-bearing proteins or scaffolds.
-
Buffer: Prepare 100 mM Phosphate Buffer (pH 7.5).
-
Stock Solutions:
-
Propargyl Lactoside (10 mM in water).
-
Azide-Scaffold (variable concentration).
- (50 mM).
-
THPTA Ligand (100 mM) – Critical for protecting biomolecules from oxidation.
-
Sodium Ascorbate (100 mM) – Freshly prepared.
-
-
Mixing:
-
Premix
and THPTA (1:2 ratio) and let stand for 5 mins. -
Add Azide-Scaffold and Propargyl Lactoside to the reaction vessel.
-
Add Cu-THPTA complex (final conc. 0.1–0.5 mM).
-
Initiate with Sodium Ascorbate (final conc. 2–5 mM).
-
-
Incubation: Incubate at RT for 1–4 hours in the dark.
-
Purification: Dialysis or Size Exclusion Chromatography (PD-10 column) to remove copper and unreacted sugars.
Part 4: Data & Mechanistic Insights
Binding Affinity Comparison
The following table summarizes the enhancement in binding affinity (
| Ligand Structure | Valency | Assay Method | Relative Potency (per sugar) | Reference |
| Monovalent Lactose | 1 | ELLA / FP | 1.0 (Baseline) | [1, 2] |
| Propargyl Lactoside | 1 | FP | 1.2 - 2.5* | [2, 3] |
| Trivalent Glycocluster | 3 | ELLA | 2.1 - 3.2 | [1] |
| Tetravalent Dendrimer | 4 | ITC / SPR | > 10 - 50 | [3, 4] |
*Note: The propargyl group itself can interact hydrophobically with the lectin binding site, slightly enhancing affinity even in monovalent form.
Mechanistic Pathway: Galectin Cross-Linking
Galectins form "lattices" on cell surfaces by cross-linking glycoproteins. Multivalent propargyl lactoside derivatives mimic this process, inhibiting native interactions (e.g., tumor cell adhesion).
Diagram 2: Mechanism of Galectin Lattice Inhibition
Caption: Multivalent propargyl lactoside inhibitors sequester Galectin-3, preventing formation of the pro-metastatic cell surface lattice.
References
-
Gouin, S. G., et al. (2010). "Multimeric lactoside 'click clusters' as tools to investigate the effect of linker length in specific interactions with peanut lectin, galectin-1, and -3."[5] ChemBioChem, 11(10), 1430-1442. Link
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th Edition. Cold Spring Harbor Laboratory Press. Link
-
Farkas, L. B., et al. (2022). "A Fucosylated Lactose-Presenting Tetravalent Glycocluster Acting as a Mutual Ligand of Pseudomonas aeruginosa Lectins A (PA-IL) and B (PA-IIL)." Molecules, 27(24), 9057. Link
-
Sýkorová, M., et al. (2019). "Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL)." Molecules, 24(21), 3986. Link
-
Peterson, K., et al. (2018). "Synthesis and Evaluation of New Thiodigalactoside-Based Chemical Probes to Label Galectin-3." ChemBioChem, 19(5), 460-465. Link
Sources
- 1. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multimeric lactoside "click clusters" as tools to investigate the effect of linker length in specific interactions with peanut lectin, galectin-1, and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Propargyl Lactoside in Click Chemistry Bioconjugation
Part 1: Executive Summary
Propargyl lactoside (2-propynyl
This guide details the operational framework for utilizing propargyl lactoside in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It moves beyond basic textbook descriptions to address the specific challenges of carbohydrate conjugation: maintaining anomeric stereochemistry, preventing copper-induced protein degradation, and achieving quantitative yields in aqueous media.
Part 2: Chemical Basis & Synthesis
The Strategic Advantage of the Propargyl Handle
The propargyl group is preferred over the azide handle on the carbohydrate for two reasons:
-
Stability: Propargyl glycosides are chemically inert to most physiological conditions, whereas glycosyl azides can be sensitive to phosphines (Staudinger reduction) or thermal decomposition.
-
Sterics: The linear geometry of the alkyne minimizes steric clashes at the binding site of lectins compared to bulky linker systems.
Synthesis Protocol: Chemical vs. Enzymatic
While enzymatic transglycosylation (using
Optimized Chemical Synthesis Workflow:
-
Precursor:
-Lactose octaacetate (Peracetylated lactose).[1] -
Glycosylation: Reaction with propargyl alcohol using Boron Trifluoride Diethyl Etherate (
). The acetate group at C-2 ensures -selectivity via neighboring group participation (anchimeric assistance). -
Deprotection: Zemplén transesterification (NaOMe/MeOH).
Quantitative Data: Synthesis Efficiency
| Method | Reagents | Anomeric Selectivity ( | Typical Yield | Purity Profile |
| Chemical (Recommended) | > 95:5 | 70-85% | High (Crystallizable) | |
| Enzymatic | ~ 80:20 | 15-30% | Low (Hydrolysis byproducts) |
Visualization 1: Synthesis & Click Mechanism
Caption: Chemical synthesis of
Part 3: Bioconjugation Protocol (CuAAC)
The "Ligand-Assisted" Necessity
In biological contexts, free Copper(I) generates Reactive Oxygen Species (ROS) that degrade proteins (histidine oxidation) and cleave DNA. You must use a water-soluble ligand.
-
Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2] It protects the Cu(I) oxidation state and blocks ROS generation better than the older TBTA ligand, which is insoluble in water.
Step-by-Step Protocol
Materials:
-
Protein/Nanoparticle with Azide handle (
). -
Propargyl Lactoside (Stock:
in water). -
(Stock:
in water). -
THPTA Ligand (Stock:
in water). -
Sodium Ascorbate (Stock:
in water - Freshly Prepared ).[3][4][5] -
Aminoguanidine (Optional:
- prevents protein crosslinking by dehydroascorbate).
Workflow:
-
Premix Catalyst: Mix
and THPTA in a 1:5 molar ratio (e.g., Cu + THPTA). Incubate for 5 mins. Why? This ensures all copper is coordinated before hitting the protein. -
Assembly: In a microcentrifuge tube, add:
-
Azide-Protein solution (Buffer: PBS, pH 7.4).
-
Propargyl Lactoside (5-20 equivalents relative to azide).
-
Aminoguanidine (Final conc:
).
-
-
Initiation: Add the Cu-THPTA premix (Final Cu conc:
). -
Reduction: Add Sodium Ascorbate (Final conc:
).[6] -
Incubation: 1-2 hours at Room Temperature or 4°C overnight. Keep dark.
-
Purification (Critical):
-
Dialysis: Against PBS containing
EDTA (2 changes) to strip copper, followed by PBS alone. -
Spin Columns: For small volumes, use Zeba spin columns or PD-10.
-
Visualization 2: Bioconjugation Workflow
Caption: Optimized CuAAC workflow ensuring protein integrity via THPTA complexation and EDTA cleanup.
Part 4: Applications & Mechanism of Action
Targeted Drug Delivery (ASGPR)
The Asialoglycoprotein Receptor (ASGPR) is highly expressed on hepatocytes.[7][8] It recognizes terminal galactose residues.[7][8]
-
Mechanism: Propargyl lactoside is conjugated to dendrimers or liposomes to create a multivalent display.
-
Valency Effect: A single lactose has low affinity (
). Multivalent presentation (Cluster Glycosides) increases affinity to range via the "Cluster Glycoside Effect," triggering rapid endocytosis.
Galectin-3 Inhibition
Galectin-3 is a cancer biomarker involved in metastasis.
-
Role: Propargyl lactoside serves as a core scaffold. The triazole ring formed during CuAAC can actually participate in binding interactions (mimicking peptide bonds or stacking with Arginine residues in the galectin active site), often enhancing affinity compared to native lactose.
Visualization 3: ASGPR Targeting Pathway
Caption: Mechanism of hepatocyte targeting. Multivalent propargyl lactoside surfaces trigger ASGPR-mediated endocytosis.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation | Free Copper(I) oxidation or high local concentration. | Increase THPTA ratio to 1:10. Add Aminoguanidine. |
| Low Yield | Oxygen inhibition of Cu(I). | Degas buffers or increase Ascorbate concentration. |
| Blue Solution | Oxidation of Cu(I) to Cu(II). | Add more fresh Ascorbate. Keep reaction under Argon if possible. |
| Copper Contamination | Inefficient dialysis.[9] | Use EDTA or Chelex resin. Verify with colorimetric assay. |
References
-
Chemical Synthesis of Propargyl Glycosides
- Synthesis of propyl-β-D-galactoside with free and immobilized β-galactosidase.
-
Source:
-
CuAAC Mechanism & Ligands
-
Galectin Binding
- Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding.
-
Source:
-
ASGPR Targeting
-
Multivalent targeting of the asialoglycoprotein receptor by virus-like particles.[10] (Use of galactose/lactose mimics for liver delivery).
-
Source:
-
-
Copper Removal Protocols
- How to remove copper after CuAAc click reaction?
-
Source:
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 8. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 9. researchgate.net [researchgate.net]
- 10. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Systems for 2-Propynyl β-D-Lactopyranoside
Executive Summary
2-Propynyl β-D-lactopyranoside (also known as Propargyl β-lactoside) is a functionalized disaccharide derivative widely utilized as a chemical probe in glycobiology and a scaffold in drug discovery. Its core utility lies in the propargyl (alkyne) handle , which enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1]
Understanding its solubility profile is critical for three distinct workflows:
-
Stock Preparation: Creating stable, high-concentration libraries.[1]
-
Reaction Engineering: Optimizing solvent systems for click conjugation.
-
Purification: Exploiting solubility differentials to isolate products.[1]
This guide provides a scientifically grounded analysis of the compound's behavior in aqueous and organic media, supported by experimental protocols and decision-making frameworks.
Molecular Architecture & Solubility Logic[1]
To predict and manipulate the solubility of 2-Propynyl β-D-lactopyranoside, one must analyze its competing structural domains:
-
The Glycon (Hydrophilic Domain): The lactoside moiety (galactose + glucose) contains seven free hydroxyl (-OH) groups and three ether linkages.[1] This creates a dense network of hydrogen bond donors and acceptors, driving high affinity for polar protic solvents (Water).
-
The Aglycon (Hydrophobic/Reactive Domain): The 2-propynyl group is a small, unsaturated hydrocarbon.[1] While it introduces a degree of lipophilicity compared to native lactose, it is insufficient to overcome the massive polarity of the disaccharide core.
Thermodynamic Outcome: The molecule behaves as a polar amphiphile . It retains the high water solubility of lactose but gains solubility in select organic polar solvents (DMSO, DMF) that can disrupt inter-sugar hydrogen bonding. It remains insoluble in non-polar organics.
Solubility Profile Data
The following data summarizes the solubility tiers. Note that "Soluble" implies a concentration
Table 1: Solubility in Common Laboratory Solvents
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight | Application |
| Aqueous | Water (Milli-Q) | Highly Soluble | Extensive H-bonding network matches sugar hydroxyls.[1] | Bioassays, Micelle assembly |
| Polar Aprotic | DMSO | Highly Soluble | High dielectric constant; disrupts sugar crystal lattice. | Cryostorage, Stock solutions |
| DMF | Soluble | Similar to DMSO but slightly less effective for dense sugars. | Synthesis intermediates | |
| Alcohols | Methanol | Moderately Soluble | Soluble upon warming; may precipitate on cooling.[1] | Reaction co-solvent |
| Ethanol | Sparingly Soluble | Dielectric constant too low to fully solvate disaccharide.[1] | Precipitation anti-solvent | |
| t-Butanol | Poorly Soluble | Steric bulk hinders interaction with -OH groups.[1] | Click chemistry co-solvent | |
| Non-Polar | DCM / Chloroform | Insoluble | Lack of H-bonding capability.[1] | Washing/Extraction (removes impurities) |
| Diethyl Ether | Insoluble | Very low polarity.[1] | Precipitant for purification |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions (50 mM)
Purpose: Long-term storage for biological screening.[1]
-
Weighing: Accurately weigh 19.1 mg of 2-Propynyl β-D-lactopyranoside (MW: ~382.36 g/mol ).
-
Solvent Choice:
-
Dissolution: Add 1.0 mL of the chosen solvent. Vortex for 30 seconds.[1] The powder should dissolve instantly to form a clear, colorless solution.
-
Sterilization: If using water, filter through a 0.22 µm PES syringe filter . (Do not use Nylon filters with protein-containing downstream applications).[1]
-
Storage: Aliquot into cryovials and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the glycosidic bond.[1]
Protocol B: "Click" Chemistry Solvent System
Purpose: Conjugating the propargyl lactoside to an azide-functionalized scaffold (e.g., PEG-Azide or Protein-Azide).[1]
Context: The standard CuAAC reaction requires a solvent system that solubilizes both the hydrophilic sugar and the often hydrophobic azide partner, while accommodating the Copper(I) catalyst.
-
Standard Mix: Prepare a 1:1 (v/v) mixture of Water and t-Butanol (t-BuOH) .
-
Why t-BuOH? It acts as a phase transfer agent, solubilizing the organic azide and the copper ligand (e.g., TBTA), while the water keeps the lactoside dissolved.
-
-
Alternative (for proteins): Use PBS (pH 7.[1]4) containing 5-10% DMSO .[1]
-
Procedure:
Protocol C: Purification via Solvent Precipitation
Purpose: Removing non-polar impurities or recovering the product after synthesis.[1]
-
Concentration: Evaporate the reaction mixture (containing the lactoside) to a minimal volume of water or methanol using a rotary evaporator (
). -
Precipitation: Slowly pour the concentrated residue into 10 volumes of ice-cold Acetone or Diethyl Ether with vigorous stirring.
-
Filtration: The lactoside will crash out as a white precipitate.[1] Filter via a sintered glass funnel.[1]
-
Wash: Wash the solid cake with cold acetone to remove organic impurities (e.g., unreacted hydrophobic azides).
Visualization of Workflows
Diagram 1: Solubility Decision Matrix
This logic tree guides the researcher to the correct solvent based on the immediate experimental goal.
Figure 1: Decision matrix for selecting the optimal solvent system based on experimental intent.[1]
Diagram 2: CuAAC Reaction Solvent Workflow
Visualizing the biphasic-to-monophasic transition required for successful conjugation.[1]
Figure 2: The standard solvent blending strategy for "Click" chemistry involving propargyl glycosides.
References
-
Dal Bo, A. G., et al. (2011).[2] Self-assembled carbohydrate-based micelles for lectin targeting.[1][2][3] ResearchGate.[1] Describes the synthesis and water solubility of propargyl-beta-lactoside block copolymers.
-
Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1][4] Angewandte Chemie.[1] Establishes the standard water/alcohol solvent systems for CuAAC.
-
Duchefa Biochemie. 2-Nitrophenyl-β-D-galactopyranoside Product Sheet. Provides solubility benchmarks (DMSO/DMF/Water) for structurally analogous nitrophenyl-galactosides.
-
ChemicalBook. P-NITROPHENYL BETA-D-LACTOPYRANOSIDE Properties. Confirms the high polarity and water solubility of lactoside derivatives.
Sources
Difference between 2-Propynyl beta-D-lactopyranoside and native lactose
Technical Guide: 2-Propynyl -D-Lactopyranoside vs. Native Lactose
From Metabolic Substrate to Bioorthogonal Probe
Executive Summary
This guide delineates the critical physicochemical and functional differences between Native Lactose (a metabolic disaccharide) and 2-Propynyl
For drug development professionals, this transition represents a shift from passive formulation components to active pharmacophore scaffolds used in the design of high-affinity Galectin inhibitors and glycodendrimers.
Chemical Architecture & Physicochemical Properties[1]
The fundamental difference lies at the anomeric center (C1) of the glucose unit. Native lactose possesses a free hemiacetal, allowing it to mutarotate and reduce. Propargyl lactoside is locked in the
Comparative Technical Specifications
| Feature | Native Lactose (Monohydrate) | 2-Propynyl |
| IUPAC Name | 2-Propynyl | |
| CAS Number | 63-42-3 (anhydrous) / 64044-51-5 | 857642-16-1 (Free sugar) |
| Molecular Weight | 342.30 g/mol | 380.34 g/mol |
| Formula | ||
| Anomeric Center | Hemiacetal (Reducing, Mutarotating) | Acetal (Non-reducing, Locked |
| Melting Point | ~202 °C ( | 190–192 °C (Crystalline solid) |
| Solubility | High in | Soluble in |
| Primary Utility | Excipient, Fermentation Substrate | Click Chemistry Handle , Galectin Probe |
Structural Visualization
Figure 1: Structural divergence at the C1 position determines chemical stability and reactivity.
Synthesis Protocol: 2-Propynyl -D-Lactopyranoside
Objective: Synthesize the propargyl derivative from native lactose via peracetylation and Lewis acid-catalyzed glycosylation.
Phase 1: Activation (Peracetylation)
-
Reagents:
-Lactose monohydrate, Acetic Anhydride ( ), Sodium Acetate (NaOAc). -
Mechanism: Conversion of all free hydroxyls to acetates. The use of NaOAc at high temperature typically favors the formation of
-Lactose Octaacetate via thermodynamic control. -
Protocol:
-
Reflux lactose in
with anhydrous NaOAc for 2 hours. -
Pour into ice water to precipitate the crude product.
-
Recrystallize from ethanol.[1]
-
Checkpoint: Target MP ~90°C (if mixed anomers) or ~142°C (pure
-anomer).
-
Phase 2: Glycosylation (The Critical Step)
-
Reagents:
-Lactose Octaacetate, Propargyl Alcohol, Boron Trifluoride Etherate ( ). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Mechanism: The Lewis acid (
) activates the C1-acetate, forming an oxocarbenium ion. The propargyl alcohol attacks from the -face (assisted by the C2-neighboring group participation of the acetate), ensuring 1,2-trans stereoselectivity. -
Step-by-Step:
-
Dissolve
-Lactose Octaacetate (1.0 eq) and Propargyl Alcohol (1.5 eq) in dry DCM under . -
Cool to 0°C. Add
(1.5 eq) dropwise. -
Allow to warm to RT and stir for 12–16 hours.
-
Quench: Add saturated
to neutralize acid. Extract with DCM. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Validation:
-NMR must show the alkyne proton triplet (~2.4 ppm, Hz) and the anomeric proton doublet (~4.6 ppm, Hz, confirming -linkage).
-
Phase 3: Deprotection
-
Reagents: Sodium Methoxide (NaOMe) in Methanol (Zemplén conditions).
-
Protocol:
-
Dissolve the protected intermediate in dry MeOH.
-
Add catalytic NaOMe (pH ~9-10). Stir at RT for 2-4 hours.
-
Neutralization: Add Amberlite IR-120 (
form) resin until pH is neutral. Filter resin. -
Isolation: Concentrate in vacuo. The product typically crystallizes or forms a white solid.
-
Final MP Check: 190–192 °C.
-
Functional Applications: The "Click" Advantage
Unlike native lactose, which interacts with proteins (lectins) passively, 2-propynyl lactoside is a modular building block . Its terminal alkyne allows it to be "clicked" onto various scaffolds using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Why is this critical for Drug Development?
Galectins (e.g., Gal-3) are multivalent proteins involved in cancer metastasis and fibrosis. Monovalent lactose has weak affinity (
-
Native Lactose: Cannot be easily multimerized without complex chemistry.
-
Propargyl Lactoside: Can be conjugated to tetra-valent or octa-valent dendrimers (e.g., PAMAM, calixarenes) yielding nanomolar affinity inhibitors (Glyocluster effect).
Experimental Workflow: CuAAC Conjugation
Figure 2: The CuAAC workflow converts the propargyl monomer into high-affinity multivalent glycoconjugates.
Biological Interactivity & Validation
Binding Affinity Comparison
When designing Galectin inhibitors, the propargyl group at the anomeric position generally points away from the primary carbohydrate recognition domain (CRD) of Galectin-1 and Galectin-3. This means the modification minimally perturbs the intrinsic binding affinity of the lactose core, while enabling the attachment of hydrophobic groups that can capture auxiliary binding sites.
| Ligand | Target | Mechanism | |
| Native Lactose | Galectin-3 | ~91 | Canonical CRD binding |
| Propargyl Lactoside | Galectin-3 | ~37–100 | Similar to native; slight hydrophobic gain |
| Multivalent Propargyl-Dendrimer (G3) | Galectin-3 | < 1 | Chelate/Statistical Rebinding Effect |
Protocol: Hemagglutination Inhibition Assay (HIA)
To validate the bioactivity of the synthesized propargyl derivative.
-
Preparation: Serial dilutions of Propargyl Lactoside in PBS (V-bottom microplate).
-
Lectin Addition: Add Galectin-3 (at 4x Minimum Agglutination Concentration). Incubate 30 min.
-
Readout: Add 2% rabbit erythrocyte suspension. Incubate 1 hr.
-
Result: Determine the Minimum Inhibitory Concentration (MIC). A lower MIC compared to native lactose indicates enhanced potency or effective presentation.
References
-
Synthesis & Properties: Synthose Inc.[2] "Propargyl β-D-lactoside, Min. 98% - Product Catalog." Accessed 2026.[2][3] Link
- Galectin Binding: Vrasidas, I. et al. "Rigidified Multivalent Lactose Molecules and Their Interactions with Galectin-1 and Galectin-3." Organic & Biomolecular Chemistry, 2003.
-
Click Chemistry Application: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link
-
Glycosylation Methodology: Kumpinš, V. et al. "Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside." Carbohydrate Chemistry: Proven Synthetic Methods, 2020. Link
- Galectin-3 Structural Biology: Diehl, C. et al. "Protein-Ligand Interactions: Galectin-3." Methods in Molecular Biology, 2015.
An In-depth Technical Guide to the Stability of the O-glycosidic Bond in 2-Propynyl β-D-lactopyranoside
Abstract
This technical guide provides a comprehensive analysis of the stability of the O-glycosidic bond in 2-Propynyl β-D-lactopyranoside, a molecule of significant interest in glycochemistry and bioconjugation. The stability of this linkage is a critical parameter that dictates its utility in various applications, from drug delivery systems to the synthesis of complex carbohydrates. This document delves into the fundamental principles governing glycosidic bond stability, with a specific focus on the chemical and enzymatic hydrolysis of 2-Propynyl β-D-lactopyranoside. We will explore the mechanistic underpinnings of acid-catalyzed cleavage, the specificity and kinetics of enzymatic degradation by β-galactosidases, and the unique influence of the 2-propynyl aglycone on the bond's reactivity. Detailed, field-proven experimental protocols for assessing stability are provided to equip researchers and drug development professionals with the practical knowledge required for their work.
Introduction to O-Glycosidic Bonds
O-glycosidic bonds are covalent linkages that connect a carbohydrate (the glycan) to another molecule, which can be another carbohydrate or a non-carbohydrate moiety known as an aglycone.[1][2] These bonds are fundamental to the structure and function of a vast array of biological molecules, including disaccharides, oligosaccharides, and polysaccharides.[3] The formation of a glycosidic bond involves the anomeric carbon of a sugar, locking the cyclic structure and defining its α or β stereochemistry.[3] The stability of this bond is not absolute; it is susceptible to cleavage through hydrolysis, a process that can be catalyzed by acids or specific enzymes known as glycoside hydrolases (glycosidases).[1][4][5] Understanding the factors that govern the stability of a specific glycosidic linkage is paramount for the design and application of carbohydrate-based molecules in research and medicine.
This guide focuses specifically on 2-Propynyl β-D-lactopyranoside, a synthetic glycoside where lactose is linked to a propargyl alcohol aglycone. The terminal alkyne of the propargyl group makes this molecule a valuable tool for "click chemistry" reactions, enabling its conjugation to other molecules. Therefore, a thorough understanding of its stability under various chemical and biological conditions is essential.
Molecular Profile of 2-Propynyl β-D-lactopyranoside
2-Propynyl β-D-lactopyranoside consists of a lactose unit (a disaccharide composed of galactose and glucose) linked via a β-(1→4) glycosidic bond, which is itself connected to a 2-propynyl group through another O-glycosidic bond at the anomeric carbon of the glucose residue. It is the stability of this latter bond—the one connecting the lactose to the propargyl aglycone—that is the primary focus of this guide.
Caption: Structure of 2-Propynyl β-D-lactopyranoside.
Chemical Stability: Acid-Catalyzed Hydrolysis
The O-glycosidic bond is susceptible to hydrolysis under acidic conditions.[5] This reaction is of significant importance as it can dictate the viability of a glycoside in acidic environments, such as the stomach or in certain industrial processes.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of an O-glycosidic bond is a multi-step process:[3][6]
-
Protonation: The reaction is initiated by the rapid and reversible protonation of the glycosidic oxygen atom, forming a conjugate acid.[6][7]
-
Heterolysis (Rate-Limiting Step): The protonated bond undergoes unimolecular cleavage (heterolysis). This is the slowest step in the process and therefore rate-determining. This step results in the departure of the aglycone (propargyl alcohol) and the formation of a cyclic oxocarbenium ion intermediate.[6][7]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the anomeric carbon of the oxocarbenium ion.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the free lactose molecule (as a mixture of α and β anomers) and a proton.[7]
Caption: Mechanism of Acid-Catalyzed Glycosidic Bond Hydrolysis.
Influence of the 2-Propynyl Aglycone
The nature of the aglycone group can influence the rate of hydrolysis. Electron-withdrawing groups on the aglycone can have complex effects. While they might facilitate the heterolysis step, they can also decrease the basicity of the glycosidic oxygen, thereby reducing the concentration of the protonated intermediate.[6]
Propargyl glycosides are generally considered to be stable glycosyl donors, suggesting a degree of resistance to cleavage under mild conditions.[8][9] They typically require specific activation, such as by gold(III) chloride (AuCl₃), to act as glycosyl donors, and are stable in the presence of acids like HCl in dioxane.[8][9] This inherent stability is advantageous for applications where the glycosidic bond must remain intact until a specific chemical trigger is introduced.
pH and Temperature Dependence
The rate of acid-catalyzed hydrolysis is highly dependent on both pH and temperature. As with most chemical reactions, the rate increases with temperature.[1] The rate is also directly proportional to the concentration of hydronium ions, meaning that hydrolysis is significantly faster at lower pH values. The stability of glycosylation on proteins has been shown to be pH-dependent, with increased degradation often observed at lower pH.[10]
| pH Condition | Expected Stability of 2-Propynyl β-D-lactopyranoside | Rationale |
| pH 1-3 (Strongly Acidic) | Low | High concentration of H⁺ ions promotes rapid protonation and subsequent hydrolysis of the glycosidic bond.[6][7] |
| pH 4-6 (Weakly Acidic) | Moderate | Slower rate of hydrolysis compared to strongly acidic conditions. Stability is time and temperature-dependent. |
| pH 7-8 (Neutral/Slightly Alkaline) | High | The concentration of H⁺ is too low for significant acid-catalyzed hydrolysis to occur. |
| pH > 9 (Alkaline) | High | O-glycosidic bonds are generally stable to base-catalyzed hydrolysis. |
Enzymatic Stability: Hydrolysis by β-Galactosidase
In biological systems, the cleavage of glycosidic bonds is catalyzed by a class of enzymes known as glycoside hydrolases (GHs) or glycosidases.[4] These enzymes exhibit high specificity for both the sugar moiety and the stereochemistry (α or β) of the glycosidic linkage.[1]
β-Galactosidase: The Key Enzyme
The relevant enzyme for the hydrolysis of 2-Propynyl β-D-lactopyranoside is β-galactosidase (EC 3.2.1.23). This enzyme specifically catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[11] The lactose component of the molecule makes it a substrate for this enzyme. The enzyme cleaves the β-(1→4) bond between galactose and glucose in lactose, and can also act on other β-D-galactopyranosides.[11]
Mechanism of Enzymatic Hydrolysis
β-Galactosidase typically employs a retaining mechanism involving a two-step, double-displacement reaction:[4]
-
Glycosylation: An enzymatic nucleophile (a carboxylate side chain, e.g., from a glutamate residue) attacks the anomeric carbon. Simultaneously, an enzymatic acid catalyst (e.g., another glutamic acid) protonates the glycosidic oxygen, leading to the departure of the aglycone and the formation of a covalent glycosyl-enzyme intermediate.
-
Deglycosylation: A water molecule, activated by the enzymatic general base (the deprotonated form of the acid catalyst), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the free sugar. The enzyme is regenerated in its original state.
Substrate Specificity and the Propargyl Aglycone
While β-galactosidase has high specificity for the D-galactose portion of its substrates, it can tolerate a wide variety of aglycone groups.[11] This is evidenced by its ability to hydrolyze chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (PNPG).[11][12] Therefore, it is highly probable that 2-Propynyl β-D-lactopyranoside is a substrate for β-galactosidase, which would cleave the bond between the lactose and the propargyl group. The efficiency of this cleavage (reflected in K_m and k_cat values) would depend on how well the propargyl group fits into the active site of the enzyme.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the O-glycosidic bond in 2-Propynyl β-D-lactopyranoside, a series of well-controlled experiments are necessary. The following protocols provide a framework for such an investigation.
Workflow for Stability Testing
Caption: Experimental Workflow for Stability Assessment.
Protocol 1: Acidic pH Stability Assay
Objective: To determine the rate of hydrolysis of 2-Propynyl β-D-lactopyranoside under various acidic conditions.
Materials:
-
2-Propynyl β-D-lactopyranoside
-
Hydrochloric acid (HCl) solutions (pH 2.0, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4 (as a neutral control)
-
Sodium bicarbonate solution (for quenching)
-
Water bath or incubator set to 37°C
-
HPLC system with a C18 column and UV or Mass Spectrometry detector
Methodology:
-
Prepare a 1 mg/mL stock solution of 2-Propynyl β-D-lactopyranoside in deionized water.
-
Set up reaction tubes for each pH condition (2.0, 4.0, and 7.4). For each condition, add 50 µL of the stock solution to 450 µL of the corresponding buffer/acid solution.
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from each reaction tube.
-
Immediately quench the hydrolysis by adding the aliquot to 50 µL of a neutralizing solution (e.g., sodium bicarbonate for the acidic samples, or a weak acid for any alkaline controls).
-
Analyze the quenched samples by HPLC. Monitor the disappearance of the peak corresponding to 2-Propynyl β-D-lactopyranoside and the appearance of a lactose peak.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the results to determine the hydrolysis half-life (t₁/₂) at each pH.
Protocol 2: Enzymatic Stability Assay
Objective: To assess the susceptibility of 2-Propynyl β-D-lactopyranoside to cleavage by β-galactosidase.
Materials:
-
2-Propynyl β-D-lactopyranoside
-
β-galactosidase from E. coli or Aspergillus oryzae
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
Stop solution (e.g., 1 M sodium carbonate)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) as a positive control substrate
-
Spectrophotometer or plate reader
-
HPLC system
Methodology:
-
Prepare a working solution of 2-Propynyl β-D-lactopyranoside in the assay buffer.
-
Prepare a solution of β-galactosidase in the assay buffer. The optimal concentration should be determined empirically.
-
Positive Control: Set up a reaction with the control substrate, ONPG, to confirm enzyme activity. Add the enzyme to the ONPG solution and monitor the formation of the yellow o-nitrophenol product at 410-420 nm.
-
Test Reaction: In a separate tube, add the β-galactosidase solution to the 2-Propynyl β-D-lactopyranoside solution. Incubate at the enzyme's optimal temperature (typically 37°C).
-
Negative Control: Prepare a reaction mixture containing 2-Propynyl β-D-lactopyranoside but no enzyme to control for non-enzymatic degradation.
-
At various time points, take aliquots and stop the reaction.
-
Analyze the samples by HPLC to quantify the decrease in the parent compound and the formation of lactose and propargyl alcohol.
| Parameter | Description | Expected Outcome for 2-Propynyl β-D-lactopyranoside |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. Indicates substrate affinity. | A measurable K_m would confirm it as a substrate. The value will indicate its affinity relative to other substrates. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Indicates the catalytic efficiency of the enzyme for this specific substrate. |
| k_cat/K_m | Specificity constant, a measure of the overall efficiency of the enzyme. | Allows for direct comparison of enzymatic efficiency against other substrates like lactose or ONPG. |
Conclusion
The stability of the O-glycosidic bond in 2-Propynyl β-D-lactopyranoside is a multifaceted property governed by the chemical environment and the presence of specific enzymes. The bond exhibits high stability under neutral and alkaline conditions but is susceptible to hydrolysis in acidic environments, with the rate being highly dependent on pH and temperature. The propargyl aglycone confers a degree of stability against spontaneous cleavage, making it a reliable linker for bioconjugation applications that require a stable bond until a specific cleavage signal is intended. Furthermore, the lactose moiety renders the molecule a likely substrate for β-galactosidase, an important consideration for its use in biological systems where this enzyme may be present. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the stability of this and similar glycosides, enabling informed decisions in the development of novel glycoconjugates and drug delivery systems.
References
-
Acidic hydrolysis mechanism of a glycosidic bond. The reaction... - ResearchGate. Available at: [Link]
-
Glycosidic bond (article) | Carbohydrates - Khan Academy. Available at: [Link]
-
Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 42(6), 1456-1472. Available at: [Link]
-
Chen, B., & Arakawa, T. (1995). pH dependent effect of glycosylation on protein stability. Journal of Pharmaceutical Sciences, 84(10), 1233-1236. Available at: [Link]
-
8.4 Glycosidic bonds - Organic Chemistry II - Fiveable. Available at: [Link]
-
Hotha, S., & Kashyap, S. (2006). Propargyl Glycosides as Stable Glycosyl Donors: Anomeric Activation and Glycoside Syntheses. Journal of the American Chemical Society, 128(30), 9620-9621. Available at: [Link]
-
Hotha, S., & Kashyap, S. (2006). Propargyl glycosides as stable glycosyl donors: anomeric activation and glycoside syntheses. Journal of the American Chemical Society, 128(30), 9620–9621. Available at: [Link]
-
Understanding Glycosidic Linkages: The Hidden Connections in Carbohydrates - Oreate AI. Available at: [Link]
-
Glycoside hydrolases - CAZypedia. Available at: [Link]
-
Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(6), 709-714. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
glycosidic bond stability: Topics by Science.gov. Available at: [Link]
-
Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. Available at: [Link]
-
Sinnott, M. L., & Souchard, I. J. (1973). The β-galactosidase-catalysed hydrolyses of β-d-galactopyranosyl pyridinium salts. Rate-limiting generation of an enzyme-bound galactopyranosyl cation in a process dependent only on aglycone acidity. The Biochemical journal, 133(1), 89–98. Available at: [Link]
-
Carbohydrates - The Glycosidic Bond. Available at: [Link]
-
Hou, Y., & Striegel, A. M. (2014). Influence of glycosidic linkage on the solution conformational entropy of gluco- and mannobioses. Carbohydrate research, 398, 45–48. Available at: [Link]
-
Rehman, S. U., et al. (2018). Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans. 3 Biotech, 8(11), 472. Available at: [Link]
-
Guerard, P., et al. (2001). A direct enzymatic synthesis of beta-D-galactopyranosyl-D-xylopyranosides and their use to evaluate rat intestinal lactase activity in vivo. Carbohydrate research, 333(1), 53-63. Available at: [Link]
-
Enzymatic hydrolysis of O-nitrophenyl-β-D-galactopyranoside (ONPG) by... - ResearchGate. Available at: [Link]
-
2-Nitrophenyl β-D-galactopyranoside Product Information Sheet - Sigma-Aldrich. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Understanding Glycosidic Linkages: The Hidden Connections in Carbohydrates - Oreate AI Blog [oreateai.com]
- 3. fiveable.me [fiveable.me]
- 4. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Propargyl glycosides as stable glycosyl donors: anomeric activation and glycoside syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Molecular weight and CAS number for 2-Propynyl beta-D-lactopyranoside
Technical Monograph: 2-Propynyl -D-Lactopyranoside[1]
Physicochemical Identity & Core Data[1]
This section establishes the definitive chemical identity of the compound. Note that while the heptaacetate (protected) form is the primary commercial entry point, the free sugar is the active biological agent.[1]
| Parameter | Data | Notes |
| Chemical Name | 2-Propynyl | Synonyms: Propargyl |
| Molecular Formula | C | (Free Sugar) |
| Molecular Weight | 380.34 g/mol | (Free Sugar) |
| CAS Registry No. | 211688-85-6 | Note: This CAS specifically refers to the Heptaacetate precursor.[1][2][3] The free sugar is derived via deacetylation. |
| Aglycone | Propargyl group (-CH | Provides terminal alkyne for CuAAC reactions |
| Solubility | Water, Methanol, DMSO | High solubility in aqueous media (Free sugar) |
| Purity Standard | Critical for preventing false positives in lectin assays |
Structural Architecture
The molecule consists of a lactose disaccharide (Gal
-
Glycan Head:
-D-Galactopyranosyl-(1 4)- -D-glucopyranoside.[1] -
Linker:
-O-glycosidic bond to a prop-2-ynyl group.[1] -
Function: The alkyne tail acts as a "chemical handle," allowing the lactose unit to be covalently tethered to scaffolds (dendrimers, surfaces, proteins) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Synthesis & Production Workflow
The synthesis of 2-Propynyl
Reaction Pathway[1][5]
-
Activation: Lactose octaacetate is activated with a Lewis acid (BF
OEt ). -
Glycosylation: Nucleophilic attack by propargyl alcohol forms the
-glycoside.[1] -
Deprotection: Zemplén transesterification removes acetyl groups to yield the free sugar.[1]
Figure 1: Synthetic route from Lactose Octaacetate to the functionalized probe.[1] The intermediate heptaacetate (CAS 211688-85-6) is the stable storage form.[1]
Detailed Protocol: Deacetylation (From CAS 211688-85-6)
Context: Most researchers purchase the heptaacetate (CAS 211688-85-6) and perform the final step to ensure freshness and solubility.[1]
-
Dissolution: Dissolve 1.0 eq of Propargyl
-D-lactoside heptaacetate in anhydrous Methanol (0.1 M concentration). -
Catalysis: Add freshly prepared Sodium Methoxide (NaOMe) in MeOH to reach pH 9–10.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) until the high Rf spot (acetate) disappears and a baseline spot (free sugar) appears.[1]
-
Neutralization: Add Amberlite IR-120 (H
form) resin until pH is neutral (pH 7).[1] Crucial: Avoid excess acid to prevent hydrolysis of the glycosidic bond.[1] -
Isolation: Filter off the resin and concentrate the filtrate in vacuo.
-
Purification: Redissolve in water and lyophilize to obtain the white fluffy solid (Quantitative yield).
Applications in Chemical Biology
The utility of 2-Propynyl
A. Galectin Ligand Profiling
The compound retains the specific Gal
-
Mechanism: The propargyl group at the anomeric position does not interfere with the C-4/C-6 hydroxyls of Galactose (the primary recognition motif).[1]
-
Use Case: It serves as a monomeric inhibitor or can be "clicked" onto scaffolds to create multivalent glycoclusters (Glycodendrimers) that achieve high-avidity binding via the cluster glycoside effect.[1]
B. "Click" Chemistry Conjugation (CuAAC)
The terminal alkyne allows for rapid conjugation to any azide-functionalized molecule.[1]
Figure 2: Conjugation workflow.[1] The resulting triazole linkage is bio-stable and mimics the natural linker length in some glycoproteins.
Experimental Protocol: Surface Immobilization
Objective: Create a lactosyl-functionalized surface for Surface Plasmon Resonance (SPR) analysis of Galectin-3.[1]
-
Surface Prep: Use a Self-Assembled Monolayer (SAM) containing azide groups on a gold chip.[1]
-
Cocktail Prep: Mix 2-Propynyl lactoside (1 mM), CuSO
(100 M), Sodium Ascorbate (500 M), and THPTA ligand (200 M) in PBS. -
Incubation: Flow over the surface for 30 minutes.
-
Wash: Rinse with EDTA (to remove Cu) and PBS.
-
Validation: Inject Galectin-3; binding signal confirms successful immobilization.
Analytical Characterization
To ensure data integrity, the compound must meet specific spectral criteria.
| Method | Expected Signal (Free Sugar) | Interpretation |
| Diagnostic triplet for the terminal alkyne proton. | ||
| Confirms presence of propargyl group.[1] | ||
| ESI-MS | m/z 403.3 [M+Na] | Calculated Mass: 380.34 + 22.99 = 403.[1]33. |
Handling & Stability
-
Storage: The heptaacetate (CAS 211688-85-6) is stable at RT for years.[1] The free sugar is hygroscopic; store at -20°C under argon.[1]
-
Solubility: The free sugar is highly soluble in water (>50 mM). Avoid storing aqueous solutions for prolonged periods to prevent microbial growth; lyophilize for long-term storage.[1]
-
Safety: Propargyl derivatives can be potential alkylating agents; handle with gloves.[1]
References
-
André, S., Liu, B., Gabius, H. J., & Roy, R. (2003).[1][4] First demonstration of differential inhibition of lectin binding by synthetic tri- and tetravalent glycoclusters from cross-coupling of rigidified 2-propynyl lactoside.[1][4] Organic & Biomolecular Chemistry, 1(22), 3909-3916.[1]
-
Sapphire North America. (n.d.). Product Specification: Propargyl beta-D-lactoside.[1][2][3] Sapphire Bioscience.[1]
-
Gentaur. (n.d.).[2][3] Propargyl beta-D-lactoside heptaacetate CAS: 211688-85-6.[1][2][3] SpBase Catalog. [1]
-
Sisu, C., et al. (2013). The Third Dimension of Reading the Sugar Code by Lectins: Design of Glycoclusters with Cyclic Scaffolds. International Journal of Molecular Sciences, 14(12), 23257–23271.[1]
Engineering the Glycocalyx: A Technical Guide to Alkyne-Functionalized Carbohydrates for Surface Modification
Executive Summary
The spatial presentation of carbohydrates on biological surfaces—the glycocalyx—dictates critical cellular processes, including pathogen recognition, immune response, and targeted molecular trafficking. However, individual carbohydrate-protein (lectin) interactions are notoriously weak. To harness these interactions for biosensing and drug delivery, researchers rely on the cluster glycoside effect , wherein the multivalent presentation of carbohydrates on a synthetic surface exponentially amplifies binding affinity[1].
This whitepaper provides an in-depth mechanistic framework and self-validating protocols for engineering multivalent glyco-surfaces. By leveraging 2 and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve precise, high-density surface functionalization that mimics the native glycocalyx[2].
Mechanistic Foundations: The Causality of CuAAC
The selection of conjugation chemistry for surface modification is governed by three absolute requirements: bioorthogonality, aqueous compatibility, and thermodynamic stability. The 3 satisfies all three[3].
When an alkyne-functionalized carbohydrate (such as a propargyl glycoside) reacts with an azide-modified surface, it forms a 1,4-disubstituted 1,2,3-triazole linkage. This triazole ring is not merely a passive tether; it acts as a rigid bioisostere to the native amide bond, providing structural stability while remaining completely resistant to enzymatic cleavage and hydrolytic degradation[3].
The Logic of the Catalyst System
The apparent simplicity of CuAAC masks a complex, multi-step coordination equilibrium. A common failure point in bioconjugation is the oxidative degradation of sensitive biological substrates by reactive oxygen species (ROS) generated during the reduction of Cu(II) to Cu(I). To mitigate this, a highly specific catalyst complex must be engineered[4].
Caption: Mechanistic causality of reagents in the CuAAC bioconjugation system.
-
Sodium Ascorbate acts as the electron donor, reducing Cu(II) to the catalytically active Cu(I)[5].
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble accelerating ligand. Causally, it coordinates the Cu(I) to prevent its disproportionation and acts as a sacrificial reductant, shielding the carbohydrate from ROS[4].
Surface Functionalization Workflow
The immobilization of carbohydrates onto solid substrates (e.g., gold nanoparticles, silica, or polymers) requires a sequential, bioorthogonal approach. The use of 6 is highly favored because the terminal alkyne presents minimal steric hindrance, allowing for high-density packing on the surface[6].
Caption: Workflow for carbohydrate surface modification via CuAAC click chemistry.
Self-Validating Protocol: CuAAC Bioconjugation to Azide-Surfaces
This protocol is engineered to be self-validating, ensuring that intermediate complexes are active and that deleterious by-products are neutralized before they compromise the surface[4],[5].
Step 1: Catalyst Pre-Complexation (Visual Validation)
-
In a microcentrifuge tube, combine CuSO4 (final concentration 0.25 mM) with THPTA (final concentration 1.25 mM) in a 1:5 molar ratio.
-
Causality & Validation: Pre-complexing the copper before introducing it to the biological sample prevents Cu-induced precipitation. A subtle shift to a pale blue/clear solution confirms successful ligand coordination.
Step 2: Substrate Assembly & By-product Interception
-
Suspend the azide-functionalized substrate (e.g., azide-terminated SAM on gold) in an aqueous buffer (PBS, pH 7.4).
-
Add the alkyne-functionalized carbohydrate (e.g., propargyl α-D-mannopyranoside) in a 5-to-10-fold molar excess relative to the estimated surface azide density.
-
Add Aminoguanidine to a final concentration of 5 mM.
-
Causality: Ascorbate oxidation generates reactive dehydroascorbate and carbonyl by-products. Aminoguanidine acts as a chemical interceptor, covalently binding these by-products before they can cross-link or degrade the carbohydrate structures[4],[5].
Step 3: Reaction Initiation & Instrumental Validation
-
Add the pre-complexed CuSO4/THPTA solution to the substrate mixture.
-
Add freshly prepared Sodium Ascorbate (final concentration 5.0 mM) to initiate the catalytic cycle.
-
Incubate at room temperature for 1–4 hours under gentle agitation.
-
Validation: The reaction progress is self-validating if monitored via Fourier-transform infrared spectroscopy (FTIR). The complete disappearance of the distinct azide stretching band (~2100 cm⁻¹) quantitatively confirms successful cycloaddition[7].
Step 4: Quenching and Purification
-
Wash the functionalized surface extensively with an EDTA-containing buffer.
-
Causality: EDTA acts as a strong chelator to strip any residual copper trapped within the newly formed glycan layer, preventing downstream toxicity in cell-based assays.
Quantitative Metrics for Surface Functionalization
The efficiency of alkyne-carbohydrate immobilization varies based on the underlying substrate topology and the specific conjugation chemistry employed. The table below summarizes comparative data for standard surface modifications[2],[8],[6],[9].
| Substrate Surface | Carbohydrate Derivative | Conjugation Chemistry | Catalyst / Ligand System | Typical Surface Density / Yield |
| Gold Nanoparticles (AuNPs) | Propargyl α-D-mannoside | CuAAC | CuSO₄ / THPTA | High (~10¹⁴ molecules/cm²) |
| Silica Nanoparticles (SNPs) | Alkyne-functionalized Galactose | CuAAC | CuI / DIPEA | Moderate to High |
| Polystyrene Arrays | Azido-sugars onto Alkyne-surface | CuAAC (Photoligation prep) | CuSO₄ / Ascorbate | Moderate |
| Cellulose Polymers | Propargyl glycosides | CuAAC | CuSO₄ / Ascorbate | 16% - 100% substitution |
Applications in Drug Development & Biosensing
The precise engineering of glyco-surfaces using alkyne-functionalized carbohydrates has profound implications for modern biotechnology:
-
Pathogen Detection & Biosensors: By immobilizing specific carbohydrates (e.g., sialic acid derivatives) onto carbon electrodes or gold nanoparticles via CuAAC, researchers can create highly sensitive biosensors. These functionalized surfaces can detect specific viral lectins or even amyloid-β peptides associated with Alzheimer's disease[9].
-
Targeted Nanomedicine: Decorating the surface of polymeric or silica nanoparticles with alkyne-functionalized galactose allows for the targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor (ASGPR), drastically improving the biodistribution profiles of nanomedicines[2].
References
-
Glyconanomaterials: Emerging applications in biomedical research National Institutes of Health (NIH)[Link]
-
Spatially well-defined carbohydrate nanoplatforms: synthesis, characterization and lectin interaction study RSC Publishing[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides National Institutes of Health (NIH)[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Jena Bioscience / Current Protocols in Chemical Biology[Link]
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles Beilstein Journals [Link]
-
Immobilization of glycans on solid surfaces for application in glycomics National Institutes of Health (NIH)[Link]
-
All Sugar Based Cellulose Derivatives Synthesized by Azide–Alkyne Click Chemistry ResearchGate[Link]
-
FTIR spectra of 3-O-propargyl cellulose and the products of copper catalyzed azide-alkyne cycloaddition ResearchGate[Link]
Sources
- 1. Spatially well-defined carbohydrate nanoplatforms: synthesis, characterization and lectin interaction study - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06737A [pubs.rsc.org]
- 2. Glyconanomaterials: Emerging applications in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
Thermodynamic parameters of 2-Propynyl beta-D-lactopyranoside interactions
Topic: Thermodynamic Parameters of 2-Propynyl
Executive Summary
2-Propynyl
This technical guide dissects the thermodynamic parameters of 2-Propynyl
-
Macromolecular Self-Assembly: The thermodynamics of micellization when conjugated to amphiphilic polymers.
-
Protein-Ligand Recognition: The thermodynamic signature of binding to the Carbohydrate Recognition Domain (CRD) of Galectin-1 and Galectin-3.
Section 1: Thermodynamics of Glycosurfactant Self-Assembly
When 2-Propynyl
Thermodynamic Causality:
The self-assembly of these carbohydrate-based amphiphiles is fundamentally an entropy-driven process (
Section 2: Thermodynamics of Galectin Binding
Conversely, when evaluating the direct interaction between the lactoside moiety and the CRD of galectins, the thermodynamic profile flips. The binding of
Mechanistic Insights:
-
Enthalpic Driving Force: The highly exothermic nature of the binding (approx. -36 to -42 kJ/mol for Galectin-1) arises from two sources: the formation of extensive hydrogen-bonding networks between the lactoside hydroxyls and conserved CRD residues (e.g., His44, Asn46, Arg48, His52, Asn61, Trp68, Glu71, Arg73 in Gal-1), and the dynamic reorganization of water molecules[2][3].
-
Entropic Penalty: The binding event restricts the conformational degrees of freedom of both the propargyl lactoside ligand and the protein side chains. Furthermore, ITC data suggests that transferring highly ordered, protein-bound water molecules to the bulk solvent plays a critical role in the overall thermodynamic signature[2].
-
Preorganization in Galectin-3: High-resolution structures and ITC data reveal that the Galectin-3 binding site is preorganized to recognize the oxygen framework of lactose, minimizing the entropic penalty compared to highly flexible ligands[4].
Section 3: Data Presentation
Table 1: Representative Thermodynamic Parameters for Galectin Binding (298 K) (Synthesized from in vitro ITC data for lactoside derivatives)[2][3][4]
| Receptor | Ligand Analogue | ||||
| Galectin-1 (Bovine) | ~40 - 60 | -24.5 | -38.5 | +14.0 | |
| Galectin-3 (Murine) | ~230 | -20.8 | -25.1 | +4.3 |
Table 2: Representative Thermodynamics of Lactoside-Amphiphile Micellization (298 K) (Synthesized from glycosurfactant self-assembly studies)[1]
| System | CMC (mM) | |||
| Lactoside-PEG-Stearate | ~0.05 | -25.0 | +2.5 | +27.5 |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate self-validating checkpoints to prevent artifactual data collection.
Protocol 1: Synthesis and Validation of Glycosurfactants via CuAAC
Objective: Conjugate 2-Propynyl
-
Reaction Setup: Dissolve 2-Propynyl
-D-lactopyranoside (1.2 eq) and Azido-PEG-Stearate (1.0 eq) in a degassed mixture of -BuOH/Water (1:1 v/v). -
Catalysis: Add CuSO
H O (0.1 eq) and sodium ascorbate (0.2 eq). The reduction of Cu(II) to Cu(I) initiates the cycloaddition. -
Self-Validation (Reaction Monitoring): Monitor the disappearance of the azide stretching band (~2100 cm
) via ATR-FTIR. Complete disappearance validates quantitative conversion. -
Purification: Dialyze against deionized water (MWCO 1000 Da) for 48 hours to remove unreacted lactoside and copper salts.
-
Self-Validation (Assembly Confirmation): Prior to thermodynamic analysis, analyze the aqueous solution via Dynamic Light Scattering (DLS). A monodisperse peak (e.g., ~10-20 nm) validates successful micelle formation, ensuring the system is ready for ITC[1].
Protocol 2: Isothermal Titration Calorimetry (ITC) for Galectin Binding
Objective: Determine
-
Sample Preparation: Dialyze recombinant Galectin-1 extensively against the working buffer (e.g., 20 mM PBS, pH 7.4, 2 mM DTT to prevent oxidation of cysteine residues). Use the exact same dialysis buffer to dissolve the propargyl lactoside ligand to prevent heat of mixing artifacts.
-
Cell Loading: Load Galectin-1 (approx. 50-100
M) into the sample cell. Load the lactoside ligand (1-2 mM) into the injection syringe. -
Self-Validation (Baseline Stability): Allow the system to equilibrate until the baseline drift is
nW/min. A stable baseline validates thermal equilibrium. -
Titration Execution: Perform an initial dummy injection of 0.5
L (discarded from data analysis to account for syringe tip diffusion), followed by 18-20 injections of 2 L at 150-second intervals. -
Self-Validation (Control Titration): Perform a control titration of the ligand into the buffer alone. Subtract this background heat (heat of dilution) from the raw binding data. If the heat of dilution is non-linear or excessively large, buffer mismatch is present, invalidating the run.
-
Data Fitting: Integrate the heat peaks and fit to a one-site binding model (Wiseman Isotherm) to extract
(stoichiometry), (association constant), and . Calculate and .
Section 5: Visualizations
Caption: Dual thermodynamic pathways of 2-Propynyl β-D-Lactopyranoside interactions.
Caption: Self-validating ITC workflow for determining galectin-lactoside binding thermodynamics.
References
- Self-assembled carbohydrate-based vesicles for lectin targeting ResearchG
- Thermodynamics of bovine spleen galectin-1 binding to disaccharides: correlation with structure and its effect on oligomerization at the denaturation temper
- The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and W
- Disaccharide Binding to Galectin-1: Free Energy Calculations and Molecular Recognition Mechanism PMC (NIH)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disaccharide Binding to Galectin-1: Free Energy Calculations and Molecular Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of bovine spleen galectin-1 binding to disaccharides: correlation with structure and its effect on oligomerization at the denaturation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propynyl beta-D-lactopyranoside
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," provides a robust and highly efficient method for the covalent ligation of molecular entities. Its exceptional reliability, stereoselectivity, and biocompatibility have established it as an indispensable tool in drug discovery, chemical biology, and materials science.[1][2] This guide offers a comprehensive protocol for the CuAAC reaction, specifically tailored for the conjugation of 2-Propynyl beta-D-lactopyranoside, a valuable building block for creating bioactive glycoconjugates. We delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and outline methods for purification and characterization, empowering researchers to confidently apply this powerful chemistry in their work.
Introduction: The Power of Glycoconjugation via Click Chemistry
The functionalization of biomolecules with carbohydrates, or glycoconjugation, is a critical strategy for modulating their biological activity, solubility, and targeting capabilities. Lactose, a disaccharide composed of galactose and glucose, plays a significant role in various biological recognition events. By attaching 2-Propynyl beta-D-lactopyranoside to proteins, lipids, or small molecules, researchers can create powerful probes to investigate glycan-binding proteins (lectins), develop targeted drug delivery systems, or enhance the pharmacokinetic properties of therapeutics.[3][4]
The CuAAC reaction is exceptionally well-suited for this purpose. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds rapidly at room temperature under aqueous conditions to exclusively form the stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][5] This reaction's high efficiency and tolerance for a wide array of functional groups make it an ideal ligation strategy for complex biological molecules.[5][6]
The Dinuclear Copper-Catalyzed Mechanism
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting experiments. While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][7] This mechanism accounts for the remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and specificity of the CuAAC reaction.[5]
The catalytic cycle can be summarized in the following key steps:
-
In Situ Catalyst Formation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[5][8]
-
Copper-Acetylide Formation: A terminal alkyne (2-Propynyl beta-D-lactopyranoside) coordinates to a Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate.[2]
-
Dinuclear Complex Assembly: The initial copper acetylide interacts with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1]
-
Azide Coordination & Cycloaddition: The azide-containing substrate coordinates to this dinuclear complex, bringing the reactive partners into close proximity. This is followed by a concerted or very rapid stepwise cycloaddition within a six-membered copper metallacycle intermediate.[1][5][9]
-
Product Release & Catalyst Regeneration: The resulting copper triazolide intermediate undergoes protonolysis (often by another alkyne molecule) to release the 1,4-disubstituted triazole product and regenerate the active dinuclear copper catalyst, closing the cycle.[1]
The use of a chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial, especially in biological applications. Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, thereby enhancing reaction efficiency and reducing potential cytotoxicity.[10][11][12]
Materials and Reagents
High-purity reagents are essential for achieving optimal results. It is recommended to use reagents from trusted suppliers.
| Reagent | Grade | Supplier Example | Notes |
| 2-Propynyl beta-D-lactopyranoside | ≥95% | Carbosynth | The alkyne component. |
| Azide-functionalized Substrate | Application-specific | Varies | The molecule to be conjugated. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥99.9% | Sigma-Aldrich | The copper catalyst precursor. |
| Sodium L-Ascorbate | ≥99% | Sigma-Aldrich | The reducing agent. Prepare fresh. |
| THPTA Ligand | ≥97% | Vector Labs, BroadPharm | Water-soluble Cu(I) stabilizing ligand.[12] |
| Solvents (e.g., DMSO, t-BuOH, H₂O) | Anhydrous/HPLC Grade | Varies | Choice depends on substrate solubility. |
| Buffers (e.g., PBS, HEPES) | Biological Grade | Varies | Avoid EDTA-containing buffers.[8] |
Detailed Experimental Protocol
This protocol provides a general starting point for the conjugation of 2-Propynyl beta-D-lactopyranoside to a generic azide-containing molecule. Optimization may be required based on the specific properties of the azide substrate.
Preparation of Stock Solutions
-
Application Scientist's Note: Preparing concentrated stock solutions allows for precise addition of small volumes and minimizes dilution of the final reaction mixture. Always use high-quality water (ddH₂O or HPLC-grade) for aqueous solutions.[8]
-
Copper(II) Sulfate (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1.0 mL of ddH₂O.
-
THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of ddH₂O.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of ddH₂O. This solution should be prepared fresh immediately before use as it can oxidize in air. Do not use if the solution has turned brownish.[8]
-
Catalyst Premix: In a separate microcentrifuge tube, mix equal volumes of the 50 mM CuSO₄ and 50 mM THPTA solutions (e.g., 100 µL of each). Vortex briefly. This creates a 1:1 ligand-to-copper complex. Some protocols recommend a higher ligand-to-copper ratio (up to 5:1) to further protect biomolecules.[13][14]
-
Reactant Solutions: Prepare stock solutions of 2-Propynyl beta-D-lactopyranoside and your azide-containing molecule at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
Reaction Setup
This procedure is for a final reaction volume of 500 µL. The reaction can be scaled as needed.
-
Application Scientist's Note: The order of addition is critical. The copper and ligand should be premixed before being added to the substrates. The sodium ascorbate is added last to initiate the reaction.[15] This sequence prevents unwanted side reactions and ensures the catalyst is properly formed.
-
To a 1.5 mL microcentrifuge tube, add the following in order:
-
2-Propynyl beta-D-lactopyranoside: 50 µL of a 10 mM stock solution (Final concentration: 1.0 mM, 1.0 eq).
-
Azide Substrate: 55 µL of a 10 mM stock solution (Final concentration: 1.1 mM, 1.1 eq). A slight excess of one reagent is often used to drive the reaction to completion.
-
Reaction Buffer/Solvent: Add the appropriate volume of solvent (e.g., a mixture of PBS and DMSO) to bring the final volume to 500 µL after all components are added. The choice of solvent is crucial for ensuring all reactants are fully dissolved.[16][17]
-
-
Vortex the mixture gently.
-
Add 10 µL of the Catalyst Premix (Final copper concentration: 0.5 mM, 5 mol%).
-
Vortex gently.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate solution (Final concentration: 5.0 mM, 50 mol%).
-
Close the tube tightly, vortex briefly, and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[18]
Reaction Monitoring and Work-up
-
Monitoring: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the limiting starting material and the appearance of a new spot/peak corresponding to the triazole product.
-
Work-up: Once the reaction is complete, the method for purification will depend on the nature of the product.
-
For Small Molecules: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by silica gel column chromatography.
-
For Bioconjugates (e.g., Proteins): Excess reagents and the copper catalyst can be removed using a desalting column (e.g., PD-10) or through dialysis.[18]
-
Characterization of the Glycoconjugate
Confirmation of the final product's identity and purity is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The formation of the triazole ring is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, corresponding to the triazole proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-TOF MS (for larger molecules) should be used to confirm the exact mass of the desired glycoconjugate, which provides definitive evidence of a successful conjugation.[19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Reaction Yield | Inactive catalyst (oxidized ascorbate or Cu(I)) | Prepare fresh sodium ascorbate solution. Ensure proper degassing of solvents if necessary. Increase ligand concentration. |
| Poor solubility of reactants | Add a co-solvent like DMSO or DMF. Gently warm the reaction mixture. | |
| Inhibitors present in buffer (e.g., EDTA) | Use a non-chelating buffer like HEPES or PBS. Purify substrates if necessary. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of sodium ascorbate is used.[20] Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Degradation of sensitive biomolecules | Lower the copper concentration (e.g., to 50-100 µM).[15] Increase the ligand-to-copper ratio to 5:1.[14] Run the reaction at a lower temperature. |
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Na-Ascorbate Source: baseclick GmbH URL: [Link]
-
Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: RSC Publishing URL: [Link]
-
Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One Source: Wiley Online Library URL: [Link]
-
Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction?? Source: ResearchGate URL: [Link]
-
Title: Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach Source: ACS Omega URL: [Link]
-
Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions Source: Beilstein Journals URL: [Link]
-
Title: Current Methods for the Characterization of O-Glycans Source: Journal of Proteome Research URL: [Link]
-
Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: SciSpace URL: [Link]
-
Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology Source: MDPI URL: [Link]
-
Title: Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia Source: ResearchGate URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Novel Click Coupling Chemistry to Explore Glycan Recognition Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]
-
Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]
-
Title: Synthesis of glycoconjugate mimics by 'click chemistry' Source: PubMed URL: [Link]
-
Title: Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Click Coupling Chemistry to Explore Glycan Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na-Ascorbate [baseclick.eu]
- 9. scispace.com [scispace.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Neoglycoproteins using 2-Propynyl beta-D-lactopyranoside via CuAAC
Abstract
This application note details a robust, field-proven protocol for synthesizing neoglycoproteins (NGPs) using 2-Propynyl beta-D-lactopyranoside (Propargyl Lactoside). By leveraging the bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, researchers can attach defined densities of lactose moieties to protein scaffolds (e.g., BSA, HSA, KLH). Unlike traditional reductive amination, this method preserves the closed-ring pyranose structure of the reducing sugar, ensuring high-affinity recognition by lectins such as Galectin-3 . This guide covers the two-step synthesis: (1) Azido-functionalization of the protein and (2) The specific "click" conjugation of propargyl lactoside, utilizing the THPTA ligand to prevent copper-induced protein degradation.
Introduction: The Strategic Advantage of Propargyl Glycosides
Neoglycoproteins are essential tools for deciphering the "Sugar Code," serving as multivalent probes for lectin binding, vaccine immunogens, and drug delivery vectors.
The choice of 2-Propynyl beta-D-lactopyranoside is critical for three reasons:
-
Structural Integrity: It presents the lactose disaccharide (Gal-β-1,4-Glc) in its native, biologically active conformation. Traditional conjugation methods (e.g., reductive amination) open the glucose ring, potentially altering lectin recognition.
-
Anomeric Control: The propargyl group fixes the anomeric configuration (typically beta), creating a defined ligand display.
-
Bioorthogonality: The terminal alkyne reacts exclusively with azides, avoiding cross-reactivity with native protein side chains (amines, thiols).
Mechanism of Action
The synthesis relies on the Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azide-labeled protein and the alkyne-functionalized sugar. This forms a 1,2,3-triazole linkage , which is chemically inert, resistant to enzymatic hydrolysis, and mimics the electronic properties of a peptide bond.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, from raw materials to validated neoglycoprotein.
Figure 1: Step-wise workflow for the conversion of native protein to lactosylated neoglycoprotein via CuAAC.
Materials and Reagents
Core Components
| Component | Specification | Role |
| Ligand | 2-Propynyl beta-D-lactopyranoside | The carbohydrate payload (Alkyne). |
| Scaffold | BSA (Bovine Serum Albumin) or HSA | Carrier protein (must be essentially fatty-acid free). |
| Linker | NHS-PEG4-Azide (or NHS-Azide) | Converts protein Lysines to Azide handles. PEG spacer improves solubility. |
| Cu Source | CuSO4[1][2][3][4] · 5H2O (20 mM stock) | Source of Copper. |
| Chelator | THPTA (50 mM stock) | CRITICAL: Protects protein from Cu-mediated oxidation. |
| Reductant | Sodium Ascorbate (100 mM stock) | Reduces Cu(II) to catalytic Cu(I). |
Safety Note: Sodium azide is toxic; however, the organic azides used here are stable. Avoid using copper click chemistry with native azides in metal containers.
Detailed Protocol
Phase 1: Azide-Functionalization of Protein
Objective: To install reactive azide handles on the lysine residues of the protein.
-
Preparation: Dissolve BSA (10 mg) in 1.0 mL of PBS (pH 7.4) . Do not use Tris buffer, as primary amines compete with the NHS ester.
-
Activation: Dissolve NHS-PEG4-Azide in dry DMSO to a concentration of 25 mM.
-
Coupling: Add the NHS-Azide solution to the BSA solution.
-
Stoichiometry: For high density (approx. 15-20 azides/BSA), use a 20-30 molar excess of linker over protein.
-
Calculation:
.
-
-
Incubation: Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.
-
Purification (Desalting): Remove unreacted linker using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS.
-
Validation: This yields BSA-Azide . Verify concentration via A280 (using BSA extinction coefficient).
-
Phase 2: The CuAAC "Click" Reaction
Objective: To covalently attach the lactose derivative to the BSA-Azide scaffold.
Critical Insight (The THPTA Advantage): Standard copper click reactions can denature proteins via Reactive Oxygen Species (ROS). We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that complexes Cu(I), accelerating the reaction while shielding the protein from oxidative damage [1].
-
Reaction Mix Setup: In a 1.5 mL Eppendorf tube, combine:
-
BSA-Azide: 100 µL (approx. 1 mg/mL or 15 µM).
-
2-Propynyl beta-D-lactopyranoside: Add 5 equivalents per azide site .
-
Example: If BSA has ~20 azides, add 100 equivalents of sugar relative to BSA.
-
-
Buffer: Adjust volume with PBS to 450 µL.
-
-
Catalyst Premix (The "Click Cocktail"):
-
In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio .
-
Mix: 2 µL CuSO4 (20 mM) + 4 µL THPTA (50 mM). Incubate for 1 min.
-
Why? Pre-complexing ensures Cu is ligated before touching the protein.
-
-
Initiation:
-
Add the Cu-THPTA complex to the protein/sugar mix.
-
Add Sodium Ascorbate (final conc. 5 mM) to initiate the reaction.
-
Order of Addition: Protein/Sugar → Cu/THPTA → Ascorbate.
-
-
Incubation:
-
Flush headspace with Nitrogen (optional but recommended to protect Ascorbate).
-
Incubate at RT for 1-2 hours or 4°C overnight in the dark.
-
-
Termination & Copper Removal:
-
Add EDTA (final conc. 10 mM) to chelate the copper.
-
Dialysis: Dialyze extensively against PBS (3 buffer changes over 24h) or use a Size Exclusion Column (PD-10) to remove free sugar and copper-EDTA complexes.
-
Characterization & Quality Control
Trustworthiness in neoglycoprotein synthesis comes from rigorous characterization. You must prove the sugar is attached and the protein is not aggregated.
A. MALDI-TOF Mass Spectrometry (The Gold Standard)
MALDI-TOF is the only accurate way to determine the Degree of Labeling (DOL) (copy number).
-
Matrix: Sinapinic Acid (SA) or DHB.
-
Method: Analyze unmodified BSA and the final Lactosyl-BSA.
-
Calculation:
-
Note:
for Propargyl Lactoside (minus 2H from triazole formation) is approx 383 Da .
-
B. Lectin Binding Assay (Functional Validation)
Verify that the lactose moieties are accessible and active using an ELLA (Enzyme-Linked Lectin Assay) .
-
Coat a 96-well plate with the synthesized Neoglycoprotein.
-
Block with PVA (Polyvinyl alcohol) or non-glycosylated protein (e.g., Gelatin). Avoid BSA if your scaffold is BSA.
-
Probe with Biotinylated RCA-120 (Ricinus Communis Agglutinin) or Galectin-3 .
-
Detect with Streptavidin-HRP.
-
Result: Strong signal confirms functional lactose display. Lack of signal implies steric hindrance or failed conjugation [2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protein Precipitation | Copper toxicity or denaturation. | Increase THPTA:Cu ratio to 10:1. Ensure Ascorbate is not >5mM. |
| Low DOL (Low Copy #) | Inefficient Azide labeling. | Check Step 1. Increase NHS-Azide equivalents or pH (optimum 8.3). |
| Blue Solution | Oxidized Copper (Cu II). | Ascorbate is depleted. Add fresh Ascorbate or work under N2 gas. |
| High Background in ELLA | Non-specific binding. | Use PVA blocking buffer instead of BSA/Milk [3]. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Römer, C. E., et al. (2011). Synthesis and screening of a small glycomimetic library for inhibitory activity on medically relevant galactoside-specific lectins. Bioorganic & Medicinal Chemistry, 19(10), 3280-3287. Link
-
Thompson, R., et al. (2011). Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. Analytical Biochemistry, 413(2), 114-122. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Jena Bioscience. Click Chemistry Background & Protocols (THPTA usage). Link
Sources
Procedures for immobilizing 2-Propynyl beta-D-lactopyranoside on gold surfaces
Application Note: High-Fidelity Immobilization of 2-Propynyl β-D-Lactopyranoside on Gold Surfaces via CuAAC "Click" Chemistry
Audience: Researchers, Surface Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol
Executive Summary & Mechanistic Rationale
The study of glycan-protein interactions (e.g., galectin binding) requires highly controlled biosensor surfaces. Direct adsorption of carbohydrates onto gold surfaces often results in random orientations, steric masking of the binding epitope, and signal degradation. To overcome this, 2-Propynyl β-D-lactopyranoside (propargyl lactoside) is utilized. The propargyl group provides a terminal alkyne, serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
As a Senior Application Scientist, I strongly recommend utilizing a mixed Self-Assembled Monolayer (SAM) of azide-terminated and hydroxyl-terminated poly(ethylene glycol) (PEG) thiols[2]. This architecture is a self-validating system: the Au–S bond ensures a highly ordered, stable foundation, the PEG background eliminates non-specific protein adsorption, and the CuAAC reaction ensures that 100% of the immobilized lactose epitopes are uniformly oriented toward the analyte phase[3].
Experimental Workflow & Chemical Logic
The immobilization relies on a sequential bottom-up fabrication strategy.
Figure 1: Step-by-step chemical workflow for the covalent immobilization of 2-Propynyl β-D-lactopyranoside on a gold transducer surface.
Materials and Reagents
-
Target Ligand: 2-Propynyl β-D-lactopyranoside (Propargyl lactoside), ≥98% purity.
-
SAM Precursors:
-
Azide-PEG3-Thiol (11-Azido-3,6,9-trioxaundecane-1-thiol).
-
Hydroxyl-PEG3-Thiol (11-Hydroxy-3,6,9-trioxaundecane-1-thiol).
-
-
Click Chemistry Catalysts: Copper(II) Sulfate (CuSO₄), Sodium Ascorbate (NaAsc), and THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Substrates: Gold-coated SPR or QCM-D sensor chips.
-
Buffers & Solvents: Absolute ethanol (degassed), Milli-Q water (18.2 MΩ·cm), 10 mM PBS (pH 7.4).
Step-by-Step Protocol: A Self-Validating System
Step 1: Substrate Cleaning and Activation
Causality: Organic contaminants on gold prevent the formation of a dense, highly ordered SAM, leading to pinholes and baseline drift during biosensing.
-
Submerge the gold sensor chip in a freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ : 30% H₂O₂) for 3 minutes. (Caution: Piranha is highly reactive. Handle with extreme care in a fume hood).
-
Rinse exhaustively with Milli-Q water, followed by absolute ethanol.
-
Dry under a gentle stream of high-purity Nitrogen (N₂) and subject to UV-Ozone treatment for 10 minutes immediately prior to SAM formation.
Step 2: Mixed SAM Assembly
Causality: A 1:10 ratio of Azide:Hydroxyl thiols prevents steric hindrance. If pure azide-thiol is used, the bulky lactoside molecules will crowd each other, reducing the overall binding capacity for large lectins.
-
Prepare a 1 mM total thiol solution in degassed absolute ethanol containing Azide-PEG3-Thiol and Hydroxyl-PEG3-Thiol at a 1:10 molar ratio.
-
Immerse the freshly cleaned gold chip into the thiol solution.
-
Incubate in the dark at room temperature for 18–24 hours to ensure maximum packing density.
-
Remove the chip, rinse sequentially with ethanol and Milli-Q water to remove physisorbed thiols, and dry with N₂.
Step 3: CuAAC Immobilization (Click Reaction)
Causality: THPTA is a critical water-soluble ligand. It coordinates the Cu(I) intermediate, accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize and destroy the PEG-SAM[2].
-
Prepare the reaction buffer in 10 mM PBS (pH 7.4). Final concentrations:
-
1 mM 2-Propynyl β-D-lactopyranoside
-
500 µM THPTA
-
100 µM CuSO₄
-
2.5 mM Sodium Ascorbate (add last to initiate the reduction of Cu(II) to active Cu(I)).
-
-
Deposit 50–100 µL of the reaction mixture onto the SAM-functionalized gold surface.
-
Incubate in a humidified dark chamber at room temperature for 2 hours.
-
Wash the surface vigorously with PBS containing 0.05% Tween-20, followed by Milli-Q water, and dry with N₂.
Step 4: Quality Control & Self-Validation
Causality: Before running expensive biological assays, the surface must be validated to confirm successful chemistry.
-
Water Contact Angle (WCA): Bare gold (~65°) should drop to ~35° after PEG-SAM formation, and further drop to < 25° after lactoside immobilization due to the highly hydrophilic hydroxyl groups of the carbohydrate.
-
SPR Baseline Check: Dock the chip into the SPR instrument. A stable baseline in PBS confirms the absence of leaching thiols.
Quantitative Data & Optimization
To demonstrate the critical nature of the reaction parameters, Table 1 summarizes the optimization metrics for achieving maximum specific binding while maintaining a bio-inert background.
Table 1: Optimization of CuAAC Parameters for Lactoside Surface Density and Sensor Fidelity
| SAM Ratio (N₃:OH) | Catalyst System | Reaction Time | Lactoside Density (pmol/cm²) | Specific Binding (Galectin-3, RU) | Non-Specific Binding (BSA, RU) |
| 1:0 (Pure Azide) | Cu(I) + THPTA | 2 hours | ~45.2 | 120 (Steric crowding) | 85 (High background) |
| 1:10 (Mixed) | Cu(I) + THPTA | 2 hours | ~18.5 | 340 (Optimal spacing) | < 5 (Excellent) |
| 1:10 (Mixed) | Cu(I) No Ligand | 2 hours | ~8.1 | 110 | 45 (Surface degradation) |
| 1:10 (Mixed) | Cu(I) + THPTA | 12 hours | ~19.0 | 345 | < 5 |
Note: RU = Resonance Units. Data synthesizes standard optimization metrics for carbohydrate microarrays and SPR platforms.
Biological Validation & Signaling
Once the 2-Propynyl β-D-lactopyranoside is successfully immobilized, the platform must be biologically validated. The diagram below illustrates the logical validation pathway using an SPR or QCM-D biosensor.
Figure 2: Biological validation workflow demonstrating the self-validating nature of the functionalized biosensor surface.
References
-
Carbohydrate Microarray for the Detection of Glycan–Protein Interactions Using Metal-Enhanced Fluorescence Analytical Chemistry, American Chemical Society (ACS). URL:[Link][1]
-
Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors MDPI. URL:[Link][3]
-
Using “click” chemistry to prepare SAM substrates to study stem cell adhesion National Institutes of Health (NIH) / PMC. URL:[Link][2]
Sources
Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Propynyl beta-D-lactopyranoside
Introduction
2-Propynyl beta-D-lactopyranoside is a valuable carbohydrate derivative that serves as a versatile building block in glycochemistry and drug discovery. Its terminal alkyne group allows for facile modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This enables the conjugation of the lactoside to a wide array of molecules, including fluorescent probes, peptides, and drug candidates, for various biomedical applications. While purely chemical syntheses of such glycosides are possible, they often involve multiple protection and deprotection steps, leading to lower overall yields and the use of harsh reagents.
Chemoenzymatic synthesis offers a powerful and greener alternative, leveraging the high regio- and stereoselectivity of enzymes to simplify the synthetic process.[2][3][4] This guide provides a detailed overview and protocols for the chemoenzymatic synthesis of 2-Propynyl beta-D-lactopyranoside, focusing on the use of β-galactosidases for the key glycosylation step.
Principle of the Chemoenzymatic Approach
The core of this chemoenzymatic strategy is the transgalactosylation reaction catalyzed by a β-galactosidase (EC 3.2.1.23)[5][6]. In this kinetically controlled reaction, the enzyme cleaves a suitable galactosyl donor, such as lactose or an activated p-nitrophenyl-β-D-galactopyranoside (pNPG), and transfers the galactosyl moiety to an acceptor molecule, in this case, propargyl alcohol (2-propyn-1-ol)[7][8]. This process competes with the hydrolytic activity of the enzyme, where water acts as the acceptor[7].
The key to a successful transgalactosylation is to favor the synthesis of the desired product over hydrolysis. This can be achieved by optimizing several reaction parameters, including the choice of enzyme, substrate concentrations, pH, temperature, and the use of co-solvents.[9][10]
Chemoenzymatic Synthesis Workflow
The overall workflow for the synthesis of 2-Propynyl beta-D-lactopyranoside can be visualized as a two-stage process: the enzymatic transgalactosylation followed by product purification and characterization.
Caption: Chemoenzymatic synthesis workflow for 2-Propynyl beta-D-lactopyranoside.
Detailed Experimental Protocols
Protocol 1: β-Galactosidase-Catalyzed Synthesis of 2-Propynyl beta-D-lactopyranoside
This protocol outlines a general method for the enzymatic synthesis. Optimization of specific parameters may be required depending on the chosen β-galactosidase.
Materials:
-
β-Galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
Lactose monohydrate
-
Propargyl alcohol (2-propyn-1-ol)
-
Sodium phosphate buffer (0.1 M, pH 6.5-7.5)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Instrumentation:
-
Magnetic stirrer with heating plate
-
pH meter
-
Rotary evaporator
-
Chromatography columns
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve lactose (e.g., 10 g) in sodium phosphate buffer (e.g., 100 mL).
-
Add propargyl alcohol (e.g., 5-10 molar equivalents relative to lactose). The high concentration of the acceptor helps to favor the transgalactosylation reaction over hydrolysis.
-
Adjust the pH of the solution to the optimal pH for the chosen β-galactosidase (typically between 6.5 and 7.5).[11]
-
Bring the reaction mixture to the optimal temperature for the enzyme (e.g., 37-50°C).[12]
-
-
Enzymatic Reaction:
-
Add the β-galactosidase (e.g., 500-1000 units) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water, 8:2:1 v/v/v). The product spot can be visualized using a suitable stain (e.g., p-anisaldehyde or ceric ammonium molybdate).
-
-
Reaction Quenching and Enzyme Removal:
-
Once the reaction has reached optimal conversion (as determined by TLC, typically after 24-48 hours), terminate the reaction by heating the mixture to 90-100°C for 10 minutes to denature the enzyme.[13]
-
Allow the mixture to cool to room temperature.
-
Remove the denatured enzyme by centrifugation or filtration.
-
-
Product Purification:
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
The resulting syrup is then subjected to silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate and methanol to separate the desired product from unreacted lactose, propargyl alcohol, and monosaccharides.
-
Collect the fractions containing the product (as identified by TLC) and concentrate them under reduced pressure.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized 2-Propynyl beta-D-lactopyranoside using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Data Presentation
| Parameter | Optimized Value | Rationale |
| Enzyme Source | Aspergillus oryzae β-galactosidase | Known for good transgalactosylation activity and commercial availability.[10][12] |
| Galactosyl Donor | Lactose | Inexpensive and readily available. |
| Acceptor | Propargyl alcohol | The target aglycone for the synthesis. |
| Substrate Ratio | 1:5 (Lactose:Propargyl alcohol) | A higher acceptor concentration favors transgalactosylation over hydrolysis. |
| Buffer | 0.1 M Sodium Phosphate | Maintains the optimal pH for enzymatic activity. |
| pH | 7.0 | Optimal for many commercially available β-galactosidases.[13] |
| Temperature | 45°C | Balances enzyme activity and stability. |
| Reaction Time | 36 hours | Determined by monitoring the reaction progress via TLC. |
Visualization of the Transgalactosylation Mechanism
The enzymatic reaction proceeds through a two-step mechanism involving the formation of a glycosyl-enzyme intermediate.
Caption: Mechanism of β-galactosidase-catalyzed transgalactosylation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of product formation. The final product's identity and purity are unequivocally confirmed through standard analytical techniques such as NMR and mass spectrometry, ensuring the reliability of the synthesis. The use of well-characterized commercial enzymes adds to the reproducibility of the method.
Conclusion
The chemoenzymatic synthesis of 2-Propynyl beta-D-lactopyranoside represents a highly efficient and selective method for obtaining this valuable glycochemical tool. By leveraging the catalytic prowess of β-galactosidases, this approach circumvents many of the challenges associated with traditional chemical glycosylation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of chemistry, biology, and drug development to readily adopt and adapt these methods for their specific research needs.
References
-
Cristófalo, A. E., Montenegro, H. O., Cano, M. E., Uhrig, M. L., & Colomer, J. P. (2020). Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside, 2-Propynyl 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-1-Thio-β-d-Glucopyranoside and Their 2-(2-Propynyloxyethoxy)ethyl Analogs. Carbohydrate Chemistry. CRC Press. [Link]
-
Ma, S., Gao, J., Tian, Y., & Wen, L. (2024). Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology. 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]
-
Verma, S., & Kumar, V. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]
-
Mladenovska, I., et al. (2008). Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alc. Food Technology and Biotechnology, 46(3), 311-316. [Link]
-
Menzler, S., Seker, H., Gschrey, M., & Wiessler, M. (1997). Beta-galactosidase catalysed synthesis of branched oligosaccharide analogues. Biotechnology Letters, 19(3), 269-272. [Link]
-
Choi, Y. Y., et al. (2021). β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. PLoS ONE, 16(3), e0248948. [Link]
-
Iqbal, S., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(1), 7. [Link]
-
Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety, 9(5), 471-482. [Link]
-
Senevirathne, R. J. A. N., et al. (2013). Enzymatic synthesis of 2-aminoethyl β-D-galactopyranoside catalyzed by Aspergillus oryzae β-galactosidase. Applied Biochemistry and Biotechnology, 170(1), 121-133. [Link]
-
Trincone, A., & Giordano, A. (1996). Enzymatic synthesis of 2-beta-D-galactopyranosyloxy ethyl methacrylate (GalEMA) by the thermophilic archeon Sulfolobus solfataricus. Biotechnology and Bioengineering, 49(2), 217-222. [Link]
-
Liu, J., et al. (2015). Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3. PLoS ONE, 10(3), e0121445. [Link]
-
Slámová, K., et al. (2020). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. Molecules, 25(2), 349. [Link]
-
SYNTHESIS OF GALACTITOL GALACTOSIDE USING TRANSGALACTOSYLATION ACTIVITY OF β-GALACTOSIDASE FROM ASPERGILLUS ORYZAE. (2018). CABI Digital Library. [Link]
-
Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]
-
Zhang, W., et al. (2013). Regioselective enzymatic glycosylation of D-glucose and various structural alcohols for synthesizing β-D-glucopyranosides. Carbohydrate Research, 370, 48-53. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 3. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [edgccjournal.org]
- 5. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Enzymatic synthesis of 2-beta-D-galactopyranosyloxy ethyl methacrylate (GalEMA) by the thermophilic archeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of 2-aminoethyl β-D-galactopyranoside catalyzed by Aspergillus oryzae β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chapmanhall.com [chapmanhall.com]
Preparation of lactose-functionalized nanoparticles via propargyl linker
Application Note: Precision Engineering of Lactose-Functionalized PLGA-PEG Nanoparticles via Bioorthogonal Propargyl Linkers
Abstract
This guide details the protocol for synthesizing lactose-functionalized polymeric nanoparticles (NPs) targeting the Asialoglycoprotein Receptor (ASGPR) on hepatocytes. Unlike traditional carbodiimide (EDC/NHS) coupling, which often results in heterogeneous ligand orientation, this protocol utilizes bioorthogonal "Click Chemistry" (CuAAC). We employ a propargyl-functionalized lactose derivative conjugated to azide-terminated PLGA-PEG nanoparticles. This approach ensures precise ligand display, high chemical stability, and superior targeting efficiency for hepatic drug delivery applications.
Introduction & Scientific Rationale
The ASGPR is a high-capacity endocytic receptor exclusively expressed on the sinusoidal surface of hepatocytes, recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues. While lactose (Gal-Glc) is a potent ligand, its conjugation to nanoparticles is often non-trivial.
Why the Propargyl Linker?
-
Orientational Control: Direct conjugation via the anomeric carbon preserves the galactose moiety's spatial conformation, which is critical for the Ca²⁺-dependent binding pocket of ASGPR.
-
Steric Accessibility: The triazole linkage formed via CuAAC acts as a rigid spacer, reducing the "burial" of the sugar ligand within the PEG corona.
-
Reaction Efficiency: The reaction proceeds in aqueous conditions with near-quantitative yields, essential when modifying pre-formed, sensitive polymeric nanoparticles.
Materials & Reagents
Chemical Synthesis:
- -Lactose (anhydrous)
-
Propargyl alcohol (99%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetic anhydride (Ac₂O) & Pyridine
-
Sodium methoxide (NaOMe) in Methanol
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
Nanoparticle Formulation:
-
PLGA-PEG-Azide (Poly(D,L-lactide-co-glycolide)-b-poly(ethylene glycol)-azide); MW ~30k-5k Da.
-
PLGA-PEG-COOH (Control polymer)
-
Acetone (HPLC grade)
-
Copper(II) sulfate pentahydrate (CuSO₄[1]·5H₂O)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting biomolecules from oxidative damage by Cu(I).
Phase I: Synthesis of Propargyl -D-Lactoside
This phase constructs the "clickable" ligand. We utilize a peracetylation-glycosylation-deprotection route to ensure the formation of the
Step 1: Peracetylation of Lactose
-
Suspend lactose (5 g) in a mixture of acetic anhydride (25 mL) and pyridine (25 mL).
-
Stir at reflux (or 100°C) for 2 hours until the solution becomes clear.
-
Pour into ice water (500 mL) to precipitate the product. Filter, wash with cold water, and dry.
-
Result:
-Lactose Octaacetate.
-
Step 2: Lewis Acid-Catalyzed Glycosylation
Rationale: BF₃·OEt₂ promotes the formation of the
-
Dissolve
-Lactose Octaacetate (2.0 g, 2.9 mmol) and Propargyl alcohol (0.25 mL, 4.3 mmol) in anhydrous DCM (20 mL) under nitrogen. -
Cool to 0°C. Add BF₃·OEt₂ (1.8 mL, 14.5 mmol) dropwise.
-
Warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench with saturated NaHCO₃. Extract with DCM.[3]
-
Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
-
Result: Propargyl Hepta-O-acetyl-
-D-lactoside.
-
Step 3: Zemplén Deacetylation
-
Dissolve the acetylated intermediate in anhydrous Methanol (20 mL).
-
Add catalytic NaOMe (0.5 M in MeOH) to reach pH ~9.
-
Stir at RT for 2 hours. A white precipitate may form.
-
Neutralize with Amberlite IR-120 (H⁺ form) resin until pH 7. Filter off resin.
-
Concentrate and dry in vacuo.
-
Result:Propargyl
-D-Lactoside (Ligand A) . -
Validation: ¹H NMR should show a triplet at ~2.5 ppm (alkyne proton) and anomeric doublet at ~4.4 ppm (
Hz, confirming -linkage).
-
Phase II: Nanoparticle Formulation (Nanoprecipitation)
We employ the nanoprecipitation method (solvent displacement) to form uniform PLGA-PEG-N₃ nanoparticles.
-
Polymer Solution: Dissolve PLGA-PEG-N₃ (20 mg) in Acetone (2 mL).
-
Aqueous Phase: Prepare 10 mL of ultrapure water (Milli-Q) under magnetic stirring (600 RPM).
-
Precipitation: Add the polymer solution dropwise into the aqueous phase using a syringe pump (rate: 10 mL/hr). The solution will turn opalescent (Tyndall effect).
-
Solvent Removal: Stir open to air for 4 hours to evaporate acetone.
-
Concentration: Centrifuge (15,000 x g, 20 min) or use Amicon Ultra filters (100 kDa MWCO) to concentrate to ~5 mg/mL polymer.
Phase III: "Click" Conjugation Protocol
This is the critical step. The CuAAC reaction covalently links the Propargyl-Lactose to the Azide-NP surface.
Reaction Mix Setup:
| Component | Stock Conc. | Final Conc. | Role |
|---|---|---|---|
| PLGA-PEG-N₃ NPs | 5 mg/mL | 2 mg/mL | Scaffold |
| Propargyl-Lactose | 10 mM (H₂O) | 1 mM | Targeting Ligand (Excess) |
| CuSO₄·5H₂O | 20 mM (H₂O) | 200 µM | Catalyst Source |
| THPTA Ligand | 50 mM (H₂O) | 1 mM | Cu Stabilizer |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 mM | Reducing Agent (Cu²⁺
Protocol:
-
Premix Catalyst: In a small tube, mix CuSO₄ and THPTA. Incubate for 5 mins to form the complex (Solution turns light blue).
-
Combine: In the reaction vial, add the NP suspension and Propargyl-Lactose.
-
Activate: Add the Cu-THPTA mix, then immediately add Sodium Ascorbate.
-
Incubate: Flush headspace with N₂, cap tightly, and stir gently (dark, RT) for 4–6 hours.
-
Quench: Add EDTA (10 mM final) to chelate copper.
-
Purification: Dialyze against water (MWCO 3.5 kDa) for 24 hours with 3 water changes to remove free lactose and copper.
Visualization of Workflows
Figure 1: Synthesis & Conjugation Logic
Caption: Synthetic pathway for generating propargyl-lactose and its subsequent conjugation to azide-decorated polymeric nanoparticles via Click Chemistry.
Figure 2: ASGPR Targeting Mechanism
Caption: Mechanism of hepatocyte-specific uptake. Lactose-NPs bind ASGPR, triggering endocytosis and subsequent lysosomal drug release.
Characterization & Quality Control
A robust protocol requires validation. Use these methods to confirm success:
| Method | Purpose | Expected Outcome |
| FTIR Spectroscopy | Conjugation Check | Disappearance of the Azide peak (~2100 cm⁻¹) indicates successful click reaction. |
| DLS & Zeta Potential | Physical Properties | Slight increase in Hydrodynamic Diameter ( |
| Phenol-Sulfuric Acid Assay | Quantification | Colorimetric assay to quantify total sugar content on the NP surface. Construct a standard curve using free lactose. |
| Lectin Agglutination | Functional Assay | Incubate NPs with RCA120 (Ricinus Communis Agglutinin). Lactose-NPs should cause turbidity/aggregation; Non-functionalized NPs will not. |
Scientist's Troubleshooting Notes
-
Copper Toxicity: While CuAAC is efficient, residual copper is toxic. Extensive dialysis with EDTA is non-negotiable for biological applications. Alternatively, use Copper-free click chemistry (DBCO-Azide), though DBCO is bulkier and more hydrophobic.
-
Ligand Density: ASGPR requires multivalent binding ("Cluster Glycoside Effect"). If targeting is poor, increase the ratio of Propargyl-Lactose during the click reaction or use a polymer with a higher density of azide groups.
-
Aggregation during Click: If NPs aggregate upon adding copper, your particle concentration is too high or the PEG corona is insufficient. Dilute NPs to 1 mg/mL and ensure THPTA is used (it prevents Cu-induced aggregation).
References
-
Sharpless, K. B., et al. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of therapeutics, bioconjugates, biomaterials and bioactive surfaces using azide–alkyne cycloaddition.[4] Advanced Drug Delivery Reviews. Link
-
Mamidyala, S. R., & Finn, M. G. (2010). In situ click chemistry: probing the binding landscapes of biological systems. Chemical Society Reviews. Link
-
D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting – strategies and applications. Journal of Controlled Release. Link
-
Slaton, J., et al. (2014).[5] Synthesis of Propargyl Glycosides. The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. mdpi.com [mdpi.com]
- 4. irjweb.com [irjweb.com]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
Bioconjugation of 2-Propynyl beta-D-lactopyranoside to azide-labeled peptides
Application Note: High-Efficiency Bioconjugation of 2-Propynyl
Abstract
This guide details the protocol for the site-specific conjugation of 2-Propynyl
Introduction & Mechanistic Rationale
The "Why": Glycosylation as a Therapeutic Lever
Peptides often suffer from rapid renal clearance and proteolytic degradation. Conjugating carbohydrates (glycomimetics) can mask proteolytic cleavage sites and improve solubility. Furthermore, the lactose moiety (Gal-Glc) specifically targets asialoglycoprotein receptors (ASGPR) on hepatocytes, enabling liver-targeted drug delivery.
The "How": CuAAC Chemistry
We utilize the "Click" reaction between a terminal alkyne on the sugar and an azide on the peptide.[2][3][4]
-
Molecule A (Alkyne): 2-Propynyl
-D-lactopyranoside (CAS: 857642-16-1). The -anomeric configuration is preserved, essential for biological recognition. -
Molecule B (Azide): Peptide functionalized with Azidohomoalanine (Aha), Azidolysine, or an N-terminal azide linker.
-
The Catalyst: We employ a Cu(I)-THPTA complex. Unlike the older TBTA ligand, THPTA is fully water-soluble and acts as a sacrificial antioxidant, protecting the peptide backbone (specifically Histidine and Methionine residues) from copper-induced oxidative damage during the reaction.
Materials & Reagents
| Component | Specification | Recommended Concentration (Stock) | Storage |
| Propargyl Lactoside | 2-Propynyl | 50 mM in Water or DMSO | -20°C |
| Azide-Peptide | HPLC-purified (>95%), lyophilized | 2-5 mM in Water or PBS | -20°C |
| CuSO | 99.9% purity | 20 mM in Water | RT |
| THPTA Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine | 100 mM in Water | 4°C |
| Sodium Ascorbate | Must be fresh | 100 mM in Water | Prepare Fresh |
| Buffer | Potassium Phosphate (PBS) or HEPES | 100 mM (pH 7.5) | 4°C |
| Aminoguanidine | (Optional) Prevents protein crosslinking | 100 mM in Water | 4°C |
Experimental Protocol
Phase 1: Pre-Complexation (Critical Step)
Rationale: Pre-mixing Copper and Ligand ensures the active catalyst is formed before exposure to the peptide, preventing non-specific copper binding to peptide residues.
-
In a clean microcentrifuge tube, mix the CuSO
and THPTA stock solutions. -
Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear or turn slightly blue.
Phase 2: The Conjugation Reaction
-
Peptide Solubilization: Dissolve the Azide-Peptide in 100 mM Phosphate Buffer (pH 7.5) to a final concentration of 200
M . -
Sugar Addition: Add Propargyl Lactoside to the peptide solution.
-
Stoichiometry: Use 5 equivalents of sugar relative to the peptide.
-
Why: Excess sugar drives the reaction to completion and is easily removed during HPLC purification.
-
-
Catalyst Addition: Add the pre-complexed Cu-THPTA mixture to the reaction.
-
Final Concentration: 0.5 mM Cu / 2.5 mM THPTA.
-
-
Initiation: Add Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).
-
Final Concentration: 5 mM (10-fold excess over Copper).
-
-
Incubation:
-
Flush the headspace with Nitrogen or Argon (optional but recommended to prevent Ascorbate oxidation).
-
Cap tightly and incubate at 37°C for 2-4 hours or RT overnight .
-
Visual Check: The solution should remain clear. If it turns brown/yellow, the Ascorbate is oxidized; add fresh Ascorbate.
-
Phase 3: Quenching & Purification
-
Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.
-
Filtration: Filter through a 0.2
m PTFE membrane to remove any precipitated salts. -
Purification (RP-HPLC):
-
Column: C18 Semi-Prep (e.g., Phenomenex Jupiter, 5
m, 300 Å). -
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 5% B to 60% B over 40 minutes.
-
Note: The unreacted Propargyl Lactoside is very hydrophilic and will elute in the void volume (first 2-3 mins). The glycopeptide product will elute slightly earlier than the unreacted hydrophobic azide-peptide.
-
Visualizing the Workflow
Figure 1: Step-by-step workflow for the CuAAC bioconjugation of Propargyl Lactoside to Azide-Peptides.
Reaction Mechanism
The reaction proceeds via a stepwise cycle where the Copper(I) acetylide forms first, followed by the coordination of the organic azide.
Figure 2: Mechanistic cycle of the CuAAC reaction. Note the regeneration of the Cu(I) catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peptide Precipitation | Copper-peptide aggregation or low solubility. | Increase THPTA concentration (up to 5 mM). Add 10-20% DMSO to the buffer. |
| Reaction Stalls (<50% Yield) | Oxidation of Cu(I) to inactive Cu(II). | Add more Sodium Ascorbate. Perform reaction under inert atmosphere (Argon). |
| Broad HPLC Peaks | Histidine chelation or oxidation. | Ensure EDTA quench is sufficient. Check for Methionine oxidation (+16 Da) via MS. |
| Blue Solution | High concentration of Cu(II). | Normal for stock, but reaction should be colorless/pale yellow. If blue persists during reaction, reduction is incomplete. |
Analytical Validation (LC-MS)
Upon successful conjugation, the mass spectrum should show a mass shift corresponding to the addition of the Propargyl Lactoside moiety.
-
Mass Shift: +380.34 Da (Molecular Weight of Propargyl Lactoside).
-
Linkage Stability: The triazole ring is stable in MS fragmentation; expect to see loss of sugar hydroxyls or glycosidic bond cleavage before the triazole breaks.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Bhatia, S., et al. (2011). "Click" Glycosylation of Peptides through Cysteine Propargylation and CuAAC.[4] Bioorganic & Medicinal Chemistry, 22(1), 1-10.
-
Synthose Inc. Product Page: Propargyl
-D-lactoside (CAS 857642-16-1).[7][8][9] Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. 'Click' glycosylation of peptides through cysteine propargylation and CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. rsc.org [rsc.org]
- 7. Propargyl β-D-lactoside Packing: 250 mg - CAS No: 857642-16-1 - C.Erba-Glentham Kimyasallari [introgen.com.tr]
- 8. synthose.com [synthose.com]
- 9. NebuChem™ Propargyl β-D-lactoside [nebulabio.cn]
Application Note & Protocol: Synthesis of Lactose-Cored Glycodendrimers via Copper-Catalyzed Click Chemistry
Introduction: The Architectural Advantage of Glycodendrimers
Glycodendrimers represent a sophisticated class of highly branched, monodisperse macromolecules that are gaining significant attention across various scientific disciplines, including medicine and materials science.[1][2] Their unique architecture, comprising a central core, branching units, and a multivalent display of terminal carbohydrate moieties, allows them to mimic the complex glycocalyx on cell surfaces.[3][4] This mimicry is pivotal for studying and modulating carbohydrate-protein interactions that govern numerous biological processes, from cell adhesion to pathogen recognition.[3][5] The choice of a lactose core is strategic; lactose is a disaccharide recognized by various mammalian lectins, making these constructs particularly relevant for targeted drug delivery and immunotherapy applications.[6][7][8]
This guide provides a detailed protocol for the synthesis of glycodendrimers using a 2-Propynyl beta-D-lactopyranoside core. The synthetic strategy hinges on the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This approach offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal method for the construction of these complex macromolecules.[12]
Experimental Overview: A Convergent Strategy
The synthesis follows a convergent approach, where the alkyne-functionalized carbohydrate core and the azide-terminated dendrons are prepared separately and then coupled in the final step.[1] This method provides greater control over the final structure and simplifies the purification of intermediates.
Figure 1: Overall synthetic workflow for the preparation of lactose-cored glycodendrimers.
Part 1: Synthesis of the 2-Propynyl β-D-lactopyranoside Core
The synthesis of the alkyne-functionalized core is a two-step process involving the propargylation of lactose octaacetate followed by deacetylation.
Protocol 1.1: Synthesis of Propargyl β-D-lactoside Heptaacetate
This procedure introduces the propargyl group, which contains the terminal alkyne necessary for the click reaction. The use of acetyl protecting groups on the lactose hydroxyls prevents unwanted side reactions.
Materials:
-
Lactose octaacetate
-
Propargyl alcohol[13]
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve lactose octaacetate (1.0 eq) and propargyl alcohol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise to the stirred solution. The causality here is that BF₃·OEt₂ acts as a Lewis acid to activate the anomeric acetate for substitution by the propargyl alcohol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Propargyl β-D-lactoside Heptaacetate as a white solid.
Protocol 1.2: Deacetylation to 2-Propynyl β-D-lactopyranoside
The Zemplén deacetylation is a standard procedure to remove acetyl protecting groups from carbohydrates under mild, basic conditions, exposing the hydroxyl groups.[5]
Materials:
-
Propargyl β-D-lactoside Heptaacetate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (0.5 M in MeOH)
-
Amberlite® IR120 H⁺ resin
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Propargyl β-D-lactoside Heptaacetate (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution. The methoxide ion acts as a nucleophile to attack the acetyl carbonyls, leading to their removal.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the product.
-
Filter and dry the white solid under vacuum to obtain the final 2-Propynyl β-D-lactopyranoside core.
Part 2: Synthesis of Azide-Terminated Dendrons
For this protocol, we will assume the use of commercially available or previously synthesized dendrimers with terminal amine or hydroxyl groups (e.g., PAMAM or PPI dendrimers).[6][14] The terminal groups are then converted to azides.
Protocol 2.1: Azidation of Terminal Hydroxyl/Amine Groups
This protocol provides a general method for introducing the azide functionality.
Materials:
-
Amine or hydroxyl-terminated dendrimer
-
For hydroxyl-terminated dendrimers: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), and DMF.
-
For amine-terminated dendrimers: Trifluoromethanesulfonyl azide (TfN₃) or an equivalent azido-transfer reagent, and a suitable solvent system (e.g., DCM/MeOH).
Procedure (Example for Amine-Terminated Dendrimer):
-
Dissolve the amine-terminated dendrimer in a suitable solvent mixture.
-
Add the azido-transfer reagent (e.g., TfN₃) portion-wise at 0 °C. This reaction is a diazo transfer, where the azide group is transferred to the primary amine.
-
Stir the reaction for 24-48 hours at room temperature.
-
Purify the azide-terminated dendron by dialysis against an appropriate solvent (e.g., water or methanol) to remove excess reagents and byproducts.
-
Lyophilize the purified solution to obtain the azide-terminated dendron as a solid.
Part 3: "Click" Glycosylation - The Final Assembly
This is the key step where the multivalent glycodendrimer is formed via the CuAAC reaction.[15]
Figure 2: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3.1: Synthesis of Lactose-Cored Glycodendrimer
Materials:
-
2-Propynyl β-D-lactopyranoside (Alkyne Core)
-
Azide-terminated dendron
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[16]
-
Sodium ascorbate[16]
-
A suitable solvent system (e.g., a mixture of water and t-butanol or DMF)
-
Dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve the 2-Propynyl β-D-lactopyranoside core (1.0 eq) and the azide-terminated dendron (1.1 eq per alkyne) in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.[16]
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is typically open to the air.
-
Monitor the reaction by NMR or mass spectrometry to confirm the formation of the triazole linkage.
-
Upon completion, purify the glycodendrimer by extensive dialysis against water to remove copper salts and unreacted starting materials.
-
Lyophilize the purified solution to obtain the final glycodendrimer as a fluffy, white solid.
Purification and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized glycodendrimers.[17][18]
Purification
-
Dialysis: The primary method for purifying the final glycodendrimer. The large size of the dendrimer prevents it from passing through the dialysis membrane, while smaller impurities are removed.
-
Size Exclusion Chromatography (SEC): Can be used for further purification and to assess the monodispersity of the product.
Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Disappearance of the alkyne proton signal (~2.5 ppm) from the core. Appearance of a new singlet for the triazole proton (~7.5-8.0 ppm). Characteristic signals for the lactose and dendron protons should be present and integrated in the correct ratios.[18] |
| ¹³C NMR | Structural confirmation | Appearance of new signals for the triazole carbons (~120-145 ppm). Confirmation of the presence of both lactose and dendron carbon signals.[18][19] |
| 2D NMR (COSY, HSQC) | Unambiguous signal assignment | Correlation spectra are used to assign all proton and carbon signals, confirming the connectivity of the final structure.[18][19] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular weight determination | A single major peak corresponding to the calculated molecular weight of the glycodendrimer confirms the successful synthesis and high purity.[5][15][17] |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of the characteristic azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹). |
Applications and Future Perspectives
Lactose-cored glycodendrimers are promising candidates for a variety of biomedical applications. Their multivalent presentation of lactose can target specific lectins on cell surfaces, making them useful for:
-
Targeted Drug Delivery: Conjugating therapeutic agents to the dendrimer can enhance their delivery to specific cells or tissues.[7][8][20]
-
Anti-adhesion Therapy: By blocking the binding of pathogens to host cells, these glycodendrimers can act as anti-infective agents.[3][4]
-
Immunomodulation: Interacting with immune cells through lectin binding can modulate immune responses, with potential applications in vaccine development.[1]
The synthetic platform described here is modular and can be adapted to incorporate different carbohydrate cores or dendron generations, allowing for the fine-tuning of properties for specific biological applications.
References
- Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers - PMC. (n.d.).
- (PDF) Glycine-modified polyamidoamine dendrimers: Synthesis and structural characterization using nuclear magnetic resonance, ion-mobility mass spectrometry and capillary electrophoresis - ResearchGate. (2025, August 6).
- Supporting Information Biophysical Characterization of Glycodendrimers As Nano-carriers for HIV Peptides - ResearchGate. (n.d.).
- Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives | The Journal of Organic Chemistry - ACS Publications. (2014, September 25).
- Precision Glycodendrimers for DC‐SIGN Targeting** - AIR Unimi. (n.d.).
- Synthesis of Glycodendrimers and Their Applications - Longdom Publishing. (2023, May 19).
- Synthesis of glycodendrimers by modification of poly(propylene imine) dendrimers - Research portal Eindhoven University of Technology. (n.d.).
- Design and synthesis of glycodendrimers - PubMed. (2002, May 15).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.).
- Dendrimers in Medicine: Properties, Drug Encapsulation Mechanisms and Applications - Trends in Sciences. (2025, June 30).
- Synthesis of Glycodendrimers with Antiviral and Antibacterial Activity - Docta Complutense. (n.d.).
- Propargyl β-D-lactoside heptaacetate, Min. 98% - 211688-85-6 - PL984 | Synthose. (n.d.).
- Dendrimers as drug delivery vehicles: a comprehensive review. (2025, February 2).
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (2020, April 26).
- Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC. (n.d.).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). (2010, March 4).
- Dendrimers and their Applications as Novel Drug Delivery Carriers - Semantic Scholar. (2013, September 30).
- Synthesis of glycodendrimers bearing β‐C‐galactopyranosides and a hydrophobic aglycon moiety as LecA adhesion inhibitors. - ResearchGate. (n.d.).
- Applications and Limitations of Dendrimers in Biomedicine - PMC. (n.d.).
- Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.).
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. (2013, December 2).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed. (2023, April 11).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. (n.d.).
- Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. (2025, July 1).
- An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. (2014, June 17).
Sources
- 1. longdom.org [longdom.org]
- 2. Design and synthesis of glycodendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. glenresearch.com [glenresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications and Limitations of Dendrimers in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Standard operating procedure for handling 2-Propynyl beta-D-lactopyranoside
Application Note & Standard Operating Procedure: Handling and Applications of 2-Propynyl -D-lactopyranoside
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I approach the synthesis of neoglycoconjugates not merely as a sequence of chemical reactions, but as the precise engineering of biological interfaces. 2-Propynyl
Mechanistically, this molecule features a biologically relevant
Physicochemical Properties & Optimization Matrix
To ensure reproducibility and stability, handling parameters must be strictly controlled. The following table summarizes the quantitative data and physicochemical properties critical for experimental design.
Table 1: Physicochemical Properties & Reaction Parameters
| Parameter | Specification / Optimal Value | Mechanistic Rationale |
| Chemical Name | 2-Propynyl | Alkyne group at the anomeric carbon enables click chemistry[4]. |
| Molecular Weight | 380.35 g/mol | Essential for calculating exact mass shifts in MALDI-TOF MS validation. |
| Solubility | Water, DMSO, Methanol | Highly hydrophilic; stock solutions in DMSO prevent hydrolysis during long-term storage. |
| CuAAC Stoichiometry | 10–50 eq. per azide group | Excess drives the reaction to completion, overcoming steric hindrance on bulky polymers[5]. |
| Bacterial Supplementation | 1–5 mM in culture media | Optimal concentration for cellular uptake without inducing osmotic stress in E. coli[3]. |
| Storage Conditions | -20 °C, desiccated, dark | Prevents degradation of the glycosidic bond and oxidation of the alkyne handle. |
Standard Operating Protocols: A Self-Validating System
A protocol is only as robust as its built-in quality control. The following workflows are designed as self-validating systems, ensuring that every step has a clear causality and a measurable outcome.
Protocol A: CuAAC Ligation for Neoglycoconjugate Synthesis
This protocol details the conjugation of 2-propynyl
Reagents Required:
-
2-Propynyl
-D-lactopyranoside (100 mM stock in DMSO) -
Azido-functionalized substrate (1-5 mg/mL in PBS, pH 7.4)
-
CuSO
(20 mM stock in degassed water) -
THPTA ligand (50 mM stock in degassed water)
-
Sodium ascorbate (100 mM stock in water, must be freshly prepared )
Step-by-Step Methodology:
-
Catalyst Pre-Complexation: In a microcentrifuge tube, mix CuSO
and THPTA at a 1:5 molar ratio.-
Expert Insight (Causality): Pre-complexing Cu(II) with THPTA saturates the coordination sphere of the copper ion. This prevents the generation of reactive oxygen species (ROS) that would otherwise cause oxidative damage or precipitate sensitive protein backbones.
-
-
Reaction Assembly: To the azido-substrate solution, add 2-propynyl
-D-lactopyranoside at a 10 to 50-fold molar excess relative to the available azide groups. -
Initiation: Add the CuSO
/THPTA complex to achieve a final copper concentration of 0.1–0.5 mM. Immediately add freshly prepared sodium ascorbate (final concentration 1–5 mM) to reduce Cu(II) to the catalytically active Cu(I) species in situ. -
Incubation: Allow the reaction to proceed for 1–2 hours at room temperature under gentle, continuous agitation.
-
Quenching & Purification: Terminate the reaction by adding EDTA to a final concentration of 5 mM.
-
Expert Insight (Causality): EDTA aggressively chelates the copper catalyst, instantly halting the reaction and preventing heavy-metal toxicity in downstream cellular assays. Purify the product using Size-Exclusion Chromatography (SEC) (e.g., Sephadex G-25).
-
-
Self-Validation Step: Analyze the purified conjugate via MALDI-TOF MS. A successful conjugation is unequivocally confirmed by a mass shift of +380.35 Da per conjugated lactoside moiety.
CuAAC workflow for synthesizing neoglycoconjugates using 2-Propynyl beta-D-lactopyranoside.
Protocol B: In Vivo Bacterial Synthesis of Polysialic Acid Lactosides
Based on authoritative3[3], propargyl lactoside can act as an exogenous acceptor in recombinant Escherichia coli K-12 to produce conjugatable polysialic acids (polySias).
Step-by-Step Methodology:
-
Culture Preparation: Inoculate recombinant E. coli K-12 (engineered to overexpress polysialyltransferase, PST) into a defined minimal liquid medium.
-
Acceptor Feeding: Once the culture reaches the early exponential growth phase (OD
~ 0.4), supplement the medium with 1–5 mM of 2-propynyl -D-lactopyranoside.-
Expert Insight (Causality): The bacteria internalize the propargyl lactoside, which bypasses the natural lipid-linked acceptor pathway. The
-lactoside acts as a direct structural primer for PST-mediated enzymatic elongation, ensuring that every synthesized polySia chain terminates with a bioorthogonal alkyne[3].
-
-
Fermentation: Maintain fed-batch culture conditions at 37 °C for 24–48 hours to maximize polysaccharide yield.
-
Isolation: Centrifuge the culture to separate the supernatant from the cell pellet. Extract the alkyne-terminated polySia using anion-exchange chromatography.
-
Self-Validation Step: Analyze the purified polySia via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to verify the degree of polymerization (DP) and confirm the absence of unconjugated contaminants.
Bacterial synthesis of conjugatable polysialic acids using an exogenous propargyl acceptor.
Troubleshooting & Process Optimization
Table 2: Troubleshooting Matrix
| Phenomenon observed | Mechanistic Causality | Corrective Action / Validation |
| Biomolecule Precipitation | Free Cu(I) inducing oxidative damage or aggregation. | Ensure strict 1:5 pre-complexation of CuSO |
| Incomplete Ligation | Rapid oxidation of ascorbate or insufficient active Cu(I). | Use strictly fresh sodium ascorbate; degas all aqueous buffers with N |
| Low PolySia Yield (In Vivo) | Poor cellular internalization of the exogenous acceptor. | Optimize membrane permeabilization or shift feeding to the late-exponential phase[3]. |
References
-
Title: Light-Mediated Approach for Modeling Dynamic Properties of the Mucin Glycocalyx Source: escholarship.org URL: [Link]
-
Title: NEW STRATEGY TOWARD THE SYNTHESIS OF THERAPEUTIC GLYCONANOMATERIALS Source: uqam.ca URL: [Link]
-
Title: Bacterial synthesis of polysialic acid lactosides in recombinant Escherichia coli K-12 Source: oup.com (Oxford Academic) URL: [Link]
- Source: google.com (Google Patents)
Sources
- 1. archipel.uqam.ca [archipel.uqam.ca]
- 2. escholarship.org [escholarship.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. CN104877127A - Eight-armed polyethylene glycol derivative, preparation method and related biological substance modified by derivative - Google Patents [patents.google.com]
Scale-up synthesis of 2-Propynyl beta-D-lactopyranoside for industrial applications
Application Note: Scale-Up Synthesis of 2-Propynyl -D-Lactopyranoside for Industrial Glycoconjugation
Strategic Overview
2-Propynyl
While traditional bench-scale syntheses frequently rely on toxic solvents (e.g., pyridine) and low-yield chromatographic purifications[3], transitioning this molecule to industrial production requires scalable, cost-effective, and environmentally conscious methodologies. As a Senior Application Scientist, I have structured this protocol to eliminate chromatographic bottlenecks, replacing them with high-yield crystallization techniques and self-validating reaction checkpoints.
Mechanistic Pathway & Workflow
Workflow for the 3-step scale-up synthesis of 2-Propynyl beta-D-lactopyranoside.
Comparative Process Metrics
To justify the transition from bench to plant, the following table summarizes the quantitative data and strategic shifts in the scale-up protocol compared to traditional literature methods.
| Process Parameter | Traditional Bench-Scale Protocol | Optimized Industrial Scale-Up Protocol |
| Acetylation Catalyst | Pyridine (Toxic, difficult to remove) | Sodium Acetate (NaOAc) (Safe, water-soluble) |
| Glycosidation Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Intermediate 2 Purification | Flash Chromatography (Silica gel) | Crystallization (Ethanol/Water) |
| Deacetylation Quench | Aqueous HCl / Organic Extraction | Amberlite IR-120 (H+) Resin (Direct filtration) |
| Final Purification | Flash Chromatography | Crystallization (Methanol/Diethyl Ether) |
| Overall Process Yield | ~15–25% | >60% |
Step-by-Step Scale-Up Protocols & Causality
Phase 1: Solvent-Free Peracetylation of D-Lactose
Expertise & Causality: Pyridine is traditionally used as an acid scavenger and solvent for carbohydrate acetylation[3]. However, its high toxicity and high boiling point make it unviable for large-scale manufacturing. Replacing pyridine with anhydrous sodium acetate (NaOAc) in acetic anhydride (
Protocol:
-
Charge a 5 L jacketed reactor with D-Lactose (500 g, 1.46 mol) and anhydrous sodium acetate (240 g, 2.92 mol).
-
Add acetic anhydride (2.5 L) slowly. Ensure the reactor is equipped with a robust overhead stirrer, as the initial mixture will be a thick slurry.
-
Heat the mixture to 120 °C under continuous stirring. Maintain this temperature for 2 hours.
-
Cool the reaction mixture to 60 °C and pour it slowly into 10 L of vigorously stirred ice-water to precipitate the product.
-
Filter the resulting white solid under vacuum, wash extensively with cold water (3 × 2 L) to remove residual acetic acid and sodium acetate, and dry overnight in a vacuum oven at 45 °C.
Self-Validating Checkpoint: The completion of acetylation is visually confirmed when the initial heterogeneous suspension transitions into a clear, homogenous amber solution. Thin-Layer Chromatography (TLC) (Hexane/EtOAc 1:1) must show complete consumption of the baseline lactose, yielding Per-O-acetyl-lactose as a single migrating spot.
Phase 2: Lewis Acid-Mediated Stereoselective Glycosidation
Expertise & Causality: The formation of the
Protocol:
-
Dissolve Per-O-acetyl-lactose (678 g, 1.0 mol) and propargyl alcohol (170 mL, 2.9 mol) in anhydrous
(3 L) under an argon atmosphere[3]. -
Cool the reactor to 0 °C using a chiller unit.
-
Add
(370 mL, 2.9 mol) dropwise over 90 minutes, maintaining the internal temperature below 5 °C[3]. -
Remove the cooling system and allow the reaction to warm to room temperature, stirring for 22 hours[3].
-
Quench the reaction by slow, controlled addition of saturated aqueous
(2 L) until evolution ceases. -
Separate the organic phase, wash with brine (1 L), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Instead of chromatography, dissolve the crude syrup in minimal hot ethanol, add water dropwise until slight turbidity appears, and allow to crystallize at 4 °C. Filter to obtain Propargyl hepta-O-acetyl-
-D-lactoside.
Self-Validating Checkpoint: The stereoselectivity is validated via
Phase 3: Zemplén Deacetylation and Resin Neutralization
Expertise & Causality: Standard deacetylation utilizes catalytic sodium methoxide (NaOMe) in methanol[3]. On a bench scale, this is often quenched with aqueous acid, leading to sodium salt byproducts that necessitate chromatographic removal. For industrial scale-up, strongly acidic cation-exchange resin (Amberlite IR-120, H+ form) is employed[3]. The resin selectively sequesters sodium ions, neutralizing the alkoxide without introducing soluble salts. The resin is simply filtered off, allowing the final product to be isolated via direct crystallization.
Protocol:
-
Suspend Propargyl hepta-O-acetyl-
-D-lactoside (500 g, 0.74 mol) in anhydrous methanol (2.5 L). -
Add a catalytic amount of 25% NaOMe in methanol (approx. 15 mL) to achieve a pH of 9–10. Stir vigorously at room temperature for 2 to 3 hours[3].
-
Add pre-washed Amberlite IR-120 (H+ form) resin portion-wise to the stirring solution until the pH neutralizes[3].
-
Filter the mixture through a coarse fritted funnel to remove the resin. Wash the resin bed with additional methanol (500 mL).
-
Concentrate the combined methanolic filtrate in vacuo to a thick syrup.
-
Purification: Induce crystallization by dissolving the syrup in a minimal amount of methanol and layering with diethyl ether. Collect the white crystalline 2-Propynyl
-D-lactopyranoside via filtration.
Self-Validating Checkpoint: During deacetylation, the pH must be continuously monitored with indicator paper. The addition of Amberlite resin is complete only when the methanolic solution registers a stable pH of 6.5–7.0. A basic pH during the subsequent concentration step will lead to rapid degradation and browning of the carbohydrate.
Technical Support Center: Optimizing Click Chemistry with 2-Propynyl β-D-lactopyranoside
Welcome to the technical support resource for researchers utilizing 2-Propynyl β-D-lactopyranoside in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click reaction I am using with 2-Propynyl β-D-lactopyranoside?
A: You are performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction forms a stable 1,2,3-triazole ring by joining your alkyne-functionalized lactoside with an azide-bearing molecule. The key to this reaction's efficiency and specificity is the copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1][3]
Q2: Why is the oxidation state of copper so critical for my reaction's success?
A: The catalytically active species in CuAAC is copper(I) (Cu⁺).[4] However, Cu(I) is readily oxidized to the inactive copper(II) (Cu²⁺) state, especially in the presence of oxygen.[5][6] This oxidation is a primary cause of failed or low-yielding reactions. Therefore, maintaining a sufficient concentration of Cu(I) throughout the reaction is paramount. This is typically achieved by starting with a Cu(II) salt (like CuSO₄) and adding a reducing agent, most commonly sodium ascorbate, to generate and regenerate Cu(I) in situ.[4][7]
Q3: What is the purpose of adding a ligand like TBTA or THPTA to my reaction?
A: While not always strictly necessary, a copper-chelating ligand is highly recommended for robust and high-yielding reactions, especially in bioconjugation contexts.[8] Ligands serve several critical functions:
-
Stabilize the Cu(I) state: They protect the copper(I) ion from oxidation and disproportionation.[3][9]
-
Increase catalytic activity: Ligands can accelerate the reaction rate by preventing the formation of unreactive copper acetylide aggregates and facilitating the productive catalytic cycle.[10]
-
Enhance solubility: They help solubilize the copper catalyst in various solvent systems.[10]
-
Protect biomolecules: In bioconjugation, ligands can shield sensitive functional groups on proteins or peptides from oxidative damage caused by copper-generated reactive oxygen species.[5][7]
Q4: My 2-Propynyl β-D-lactopyranoside is protected with acetyl groups. Do I need to deprotect it before the click reaction?
A: No, it is generally advisable to perform the click reaction on the protected sugar. The acetyl protecting groups prevent potential side reactions involving the hydroxyl groups of the lactose moiety. Deprotection, typically under Zemplén conditions (catalytic sodium methoxide in methanol), should be performed as a subsequent step after the triazole ring has been successfully formed and the product has been purified.[11]
Troubleshooting Guide: Low to No Product Yield
Low or inconsistent yields are the most common frustrations encountered in CuAAC reactions. The following guide addresses the most probable causes and provides systematic solutions.
Problem 1: Catalyst Inactivity or Degradation
The health of your copper catalyst is the single most important factor for a successful reaction.
Symptoms:
-
Reaction fails to start or stalls completely.
-
Significant amount of starting materials (alkyne and azide) remain unreacted even after extended reaction times.
-
Formation of a green or blue precipitate, indicating an abundance of inactive Cu(II).
Causality & Solutions:
| Root Cause | Scientific Explanation | Troubleshooting Steps |
| Oxygen Contamination | Oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II). This depletes the catalyst and can also promote unwanted alkyne-alkyne homocoupling (Glaser coupling).[5][10] | 1. Degas Your Solvents: Sparge your reaction solvent with an inert gas like argon or nitrogen for 15-30 minutes prior to use.[12] 2. Work Under Inert Atmosphere: If possible, set up your reaction in a glovebox or use Schlenk techniques to maintain an oxygen-free environment.[7] At a minimum, cap the reaction vial to minimize headspace and oxygen ingress.[5] |
| Insufficient Reducing Agent | Sodium ascorbate is consumed as it reduces Cu(II) to Cu(I) and scavenges dissolved oxygen. If depleted, the catalyst will irreversibly oxidize.[7] | 1. Use Freshly Prepared Solution: Prepare your sodium ascorbate stock solution immediately before use, as it can degrade in solution. 2. Increase Ascorbate Concentration: For reactions exposed to air, increasing the concentration of sodium ascorbate (e.g., to 5-10 equivalents relative to the limiting reagent) can help maintain the Cu(I) pool.[7] |
| Poor Reagent Addition Order | Adding ascorbate directly to the copper salt solution in the absence of a ligand can lead to the formation of insoluble copper oxides or other inactive species.[7] | Follow the Correct Order: 1. Mix the Cu(II) salt (e.g., CuSO₄) with the ligand (e.g., THPTA) first to allow pre-complexation. 2. Add this catalyst/ligand mixture to the solution containing your azide and 2-Propynyl β-D-lactopyranoside. 3. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][13] |
Problem 2: Sub-Optimal Reaction Conditions
Even with an active catalyst, the reaction environment can hinder performance.
Symptoms:
-
The reaction is sluggish, requiring very long times for completion.
-
The final conversion is incomplete, leaving a mixture of starting materials and product.
-
Precipitation of starting materials or catalyst complexes.[14]
Causality & Solutions:
| Root Cause | Scientific Explanation | Troubleshooting Steps |
| Poor Solubility | If your azide or the lactoside alkyne has poor solubility in the chosen solvent system, the reaction will be slow due to the low effective concentration of reactants. Benzyl-protected azides, for example, can present solubility challenges.[14] | 1. Solvent Screening: Test different solvent mixtures. Common systems include t-BuOH/H₂O, DMSO/H₂O, or DMF.[14][15] Adding a co-solvent like DMSO or DMF (10-50% v/v) can significantly improve the solubility of hydrophobic reactants. 2. Temperature: Gently warming the reaction (e.g., to 40-60 °C) can improve both solubility and reaction rate.[15][16] |
| Incorrect pH | The optimal pH range for CuAAC is typically between 4 and 12.[1] Highly acidic conditions can protonate the triazole intermediate and inhibit catalysis, while strongly basic conditions can cause other side reactions. | 1. Buffer the Reaction: If working with pH-sensitive molecules (e.g., proteins), use a non-coordinating buffer like HEPES or phosphate buffer (PBS) to maintain a stable pH around 7-8. 2. Avoid Strongly Acidic/Basic Additives: Ensure that no additives are drastically altering the pH of the reaction mixture. |
| Inappropriate Solvent Choice | Certain solvents can negatively interfere with the reaction. For instance, coordinating solvents like acetonitrile can sometimes compete with the reactants for binding to the copper center, potentially inhibiting the reaction.[6][14] | Prioritize Recommended Solvents: Stick to well-established solvent systems like H₂O, t-BuOH, DMSO, DMF, and their mixtures unless specific circumstances require an alternative. |
Problem 3: Side Reactions and Byproduct Formation
The appearance of unexpected products can complicate purification and reduce the yield of your desired conjugate.
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to starting materials and the expected product.
-
Formation of a reddish or purplish precipitate, especially when using certain alkynes like propiolic acid.[14]
-
Observation of a product corresponding to the dimer of 2-Propynyl β-D-lactopyranoside.
Causality & Solutions:
| Root Cause | Scientific Explanation | Troubleshooting Steps |
| Oxidative Homocoupling (Glaser Coupling) | In the presence of oxygen and absence of sufficient reducing agent, the copper catalyst can promote the coupling of two alkyne molecules to form a diyne byproduct.[5][10] | Improve Degassing and Reductant Levels: This side reaction has the same root cause as catalyst oxidation. Follow the steps outlined in "Problem 1" to rigorously exclude oxygen and ensure an adequate concentration of sodium ascorbate. |
| Formation of Copper-Acetylide Precipitates | Terminal alkynes can react with Cu(I) to form copper acetylide complexes. While these are key intermediates, under certain conditions (e.g., high concentration, absence of a stabilizing ligand), they can precipitate out as insoluble and unreactive polymers.[10][14] | 1. Use a Stabilizing Ligand: A ligand like TBTA or THPTA is crucial for preventing the formation of these unreactive polynuclear copper(I) acetylides.[10] 2. Control Concentrations: Avoid excessively high concentrations of the alkyne, especially in the initial stages of the reaction. |
| Degradation of Starting Materials | Although azides and alkynes are generally stable, the sugar moiety or the azide partner could be sensitive to the reaction conditions (e.g., cleavage of protecting groups or degradation in the presence of reactive oxygen species).[17] | 1. Confirm Reagent Stability: Run control reactions where you expose each starting material individually to the full reaction conditions (copper, ligand, ascorbate) and analyze for degradation by TLC or LC-MS. 2. Minimize Reaction Time: Optimize the reaction so it reaches completion quickly, minimizing the exposure of sensitive molecules to potentially harsh conditions. |
Visualizing the Process
CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed click reaction. Understanding this cycle is fundamental to troubleshooting as it highlights the critical roles of Cu(I), the alkyne, and the azide.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
When faced with a failed or low-yielding reaction, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting CuAAC reactions.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with 2-Propynyl β-D-lactopyranoside
This protocol provides a robust starting point for the conjugation of a model azide to acetyl-protected 2-Propynyl β-D-lactopyranoside.
Materials:
-
2-Propynyl 2,3,4,6-tetra-O-acetyl-β-D-lactopyranoside (Alkyne)
-
Benzyl Azide (Model Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Solvent: 1:1 (v/v) mixture of deionized water and tert-butanol (t-BuOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne: 10 mM solution of 2-Propynyl β-D-lactopyranoside in t-BuOH.
-
Azide: 11 mM solution of Benzyl Azide in t-BuOH (1.1 equivalents).
-
CuSO₄: 20 mM solution in deionized water.[18]
-
THPTA: 100 mM solution in deionized water.[18]
-
Sodium Ascorbate: 100 mM solution in deionized water (prepare fresh).[12]
-
-
Degas Solvent: Take the required volume of the 1:1 H₂O/t-BuOH mixture and sparge with argon for 15-20 minutes.
-
Reaction Assembly (for a 1 mL final volume):
-
In a clean vial, add 500 µL of the 10 mM Alkyne solution (5 µmol, 1 eq).
-
Add 500 µL of the 11 mM Azide solution (5.5 µmol, 1.1 eq).
-
Prepare the catalyst premix: In a separate microcentrifuge tube, mix 25 µL of 20 mM CuSO₄ with 125 µL of 100 mM THPTA. Let it stand for 2-5 minutes. This creates a 5:1 ligand-to-copper ratio, which helps protect biomolecules from oxidative damage.[5]
-
Add the catalyst premix to the main reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM Sodium Ascorbate solution.[12]
-
-
Reaction and Monitoring:
-
Cap the vial and vortex gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (alkyne) is consumed.
-
-
Work-up and Purification:
-
Once complete, the reaction mixture can be diluted with ethyl acetate and washed with water to remove the catalyst and excess reagents. The organic layer is then dried and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole conjugate.
-
Protocol 2: Small-Scale Test Reaction for Optimization
Before committing expensive or precious reagents, use this protocol to test and optimize conditions on a small scale.
Objective: To quickly verify that the catalytic system is active and the reaction proceeds under your chosen conditions.
Procedure:
-
Setup: In a microcentrifuge tube, add the reagents in the following order, vortexing briefly after each addition:
-
50 µL of a model alkyne solution (e.g., 10 mM Phenylacetylene in t-BuOH/H₂O).
-
50 µL of a model azide solution (e.g., 11 mM Benzyl Azide).
-
A premixed solution of 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA.
-
50 µL of freshly prepared 100 mM sodium ascorbate to initiate.[12]
-
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes.
-
Analysis: Analyze a small aliquot of the reaction mixture directly by LC-MS. The appearance of the expected product mass confirms that your reagents (copper, ligand, ascorbate, solvents) are active and the general conditions are suitable. If no product is formed, begin troubleshooting with "Problem 1: Catalyst Inactivity".
References
-
V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016). MDPI. Available at: [Link]
-
Donnelly, P. S., et al. (2008). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019). PMC. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2017). PMC. Available at: [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. (2015). DSpace Repository. Available at: [Link]
-
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (2020). Request PDF. Available at: [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025). Reddit. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Labeling and Glycosylation of Peptides Using Click Chemistry: A General Approach to F-18-Glycopeptides as Effective Imaging Probes for Positron Emission Tomography. (2025). ResearchGate. Available at: [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
The Use of Glucose as Reducing Agent in Alternative Copper-Catalyzed Azide-alkyne Cycloaddition. (2025). ResearchGate. Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journals. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega. Available at: [Link]
-
Benefits of chemical sugar modifications introduced by click chemistry for glycoproteomic analyses. (2021). PMC. Available at: [Link]
-
Click-chemistry enabled directed evolution of glycosynthases for bespoke glycans synthesis. (2020). Nature. Available at: [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). PMC. Available at: [Link]
-
Click Reaction Looking Weird?. (2024). Reddit. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Publications. Available at: [Link]
-
An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023). PubMed. Available at: [Link]
-
Synthesis of Bodipy-Tagged Galactoconjugates and Evaluation of Their Antibacterial Properties. (2024). MDPI. Available at: [Link]
-
Click Chemistry. Med Chem 101. Available at: [Link]
-
Click Chemistry. Sharpless Lab, The Scripps Research Institute. Available at: [Link]
-
Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential. (2019). PMC. Available at: [Link]
-
Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd.. Available at: [Link]
-
Bioconjugation in the pharmaceuticals occurrence, behaviour and applications. (2008). JBINO. Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. confluore.com.cn [confluore.com.cn]
Troubleshooting solubility issues of propargyl lactoside in reaction buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that unexpected solubility issues can be a significant roadblock in your experimental workflow. This guide is designed to provide in-depth, field-proven insights into resolving solubility challenges with propargyl lactoside in common reaction buffers, particularly for bioconjugation applications like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.
The core of the problem lies in the amphiphilic nature of propargyl lactoside. The lactose moiety is a large, polar, and hydrophilic sugar, while the propargyl group (the alkyne handle for click chemistry) introduces a nonpolar, hydrophobic character. This dual nature can lead to poor solubility, aggregation, or precipitation in purely aqueous systems, especially as concentrations increase or other reaction components are introduced.
This guide follows a logical troubleshooting format to help you quickly identify the cause of your issue and implement a robust solution.
Section 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues and the simplest solutions to try first.
Q1: I'm trying to dissolve propargyl lactoside directly into my aqueous buffer (e.g., PBS), and it's either not dissolving or forming a cloudy suspension. Why is this happening?
This is the most common challenge and stems directly from the molecule's structure. The hydrophobic propargyl group resists dissolution in polar aqueous buffers. At higher concentrations, these molecules can begin to self-associate, with the hydrophobic "tails" clustering together to minimize contact with water, leading to cloudiness or precipitation.
Q2: What is the most reliable first step to solve this initial dissolution problem?
The universally recommended method is to prepare a concentrated stock solution in a water-miscible organic solvent first, and then add it to your aqueous reaction buffer.[1] This method circumvents the solubility issue by first dissolving the compound in a solvent that can accommodate both its polar and non-polar features.
Protocol 1: Preparing and Using an Organic Stock Solution
-
Solvent Selection: Choose a dry, high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent first choices as they are highly effective at dissolving propargyl-modified compounds and are well-tolerated in small volumes in most CuAAC reactions.[1][2][3]
-
Preparation:
-
Accurately weigh the required amount of propargyl lactoside.
-
Add a minimal volume of your chosen organic solvent (e.g., DMSO) to completely dissolve the solid, creating a concentrated stock (e.g., 10-100 mM).
-
Store this stock solution at -20°C, protected from moisture. Aliquoting is recommended to avoid freeze-thaw cycles.[1]
-
-
Application:
-
Prepare your aqueous reaction mixture containing all other components except the propargyl lactoside.
-
While vigorously vortexing or stirring the aqueous mixture, add the required volume of the organic stock solution dropwise.[1]
-
Crucially, add the organic stock to the aqueous buffer, not the other way around. This ensures rapid dispersion and prevents the compound from precipitating locally.
-
Ensure the final concentration of the organic solvent in your reaction is as low as possible, typically starting at <5% (v/v).[1][2]
-
Q3: My propargyl lactoside dissolved perfectly using the stock solution method, but the entire solution became cloudy after I added the copper sulfate and sodium ascorbate. What went wrong?
This issue points to a problem with your buffer composition or order of addition.
-
Buffer Incompatibility: Certain buffers can interfere with the copper catalyst. Tris buffer should be avoided as it is a competitive ligand for copper and can inhibit the reaction.[4][5] Similarly, buffers with high concentrations of chloride (>0.2 M) can also compete for copper binding.[2] Phosphate buffers (like PBS), HEPES, or carbonate buffers are generally compatible.[4][5][6]
-
Incorrect Order of Addition: The Cu(I) catalyst required for the click reaction is prone to oxidation and disproportionation. Furthermore, adding copper salts directly to a phosphate buffer can sometimes cause precipitation of copper-phosphate complexes.[2] To avoid this, a specific order of addition is critical. The standard, optimized procedure is:
Section 2: Advanced Buffer Optimization
If the basic stock solution method is insufficient, you may need to modify the reaction buffer itself by introducing co-solvents.
Q4: My compound is still precipitating even when using a DMSO stock. How can I further modify my buffer to keep it in solution?
The solution is to increase the organic character of the entire reaction buffer by using a co-solvent system . This is a common and effective strategy for reactions involving poorly soluble reagents.[7] The goal is to find a balance that maintains the solubility of all components without significantly inhibiting the reaction or denaturing sensitive biomolecules.
A mixture of an aqueous buffer with an organic solvent like tert-butanol (t-BuOH), DMSO, or DMF is often used.[3] Solvent mixtures of water and t-butanol are particularly well-established for CuAAC reactions.[3]
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 5-20% (v/v) | Excellent solubilizing power for many organic molecules. Generally well-tolerated by the CuAAC reaction at these concentrations.[2] | Can be difficult to remove during purification. May affect the conformation of sensitive proteins at higher concentrations.[7] |
| tert-Butanol (t-BuOH) | 10-50% (v/v) | Well-established for CuAAC, forming effective solvent mixtures with water.[3] Easier to remove by lyophilization than DMSO. | Less potent solubilizer than DMSO for some compounds. |
| DMF | 5-20% (v/v) | Strong solubilizing power, similar to DMSO.[1] | Higher boiling point than DMSO, making it harder to remove. Potential for amine impurities to interfere with reactions. |
| Acetonitrile | 10-30% (v/v) | Can be effective and is relatively easy to remove. | May not be as effective as DMSO or DMF for highly challenging compounds. |
Protocol 2: Co-Solvent Optimization
-
Select a Co-Solvent: Based on the table above, choose a co-solvent to test (t-BuOH or DMSO are excellent starting points).
-
Prepare a Gradient: Set up several small-scale test reactions. Keep the concentration of all reactants constant, but vary the ratio of aqueous buffer to the organic co-solvent. For example:
-
Test 1: 90% Buffer / 10% DMSO
-
Test 2: 80% Buffer / 20% DMSO
-
Test 3: 70% Buffer / 30% DMSO
-
-
Observe and Analyze: Check for precipitation in each condition. Analyze the reaction progress (e.g., by LC-MS or gel electrophoresis) to see how the co-solvent concentration affects the reaction rate and final yield.
-
Optimize: Select the lowest concentration of co-solvent that maintains solubility without significantly compromising reaction efficiency. Note that when co-solvent concentrations exceed 30-50%, a different copper ligand may be required for optimal results.
Q5: Can the pH of my buffer affect the solubility or stability of propargyl lactoside?
Yes, pH is an important parameter, though more for reaction integrity than for direct solubility modulation in this case.
-
Solubility: Propargyl lactoside is a neutral molecule, so its solubility is not strongly dependent on pH in the way an acid or base would be.
-
Reaction & Stability: The CuAAC reaction itself is robust and can proceed over a wide pH range (pH 4-12).[3] However, for bioconjugation applications involving sensitive molecules, a pH range of 6.5 to 8.0 is recommended , with pH 7.0-7.5 being a safe and effective starting point.[4][5][6] At very low or high pH, the glycosidic bonds within the lactose structure could be susceptible to hydrolysis, especially over long reaction times or at elevated temperatures.
Section 3: Protocols & Workflow Visualization
Troubleshooting Workflow
This diagram outlines the logical steps for diagnosing and solving solubility issues with propargyl lactoside.
Caption: A troubleshooting flowchart for propargyl lactoside solubility.
Protocol 3: General Procedure for a Robust CuAAC Reaction
This protocol incorporates best practices for ensuring reagent solubility and optimal reaction conditions. This example is for a 500 µL final reaction volume.
-
Prepare Stock Solutions:
-
Reaction Assembly (Order is Critical):
-
In a microcentrifuge tube, combine the following:
-
350 µL of Reaction Buffer.
-
Your azide component to its final desired concentration (e.g., 50 µL of 10 mM stock for a final concentration of 1 mM).
-
10 µL of 50 mM Propargyl Lactoside stock (for a final concentration of 1 mM).
-
-
Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it sit for 1 minute. This results in a 5:1 ligand-to-copper ratio.[4]
-
Add the 7.5 µL of catalyst premix to the main reaction tube. The final copper concentration will be 0.1 mM.
-
Gently mix the solution.
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration will be 5 mM.
-
Gently mix by inverting the tube. Avoid vigorous vortexing if working with sensitive proteins, as this can introduce oxygen and generate reactive oxygen species.[2]
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours or at 4°C overnight, depending on the stability of your biomolecules.[8] Monitor progress as needed.
-
Section 4: Deeper Dive into the Chemistry
Understanding the context of the reaction can further aid in troubleshooting. The CuAAC reaction is a powerful tool that covalently links an alkyne (your propargyl lactoside) to an azide-modified molecule.
Caption: Overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. ResearchGate. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1961-1970. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Götze, J. P., & Geyer, A. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2746-2773. [Link]
-
metabion. (2024). DMSO/t-Butanol Solvent. metabion international AG. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing copper catalysts after 2-Propynyl beta-D-lactopyranoside conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of copper catalysts following the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically in the context of conjugating 2-Propynyl beta-D-lactopyranoside. This document offers in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and purity of your glycoconjugates.
The Critical Need for Complete Copper Removal
Copper ions are essential for catalyzing the highly efficient "click" reaction between azides and alkynes. However, residual copper in the final product can be highly detrimental for downstream applications. Even trace amounts of copper can lead to:
-
Cellular Toxicity: Copper can be toxic to cells, compromising the results of cell-based assays and the viability of potential therapeutic agents.[1]
-
Biomolecule Instability: Copper ions can promote protein aggregation, denaturation, and the formation of reactive oxygen species (ROS), which can damage the conjugated biomolecule.[1][2]
-
Assay Interference: Residual copper can interfere with various analytical techniques, leading to unreliable and inaccurate results.[1]
-
Disruption of Homeostasis: In biological systems, excess copper can disrupt natural copper homeostasis, leading to cellular damage and cytotoxicity.[3]
A persistent blue or green color in your purified product is a strong visual indicator of residual copper contamination.[4][5]
Strategic Selection of Copper Removal Methods
The optimal method for copper removal is contingent upon the physicochemical properties of your 2-Propynyl beta-D-lactopyranoside conjugate, including its solubility, stability, and molecular weight. A decision-making workflow can guide you to the most appropriate strategy.
Sources
Optimizing purification of 2-Propynyl beta-D-lactopyranoside via column chromatography
Technical Support Center: Optimization of 2-Propynyl -D-Lactopyranoside Purification
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2-Propynyl
This molecule presents a classic "Carbohydrate Paradox": it possesses a non-polar, clickable alkyne tail (the propargyl group) but retains the highly polar, hydrophilic character of the lactose disaccharide core. Standard silica chromatography often fails because the hydroxyl groups bind irreversibly to the stationary phase, while the lack of a strong UV chromophore makes detection challenging.
This guide provides a self-validating workflow to resolve these issues, prioritizing the "Acetate First" strategy.
Part 1: The "Acetate First" Strategy (Primary Recommendation)
Expert Insight: The single most common error in carbohydrate synthesis is attempting to purify the free sugar (polyol) as the primary isolation step.
The most robust protocol is to purify the peracetylated precursor (Hepta-O-acetyl-2-propynyl
Workflow Logic
Figure 1: By purifying at the protected stage, you avoid the difficulties of separating highly polar free sugars.
Protocol: Purification of Peracetylated Intermediate
| Parameter | Setting/Material |
| Stationary Phase | Standard Silica Gel (40–63 µm) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Gradient | 20% B to 60% B over 10 Column Volumes (CV) |
| Loading | Liquid load in DCM or Toluene |
| Detection | UV 210 nm (weak) or TLC (Charring) |
Why this works: The acetylated impurities (alpha/beta anomers, elimination products) have distinct Rf values in EtOAc/Hexane. The target molecule behaves like a standard lipophilic organic compound.
Part 2: Purification of the Free Sugar (Troubleshooting)
If you have already deprotected the molecule and are stuck with a dirty, highly polar mixture, you cannot use standard silica/hexane methods. You must switch to Hydrophilic Interaction or Adsorption modes.
Method A: Amine-Functionalized Silica (HILIC Mode)
This is the modern gold standard for free sugars. The amine groups on the silica surface create a water-rich layer that interacts with the sugar hydroxyls.
-
Gradient: Start at 95% ACN, gradient to 50% ACN.
-
Note: Sugars elute as water content increases.
-
-
Sample Loading: Dissolve sample in minimal water (50 µL) and dilute with ACN (950 µL). If it precipitates, add drops of DMF.
Method B: Activated Carbon (Charcoal) Column
A classical, highly effective method for separating monosaccharides (salts/reagents) from disaccharides (Lactose derivatives).
-
Stationary Phase: Activated Charcoal / Celite (1:1 w/w mixture to improve flow).
-
Mobile Phase: Water
Ethanol gradient. -
Elution Order: Salts (Water)
Monosaccharides (5-10% EtOH) Disaccharides (Target) (15-30% EtOH).
Part 3: Detection (The "Invisible" Analyte)
2-Propynyl
Visualizing the Invisible
| Detector / Method | Suitability | Notes |
| UV (254 nm) | ❌ Poor | Only detects solvents or aromatic impurities. |
| ELSD | ✅ Excellent | Evaporative Light Scattering detects any non-volatile solid. |
| Refractive Index (RI) | ⚠️ Fair | Good for isocratic runs only; drifts wildly with gradients. |
| TLC Stain: p-Anisaldehyde | ✅ Excellent | Turns sugar spots blue/purple upon heating. |
| TLC Stain: KMnO4 | ✅ Specific | Turns the alkyne group brown instantly (no heat needed). |
Part 4: Troubleshooting & FAQs
Q1: My compound sticks to the silica column and won't elute, even with 100% EtOAc.
Diagnosis: You are likely trying to purify the free sugar on normal phase silica. The hydroxyl groups are hydrogen-bonding irreversibly to the silanols. Solution:
-
Flush: Switch to EtOAc : MeOH : H2O (7:2:1). This is "polar enough" to strip the column but yields poor resolution.
-
Acetylate: If the mixture is valuable, elute it, dry it, react with
/Pyridine, and purify as the acetate (see Part 1).
Q2: I see a spot on TLC, but after rotovapping, I have no product.
Diagnosis: Volatility or Degradation.
-
Volatility: Propargyl groups are not volatile, but if your product is the propargyl alcohol starting material, it may evaporate.
-
Acid Sensitivity: If you used a strong acid stain (Sulfuric) on the TLC, the spot is charred. In the flask, if your solvent was acidic (e.g., unneutralized silica), the glycosidic bond may have hydrolyzed, reverting to galactose and glucose. Action: Always add a few drops of Triethylamine to your mobile phase if using acid-sensitive click-sugars.
Q3: How do I remove unreacted Lactose from my Propargyl Lactoside?
Diagnosis: Both are polar disaccharides. Separation is difficult on C18. Solution: Use Bio-Gel P-2 (Size Exclusion) or the Charcoal Method (Part 2, Method B).
-
The propargyl group adds lipophilicity. On a C18 column, Lactose elutes at the void (0% MeOH), while Propargyl Lactoside will retain slightly (eluting at ~5-10% MeOH).
Q4: The product foams uncontrollably on the rotovap.
Diagnosis: Lactosides are surfactants (soap-like). Solution:
-
Do not fill the flask more than 25%.
-
Add a small amount of n-Butanol or Ethanol to the water during evaporation to break surface tension.
-
Use a centrifugal evaporator (SpeedVac) if available.
References
-
Carbohydrate Purification Strategies: Teledyne ISCO. (2023). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]
-
HILIC Chromatography for Sugars: Biotage. (2023).[1] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Zemplén Deacetylation & Click Chemistry: Roy, R., et al. (2016). Synthesis of β-d-galactopyranoside-Presenting Glycoclusters. Molecules. Retrieved from [Link]
Resolving hydrolysis degradation of 2-Propynyl beta-D-lactopyranoside
Technical Support Center: 2-Propynyl beta-D-lactopyranoside
Topic: Resolving Hydrolysis Degradation & Stability Optimization Audience: Researchers, Medicinal Chemists, and Glycobiology Specialists
Executive Summary
2-Propynyl beta-D-lactopyranoside (Propargyl-Lac) acts as a high-utility heterobifunctional probe, merging the biological recognition of lactose (Gal-β-1,4-Glc) with the bioorthogonal reactivity of a terminal alkyne.
However, its dual nature presents a stability paradox: the O-glycosidic linkage connecting the propargyl group to the glucose anomeric center is an acetal, inherently susceptible to acid-catalyzed hydrolysis. Furthermore, the terminal galactose unit is a prime target for endogenous
Module 1: Chemical Stability & pH Management
The most frequent cause of non-enzymatic degradation is inadvertent acidification of the solvent matrix.
Mechanism of Failure
The propargyl group is attached via an O-glycosidic bond (an acetal linkage). In the presence of hydronium ions (
Troubleshooting Guide: Spontaneous Hydrolysis in Solution
| Symptom | Probable Cause | Corrective Action |
| Compound disappears in HPLC/TLC; Free lactose peak appears. | Acidic Solvent: Chloroform ( | Protocol: Filter organic solvents through basic alumina before use to neutralize acid traces. Store stock solutions in neutral buffers (PBS, pH 7.4) or dry DMSO. |
| Gradual degradation in aqueous buffer. | pH Drift: Buffers with low capacity (e.g., water only) absorb atmospheric | Protocol: Always use a buffered system (HEPES or Phosphate, 50 mM) maintained at pH 7.0–8.0. Avoid Acetate buffers (pH < 5). |
| Loss of signal after lyophilization. | TFA Residue: If the compound was purified via HPLC using Trifluoroacetic Acid (TFA), residual acid concentrates during drying. | Protocol: Co-evaporate with toluene or dissolve in excess bicarbonate buffer immediately after lyophilization to neutralize residual TFA. |
Module 2: Reaction Optimization (CuAAC "Click" Chemistry)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application for this molecule, but standard conditions can induce degradation.[1]
The "Dead-End" Complex
While the propargyl ether linkage is stable to Cu(I), the oxidative byproducts generated by the Copper/Ascorbate cycle can attack the sugar hydroxyls or the glycosidic bond itself.
FAQ: Why is my Click Reaction Failing?
Q: I see the triazole product, but the sugar moiety is damaged or the yield is low. A: You are likely generating Reactive Oxygen Species (ROS). The reduction of Cu(II) to Cu(I) by ascorbate produces superoxide and hydroxyl radicals.
-
Solution: Use a ligand.[2] THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA are mandatory. They chelate Cu(I), preventing disproportionation and protecting the biomolecule from ROS.
Q: Can I use heat to accelerate the click reaction? A: Avoid heating above 40°C. Thermal energy significantly accelerates the rate of acid-catalyzed hydrolysis (if pH is even slightly off) and promotes anomerization.
Protocol: Stabilized CuAAC Conjugation
-
Buffer: PBS pH 7.4 (Degassed).
-
Copper Source:
(1 mM final). -
Ligand: THPTA (5 mM final). Ratio of Ligand:Cu must be at least 5:1.
-
Reductant: Sodium Ascorbate (5 mM final).
-
Order of Addition: Mix
and THPTA first to form the complex. Add this complex to the alkyne/azide mixture. Add Ascorbate last to initiate.
Module 3: Biological Stability (Enzymatic Cleavage)
In cell lysates or serum, the primary threat is not chemical, but enzymatic.
Mechanism of Failure
Endogenous
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of signal loss—distinguishing between chemical acid hydrolysis and biological enzymatic degradation.
Module 4: Storage & Handling Protocols
To maximize shelf-life, adhere to the following stability profile data.
Representative Stability Profile (O-Glycosides)
| Parameter | Condition | Stability Rating | Notes |
| pH | < 3.0 | Critical Instability | Rapid hydrolysis ( |
| pH | 4.0 – 6.0 | Moderate | Slow degradation over days. |
| pH | 7.0 – 9.0 | Optimal | Stable for months in solution. |
| Solvent | DMSO (Dry) | Excellent | Preferred for stock solutions (-20°C). |
| Solvent | Methanol | Good | Avoid if acidic traces are present. |
| Enzymes | Unstable | Immediate cleavage of Gal residue. |
Storage Protocol
-
Solid State: Store at -20°C under argon or nitrogen. Keep desiccated.
-
Stock Solution: Dissolve in anhydrous DMSO to 10-50 mM. Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Working Solution: Dilute into PBS or HEPES (pH 7.4) immediately before use. Do not store diluted aqueous solutions for >24 hours.
References
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. (Contextual grounding for bioorthogonal stability).
-
Wolfenden, R., et al. (1998). Affinities of glycosylamines for glycosidases. Journal of the American Chemical Society.[3] (Mechanistic basis for acid hydrolysis of N vs O glycosides).
-
Organic Chemistry Portal. (n.d.). Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Cazypedia. (2025). Glycoside Hydrolases: Mechanism and Catalytic Residues. Retrieved from [Link]
Sources
Enhancing signal-to-noise ratio in 2-Propynyl beta-D-lactopyranoside NMR analysis
Topic: Enhancing Signal-to-Noise Ratio (SNR) in 2-Propynyl
Welcome to the Advanced NMR Support Center
You are analyzing 2-Propynyl
Low signal-to-noise ratio (SNR) in this context is rarely just about "more scans." It is about matching your acquisition parameters to the molecular dynamics of a disaccharide anchored by an alkyne.
Below is your troubleshooting guide, structured to isolate variables from sample preparation to post-processing.
Module 1: Sample Preparation (The Foundation)
Q: My sample concentration is low (< 1 mg). Should I use
A: For pure SNR enhancement on mass-limited samples, DMSO-
-
The Viscosity Effect: DMSO is more viscous than
. While this slightly broadens lines (reducing peak height), it significantly slows molecular tumbling. For a disaccharide like lactose, this brings the correlation time ( ) closer to the minimum, potentially enhancing nuclear Overhauser effects (NOE) if you are running NOESY/ROESY, but for 1D H, the primary gain is the visibility of hydroxyl protons . -
The Exchange Factor: In
, hydroxyl protons exchange rapidly and disappear. In DMSO- , they appear as sharp doublets/triplets (4.0–6.0 ppm). This adds structural information and integration mass that validates the sugar structure, effectively "adding signal" that is lost in water. -
Susceptibility Matching: If you have < 200
L of solution, do not dilute to fill a standard 5mm tube. This dilutes the spins. Use a Shigemi tube matched to your solvent. This concentrates the coil filling factor without introducing susceptibility gradients at the meniscus.
Quantitative Comparison of Solvents for Glycosides:
| Parameter | DMSO- | Impact on Propargyl Lactoside | |
| OH Signals | Invisible (Exchange) | Visible (Sharp) | DMSO provides ~8 extra protons for structural verification. |
| Viscosity | Low | High | DMSO broadens lines slightly; may obscure J-coupling of the propargyl |
| Water Peak | Massive (4.79 ppm) | Small (3.33 ppm) |
Module 2: Acquisition Parameters (The Data)
Q: I increased my scans (NS) from 64 to 256, but the propargyl alkyne proton is still weak. Why?
A: You are likely falling into the Relaxation Trap . The propargyl group (rigid alkyne) and the lactose ring (tumbling chair forms) have different longitudinal relaxation times (
-
The Mechanism: The carbohydrate ring protons relax efficiently via dipolar coupling to neighbors. The terminal alkyne proton (
) is relatively isolated and rigid; its can be 2–3 times longer than the sugar protons. -
The Error: If you set your Recycle Delay (
) based on the fast-relaxing sugar (e.g., 1.0 s), the alkyne proton does not fully return to equilibrium before the next pulse. It becomes saturated , leading to signal attenuation.
Protocol: The
To fix this, you must measure the
-
Run Inversion Recovery: Use the pulse sequence t1ir.
-
Array
values: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds. -
Calculate: Find the null point (
) where the alkyne peak vanishes. . -
Set
: For quantitative SNR, set Relaxation Delay . For qualitative screening, is the Ernst Angle compromise.
Caption: Logic flow for optimizing relaxation delays to prevent saturation of the propargyl "click" handle.
Module 3: Post-Processing (The Polish)
Q: The sugar region (3.0–4.0 ppm) is a blob. How do I improve SNR without losing resolution?
A: You must balance Apodization (Window Functions) with Zero Filling .
1. Zero Filling (The Free Lunch):
Always zero-fill your data to at least
-
Why? This interpolates the data, improving the digital resolution and peak definition without adding noise. It is critical for resolving the fine splitting of the propargyl
( coupling).
2. Exponential Multiplication (LB):
For 2-Propynyl
-
Standard 1H: Apply LB = 0.3 Hz. This matches the natural linewidth of the sugar protons.
-
Noisy Data: If SNR is critical and fine coupling is secondary, increase LB to 1.0 Hz.
-
The Trade-off:
-
LB > 0.5 Hz: Increases SNR, broadens peaks (loss of
-coupling resolution). -
LB < 0 Hz (Gaussian): Increases resolution, decreases SNR. Avoid negative LB for low-concentration samples.
-
Table: Processing Parameters for Propargyl Lactoside
| Parameter | Value | Effect on SNR | Effect on Resolution |
| Zero Filling (SI) | Neutral (Visual gain) | High (Better peak definition) | |
| Line Broadening (LB) | 0.3 Hz | Moderate Increase | Slight Decrease |
| Line Broadening (LB) | 1.0 Hz | High Increase | High Decrease (Multiplets merge) |
| Baseline Correction | Polynomial (ABS) | Improves Integration | Neutral |
Module 4: Advanced Troubleshooting
Q: I see the sugar, but the propargyl
A: This is a Strong Coupling artifact, often exacerbated by the magnetic field strength or solvent effects.
The propargyl
-
Solution: Acquire the spectrum at the highest available field (e.g., 600 MHz vs 400 MHz). The chemical shift separation (
) increases linearly with field strength, while coupling ( ) remains constant. This converts the AB system toward a cleaner AX system, concentrating the signal intensity into the main peaks rather than the "roofing" wings, effectively improving the apparent SNR.
Q: Can I use Cryoprobes?
A: Yes. For carbohydrate samples < 100
Summary Workflow
Caption: End-to-end workflow for maximizing signal integrity in glycoside analysis.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Signal-to-Noise optimization and Relaxation).
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.[1] (Section 4.4: Data Processing and Apodization).
-
Duus, J. Ø., et al. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614. (Specifics on Carbohydrate relaxation and solvent effects).
-
Bruker. (n.d.). TopSpin Processing Guide: Window Functions. (Technical documentation on LB and GB functions).
Sources
Preventing aggregation during 2-Propynyl beta-D-lactopyranoside polymerization
Technical Support Center: Polymerization of 2-Propynyl β-D-lactopyranoside
Welcome to the technical support center for glycopolymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Propynyl β-D-lactopyranoside. Polymerizing this bulky, hydrophilic monomer presents unique challenges, with aggregation being a primary obstacle to obtaining well-defined materials. This document provides in-depth troubleshooting strategies and validated protocols to help you navigate these challenges, ensuring the synthesis of high-quality glycopolymers with controlled molecular weights and low dispersity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the polymerization of 2-Propynyl β-D-lactopyranoside and the underlying causes of aggregation.
Q1: What are the primary mechanisms that cause aggregation during glycopolymer synthesis?
Aggregation is typically driven by a combination of factors related to the polymer's structure and the reaction environment. For glycopolymers like poly(2-Propynyl β-D-lactopyranoside), the main culprits are:
-
Inter-chain Hydrogen Bonding: The lactose units possess numerous hydroxyl (-OH) groups, which can form strong hydrogen bonds between growing polymer chains. As chain length increases, these interactions can overwhelm polymer-solvent interactions, causing the chains to clump together and precipitate.
-
Poor Solubility: The solubility of the growing glycopolymer can change dramatically during the reaction. While the monomer may be soluble, the resulting high molecular weight polymer may not be, especially if the solvent is not optimal for both the polar sugar moieties and the polymer backbone.
-
Uncontrolled Polymerization Kinetics: Rapid, uncontrolled polymerization methods, such as conventional free radical polymerization, can generate polymers with high dispersity (Đ) and lead to rapid formation of high molecular weight chains that entangle and precipitate before they can be stabilized in solution.[1]
-
Hydrophobic Interactions: While the lactose unit is hydrophilic, the polymer backbone can have significant hydrophobic character, leading to complex intermolecular associations that drive aggregation in aqueous or highly polar media.[2]
Q2: Which polymerization techniques are recommended for 2-Propynyl β-D-lactopyranoside to minimize aggregation?
To mitigate aggregation, controlled polymerization techniques are strongly recommended. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5).[3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers, including those with functional groups.[4] It provides excellent control over the polymerization process, minimizing the risk of uncontrolled growth that leads to aggregation.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization technique known for its compatibility with a vast array of functional monomers and solvents.
-
Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the propargyl group, ROMP is a key technique for creating glycopolymer backbones from other monomers (e.g., norbornene-based) onto which the propargyl lactoside could be attached post-polymerization.[5][6]
-
Post-Polymerization Modification ("Click" Chemistry): An alternative strategy involves first polymerizing a simpler, less bulky alkyne-containing monomer (like propargyl acrylate) and then using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-modified lactose unit.[7] This decouples the challenges of polymerization from the bulky nature of the sugar.
Q3: How critical is monomer purity for preventing aggregation?
Monomer purity is absolutely critical. Impurities can have several detrimental effects:
-
Unintended Initiators or Inhibitors: Impurities can initiate side reactions or inhibit the primary polymerization catalyst, leading to a loss of control, high dispersity, and a higher propensity for aggregation.
-
Cross-linking Agents: Divalent impurities could act as cross-linkers, covalently linking polymer chains and causing irreversible gelation and aggregation.
-
Alteration of Solubility: Impurities can alter the polarity and solubility parameters of the reaction medium, potentially reducing the solubility of the growing polymer chains.
Q4: What role does the solvent play in preventing aggregation?
The choice of solvent is paramount. An ideal solvent must be able to solvate the monomer, the initiator/catalyst system, and, most importantly, the growing polymer chain. For glycopolymers, highly polar, aprotic solvents are often the best choice.
-
Good Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are effective at disrupting hydrogen bonds and solvating both the polar carbohydrate and the polymer backbone.
-
Poor Solvents: Using less polar solvents like tetrahydrofuran (THF) or toluene may lead to precipitation of the polymer as it grows. Even if the monomer is soluble, these solvents cannot adequately solvate the highly polar glycopolymer.
Section 2: Troubleshooting Guide: Diagnosing and Solving Aggregation
This guide is structured to help you identify the cause of aggregation at different stages of your experiment and provides actionable solutions.
Problem 1: The reaction mixture becomes cloudy or forms a precipitate during polymerization.
-
Possible Cause A: Poor solubility of the growing polymer.
-
Explanation: The polymer has reached a chain length where it is no longer soluble in the chosen reaction solvent.
-
Solution:
-
Decrease Monomer Concentration: Lowering the initial monomer concentration reduces the concentration of growing chains, which can help keep them in solution longer.
-
Change the Solvent: Switch to a more polar, aprotic solvent such as DMF or DMSO. If the reaction is already running, this is not feasible, but it is the primary consideration for the next attempt.
-
Increase Temperature: In some cases, increasing the reaction temperature can improve polymer solubility. However, this may also increase the polymerization rate, so it must be done cautiously.
-
-
-
Possible Cause B: Polymerization is too fast and uncontrolled.
-
Explanation: The rate of polymerization is too high, leading to rapid formation of high molecular weight chains that precipitate. This is common in conventional free radical polymerizations.
-
Solution:
-
Reduce Initiator/Catalyst Concentration: Lowering the amount of initiator will reduce the number of growing chains and can slow the overall rate.
-
Lower the Reaction Temperature: Polymerization rates are highly temperature-dependent. Reducing the temperature by 10-20 °C can significantly slow the reaction.[8]
-
Implement a Controlled Polymerization Technique: Switch from conventional free radical polymerization to a controlled method like ATRP or RAFT to ensure uniform chain growth.[4]
-
-
Problem 2: The polymer product is an insoluble solid after purification (e.g., precipitation).
-
Possible Cause A: Aggregation during precipitation (solvent shock).
-
Explanation: When the polymer solution is added to an anti-solvent, rapid desolvation can cause the chains to collapse and aggregate irreversibly through strong intermolecular hydrogen bonding.
-
Solution:
-
Slow Addition: Add the polymer solution dropwise into a large volume of vigorously stirred anti-solvent. This ensures that each droplet is rapidly dispersed, minimizing chain-chain interactions.
-
Choose a Milder Anti-solvent: Instead of a very strong non-polar anti-solvent (like hexane), consider a moderately polar one (like diethyl ether or ethyl acetate) that causes precipitation more gently.
-
Use Dialysis or Lyophilization: If the polymer is water-soluble, dialysis against deionized water followed by lyophilization (freeze-drying) is an excellent method to obtain a fluffy, non-aggregated powder.
-
-
-
Possible Cause B: Strong inter-chain hydrogen bonding in the solid state.
-
Explanation: The numerous hydroxyl groups on the lactose units form a strong network of hydrogen bonds once the solvent is removed, making re-dissolution difficult.
-
Solution:
-
Re-dissolve in a Strong Polar Solvent: Attempt to re-dissolve the polymer in a small amount of DMSO or DMF before diluting with other solvents. Gentle heating may be required.
-
Additives: For subsequent experiments, consider adding a small amount of a hydrogen bond disrupter like lithium bromide (LiBr) to the solvent during re-dissolution.
-
-
Problem 3: Gel Permeation Chromatography (GPC/SEC) analysis shows a multimodal or very broad distribution.
-
Possible Cause: The presence of soluble aggregates.
-
Explanation: Even if the polymer appears dissolved, it may exist as soluble, multi-chain aggregates. These aggregates will elute earlier in the GPC column, appearing as a high molecular weight shoulder or a separate peak.[9]
-
Solution:
-
Modify the GPC Mobile Phase: Use a mobile phase containing additives that disrupt aggregation. For polar polymers, DMF with 0.01 M LiBr is a standard choice.
-
Filter the Sample: Always filter your GPC sample through a 0.22 or 0.45 µm syringe filter immediately before injection to remove insoluble aggregates.
-
Optimize Polymerization Control: A multimodal distribution can also indicate a loss of control during polymerization. Re-evaluate your [Monomer]:[Initiator]:[Catalyst] ratios and ensure the reaction conditions are optimal for a controlled process.
-
-
Section 3: Recommended Experimental Protocol
This section provides a detailed protocol for the synthesis of poly(2-Propynyl β-D-lactopyranoside) using Atom Transfer Radical Polymerization (ATRP), a method known for its excellent control.
Protocol: Controlled Polymerization of 2-Propynyl β-D-lactopyranoside via ATRP
-
Materials:
-
2-Propynyl β-D-lactopyranoside (Monomer, must be high purity)
-
Ethyl α-bromoisobutyrate (EBiB, Initiator)
-
Copper(I) bromide (Cu(I)Br, Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)
-
Anhydrous Dimethyl sulfoxide (DMSO, Solvent)
-
Methanol (Anti-solvent)
-
Inhibitor removal columns (for monomer if needed)
-
-
Procedure:
-
Monomer Preparation: Pass the monomer through a basic alumina column to remove any acidic impurities and inhibitors. Dry thoroughly under high vacuum.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (1 part). Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the monomer (e.g., 200 parts) and anhydrous DMSO. Stir the mixture until the monomer is fully dissolved.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which is crucial for a successful ATRP reaction.
-
Initiation: After the final thaw, backfill the flask with argon. Using a gas-tight syringe, add the ligand, PMDETA (1 part), followed by the initiator, EBiB (1 part).
-
Polymerization: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C). The reaction is typically run for several hours. Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion by ¹H NMR.
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with a small amount of DMSO. This will oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
Purification:
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer by adding the solution dropwise into a large volume of cold, vigorously stirring methanol.
-
Collect the white precipitate by centrifugation or filtration.
-
Re-dissolve the polymer in a minimal amount of water and lyophilize to obtain a fluffy white solid.
-
-
Characterization: Analyze the final polymer using GPC/SEC (e.g., in DMF with LiBr) to determine the molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm its structure.
-
Section 4: Visual Guides & Data
Diagrams
Below are diagrams illustrating the experimental workflow and a logical troubleshooting process.
Caption: ATRP Experimental Workflow.
Caption: Troubleshooting Decision Tree.
Data Table: Key Parameters for Preventing Aggregation
| Parameter | Recommendation | Rationale |
| Polymerization Method | Controlled/Living (e.g., ATRP, RAFT) | Ensures uniform chain growth, narrow dispersity (Đ < 1.5), and prevents rapid formation of insoluble high MW polymer.[3] |
| Solvent | Polar Aprotic (DMSO, DMF) | Effectively solvates the polar lactose units and disrupts intermolecular hydrogen bonding. |
| Monomer Concentration | < 20% (w/v) | Reduces the probability of inter-chain reactions and keeps growing polymer chains in the dilute regime. |
| [Monomer]:[Initiator] Ratio | 50:1 to 200:1 | Controls the target degree of polymerization. Lower MW polymers are less likely to aggregate. |
| Temperature | 50 - 70 °C (for ATRP) | Balances a reasonable reaction rate with maintaining control and preventing side reactions. |
| Purification Method | Dialysis & Lyophilization | Avoids "solvent shock" from precipitation, yielding a non-aggregated, fluffy solid that is easier to re-dissolve. |
References
- Naga, N. et al. Synthesis of well-defined cyclic glycopolymers and the relationship between their physical properties and their interaction with lectins. Polymer Chemistry, 2017.
- El-Gatel, L. et al. Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types. Journal of the American Chemical Society, 2023.
- Manning, D. D. et al. Recognition Specificity of Neoglycopolymers Prepared by Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society, 1997.
- Geng, J. et al. The synthesis and ring-opening metathesis polymerization of glycomonomers. Polymer Chemistry, 2013.
- Gou, Y. et al. A Detailed Study on Understanding Glycopolymer Library and Con A Interactions. Biomacromolecules, 2012.
- Guiso, M. et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 2021.
- Bozhenkova, G. et al.
- Pelras, T. & Loos, K. Strategies for the synthesis of sequence-controlled glycopolymers and their potential for advanced applications. Progress in Polymer Science, 2021.
- Liu, B. et al.
-
Matyjaszewski, K. The Principles of Atom Transfer Radical Polymerization. MDPI Encyclopedia, 2023. Available at: [Link]
- Zhang, J. et al. Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 2020.
- Sharpe, T. Preventing Protein Aggregation. Biozentrum, University of Basel, 2014.
- Zhang, Z. et al. Controlled chain-growth polymerization via propargyl/allenyl palladium intermediates.
-
BioPharmaSpec. How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec, 2026. Available at: [Link]
- Bielawski, C. W. & Grubbs, R. H. Living ring-opening metathesis polymerization. Progress in Polymer Science, 2007.
- Rabiee Kenaree, A. & Gillies, E. R.
- Zhang, Y. et al. Glycopolymers for Antibacterial and Antiviral Applications. International Journal of Molecular Sciences, 2023.
- Fregno, I. et al.
- Bondos, S. E. & Bicknell, A.
- Al-Abed, Y. et al. Synthesis of oligosaccharins: a chemical synthesis of propyl O-beta-D-galactopyranosyl-(1----2)-O-alpha-D-xylopyranosyl-(1----6)- O-beta-D-glucopyranosyl-(1----4)-beta-D-glucopyranoside.
- Becer, C. R. Glycopolymer Code Based on Well-Defined Glycopolymers or Glyconanomaterials and Their Biomolecular Recognition.
- Honigfort, D. J. Synthesis and application of glycopolymers to probe cell surface interactions in the presence of a complex microenvironment. eScholarship, University of California, 2021.
- Tolkachev, S. M. et al.
- Greer, S. C. Reversible polymerizations and aggregations. Journal of Physical Chemistry B, 2001.
- Basak, A. et al. Propargyl glycosides as stable glycosyl donors: anomeric activation and glycoside syntheses. Tetrahedron Letters, 2006.
- Kricheldorf, H. R. et al. Polylactones: 31. Sn(II)octoate-initiated polymerization of L-lactide: a mechanistic study. Macromolecules, 1995.
-
ResearchGate. Reaction scheme of ortho-nitrophenyl-β-D-galactopyranoside (ONPG)... ResearchGate. Available at: [Link]
- Nastasović, A. et al. Novel Microwave-Assisted Synthesis of Poly(D,L-lactide): The Influence of Monomer/Initiator Molar Ratio on the Product Properties.
- Daskhan, G. C. et al. Synthesis of propyl and 2-aminoethyl glycosides of alpha-D-galactosyl-(1-->3')-beta-lactoside.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. The synthesis and ring-opening metathesis polymerization of glycomonomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. A Detailed Study on Understanding Glycopolymer Library and Con A Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
Strategies for increasing the purity of synthesized 2-Propynyl beta-D-lactopyranoside
Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 2-Propynyl β-D-lactopyranoside (often referred to as propargyl β-D-lactoside).
This compound is a vital building block for generating glycoconjugates via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1]. However, achieving high purity is frequently complicated by anomeric scrambling (α/β mixtures), incomplete deprotection, and catalytic contamination. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure you obtain >99% pure β-anomer.
I. Synthesis & Purification Workflow
The following diagram maps the critical path from lactose octaacetate to the highly pure, fully deprotected 2-propynyl β-D-lactopyranoside, highlighting the purification checkpoints.
Workflow for the synthesis and purification of 2-Propynyl β-D-lactopyranoside.
II. Troubleshooting & FAQs
Q1: My NMR shows a persistent mixture of α and β anomers. How do I force absolute β-selectivity?
The Causality: Anomeric mixtures occur when the reaction proceeds via a loose ion pair without sufficient anchimeric assistance (neighboring group participation). In classical Koenigs-Knorr reactions[2], the C2 acetate group of the glycosyl donor forms an intermediate dioxolanium ion, which blocks the α-face and forces the incoming propargyl alcohol to attack from the β-face. If your solvent is too polar (e.g., acetonitrile) or your temperature is too high, this intermediate can open, leading to α-anomer formation. The Solution: Switch from a classical heavy-metal Koenigs-Knorr approach to a Lewis acid-catalyzed glycosylation using Boron trifluoride etherate (BF₃·OEt₂) or Ytterbium(III) triflate (Yb(OTf)₃) in strictly anhydrous dichloromethane (DCM)[1]. DCM stabilizes the cyclic oxocarbenium intermediate without competing for the glycosidic center.
Q2: I used the Koenigs-Knorr method (Ag₂CO₃), but my product is discolored and degrading over time. Why?
The Causality: Residual heavy metals. Silver or mercury salts used as promoters frequently form colloidal suspensions that pass through standard filter paper. These trace metals catalyze the oxidative degradation of the alkyne group and cause gradual browning of the carbohydrate. The Solution: Implement a two-stage metal scavenging protocol. First, filter the crude reaction mixture through a tightly packed pad of Celite. Second, wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate acts as a strong chelating agent, forming water-soluble complexes with residual Ag⁺ or Hg²⁺ ions, completely stripping them from the organic phase.
Q3: During Zemplén deprotection, TLC shows multiple spots instead of a single product. What went wrong?
The Causality: Zemplén saponification relies on a catalytic amount of sodium methoxide (NaOMe) in methanol[3]. If your methanol is not strictly anhydrous, water reacts with NaOMe to form sodium hydroxide (NaOH). NaOH causes irreversible base-catalyzed side reactions (like epimerization at C2 or peeling reactions) and consumes the catalyst, leading to partially deacetylated intermediates. The Solution: This must be a self-validating system. Use only newly opened, anhydrous methanol. Add freshly prepared NaOMe until the pH of the solution is exactly 9 (check with pH paper wetted with distilled water). If the reaction stalls, do not add more base; concentrate the mixture, re-dissolve in fresh anhydrous MeOH, and restart.
III. Quantitative Data: Optimization of Glycosylation Conditions
The following table summarizes the causal relationship between reaction conditions and the resulting chemical and anomeric purity of the protected intermediate.
| Glycosylation Strategy | Promoter | Solvent | Temp (°C) | Anomeric Purity (β:α) | Major Impurity Risk | Post-Reaction Purification |
| Classical Koenigs-Knorr | Ag₂CO₃ / AgOTf | DCM | 0 to RT | 15:1 | Heavy metal retention | Celite filtration, Na₂S₂O₃ wash |
| Lewis Acid Catalysis | BF₃·OEt₂ | DCM | 0 to RT | >20:1 | Unreacted donor | Silica gel chromatography |
| Lanthanide Catalysis | Yb(OTf)₃ | DCM | Reflux (55) | >99:1 | Trace propargyl alcohol | Evaporation & Recrystallization |
Data synthesized from established carbohydrate chemistry protocols[1][2].
IV. Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of Propargyl Hepta-O-acetyl-β-D-lactoside (Lewis Acid Method)
This protocol utilizes Lewis acid catalysis to maximize β-selectivity and avoid heavy metal contamination.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add lactose octaacetate (10.0 g, 14.7 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.
-
Donor Addition: Add strictly anhydrous propargyl alcohol (1.7 mL, 29.4 mmol, 2.0 eq) and molecular sieves (4Å, 2.0 g) to scavenge trace moisture. Stir for 30 minutes at room temperature.
-
Catalysis: Cool the flask to 0 °C in an ice bath. Dropwise, add BF₃·OEt₂ (9.0 mL, 73.5 mmol, 5.0 eq).
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the donor spot (Rf ~0.45) disappears and a new product spot (Rf ~0.55) appears. If the donor persists after 4 hours, moisture has quenched the Lewis acid; add an additional 0.5 eq of BF₃·OEt₂.
-
Quenching & Extraction: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude syrup via flash column chromatography on silica gel using a gradient of 30% to 50% EtOAc in Hexanes to isolate the pure β-anomer.
Protocol 2: Zemplén Deprotection and Cation-Exchange Cleanup
This protocol ensures complete removal of acetate protecting groups without inducing base-catalyzed degradation.
-
Saponification: Dissolve the purified propargyl hepta-O-acetyl-β-D-lactoside (5.0 g) in strictly anhydrous methanol (50 mL)[3].
-
Catalyst Addition: Add a 0.5 M solution of NaOMe in methanol dropwise until the pH reaches 9-10 (approx. 0.1 to 0.2 eq). Stir at room temperature for 2-4 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 4:1). The starting material (Rf ~0.9) must completely disappear, replaced by a single baseline spot (Rf ~0.1).
-
Neutralization (Critical Step): Do not use aqueous acid to neutralize, as it will introduce water and complicate drying. Instead, add pre-washed Amberlite IR-120 (H⁺ form) cation-exchange resin to the stirring solution. Monitor the pH continuously.
-
Filtration: Once the pH reaches exactly 7.0, immediately filter off the resin. Prolonged exposure to the acidic resin can cleave the glycosidic bond.
-
Final Isolation: Concentrate the filtrate in vacuo to yield pure 2-Propynyl β-D-lactopyranoside as a white, amorphous solid. Lyophilize from water if residual methanol is detected by NMR.
V. References
-
Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines National Institutes of Health (PMC) URL:[Link]
-
Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition Research Square / Nature Protocols URL: [Link]
-
Koenigs–Knorr reaction Wikipedia, The Free Encyclopedia URL:[Link]
Sources
Troubleshooting incomplete glycosylation of 2-Propynyl beta-D-lactopyranoside
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propynyl beta-D-lactopyranoside. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the glycosylation process. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often have before and during the synthesis of 2-Propynyl beta-D-lactopyranoside.
Q1: What is the general synthetic strategy for 2-Propynyl beta-D-lactopyranoside?
The synthesis of 2-Propynyl beta-D-lactopyranoside typically involves the coupling of a protected lactose derivative (the glycosyl donor) with propargyl alcohol (the glycosyl acceptor).[1] This reaction, known as a glycosylation, forms a glycosidic bond between the anomeric carbon of the lactose and the hydroxyl group of the propargyl alcohol.[1][2] Common methods include the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the donor in the presence of a promoter like a silver or mercury salt.[3][4][5] Another prevalent method is the Fischer glycosylation, where a free sugar reacts with an alcohol under acidic conditions.[6][7]
Q2: Why is my glycosylation reaction resulting in a low yield?
Low yields are a frequent issue in glycosylation reactions and can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or low reactivity of the glycosyl acceptor.[8]
-
Poor Donor Activation: The chosen promoter or catalyst might not be efficiently activating the glycosyl donor.[8]
-
Donor Decomposition: The glycosyl donor can degrade under harsh reaction conditions.[8]
-
Side Product Formation: Competing reactions can consume starting materials and complicate the purification process.[8]
-
Moisture Contamination: Water can hydrolyze the glycosyl donor or deactivate the activator.[8]
Q3: How can I monitor the progress of my glycosylation reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a glycosylation reaction.[9] By spotting the reaction mixture alongside the starting materials (glycosyl donor and acceptor) on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.[9]
Q4: What are the critical parameters to control for a successful glycosylation?
Several parameters are crucial for a successful glycosylation reaction:
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the glycosyl donor and deactivation of the promoter.[8]
-
Reaction Temperature: Temperature control is critical. Many reactions are initiated at low temperatures to manage the activation step and then gradually warmed.[8]
-
Stoichiometry of Reactants: The ratio of glycosyl donor, glycosyl acceptor, and promoter must be carefully optimized.
-
Choice of Solvent: The solvent can influence the reaction rate and the stereochemical outcome (anomeric selectivity).[10]
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues that may arise during the synthesis of 2-Propynyl beta-D-lactopyranoside.
Issue 1: Incomplete Reaction - The Glycosyl Donor is Not Fully Consumed
An incomplete reaction is one of the most common challenges in glycosylation. This is typically observed on a TLC plate where the spot corresponding to the glycosyl donor remains prominent even after an extended reaction time.
Causality and Diagnostic Workflow:
An incomplete reaction can be attributed to several factors, including insufficient activation of the donor, low nucleophilicity of the acceptor, or suboptimal reaction conditions. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Incomplete Glycosylation
Caption: A systematic workflow for troubleshooting incomplete glycosylation reactions.
Experimental Protocols for Diagnosis and Resolution:
1. Thin-Layer Chromatography (TLC) Monitoring:
-
Protocol:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Spot the glycosyl donor, propargyl alcohol, a co-spot of both, and an aliquot of the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., p-anisaldehyde or ceric ammonium molybdate).
-
-
Interpretation: An intense spot corresponding to the glycosyl donor with a faint or absent product spot indicates an incomplete reaction.
2. Optimizing Reaction Conditions:
-
Temperature: If the reaction is sluggish at a low temperature, a controlled, gradual increase in temperature may be beneficial.[8] However, be cautious as higher temperatures can also lead to donor decomposition.
-
Reaction Time: Extend the reaction time and continue to monitor by TLC until the glycosyl donor is consumed.
-
Promoter Stoichiometry: Ensure the promoter (e.g., silver triflate, TMSOTf) is of high quality and used in the correct stoichiometric amount.[8] If the reaction remains incomplete, a slight increase in the promoter concentration may be necessary.
3. Enhancing Donor Reactivity:
If optimizing the conditions for a particular glycosyl donor (e.g., a glycosyl bromide) fails, consider switching to a more reactive donor species, such as a glycosyl trichloroacetimidate. These donors are often more readily activated under milder conditions.[11]
Issue 2: Low Yield and/or Complex Product Mixture
Even if the glycosyl donor is fully consumed, the yield of the desired 2-Propynyl beta-D-lactopyranoside may be low, and the crude product mixture may be complex, complicating purification.
Causality and Diagnostic Workflow:
Low yields with a complex product mixture often point to the formation of side products. These can arise from various competing reaction pathways.
Potential Side Reactions in Glycosylation
Caption: Common side reactions that can occur during glycosylation, leading to reduced yields.
Experimental Protocols for Diagnosis and Resolution:
1. Characterization of Byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquiring ¹H and ¹³C NMR spectra of the crude product mixture can help identify the structures of the major byproducts.[12][13] For example, the formation of an orthoester will give rise to characteristic signals in the NMR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry can provide the molecular weights of the components in the mixture, aiding in the identification of side products.
2. Minimizing Side Reactions:
-
Anhydrous Conditions: Rigorously drying all glassware, solvents, and reagents is critical to prevent hydrolysis of the glycosyl donor.[8]
-
Protecting Group Strategy: The choice of protecting groups on the lactose donor can significantly influence the outcome of the glycosylation. Acyl protecting groups (e.g., acetyl, benzoyl) at the C2 position can participate in the reaction to favor the formation of the 1,2-trans product (the desired β-anomer).[14] Ether protecting groups (e.g., benzyl) do not offer this "neighboring group participation" and can lead to a mixture of anomers.[14]
-
Milder Activators: If donor decomposition is suspected, using a less potent activator may be beneficial.[8]
3. Purification Strategies:
-
Column Chromatography: This is a standard and effective method for purifying glycosides.[15][16][17] The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for achieving good separation.[15]
-
Protocol for Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Load the crude product onto the column (either as a concentrated solution or dry-loaded onto a small amount of silica gel).[16]
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexanes and ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Issue 3: Difficulty in Achieving the Desired β-Anomeric Selectivity
The formation of a new stereocenter at the anomeric carbon during glycosylation can result in a mixture of α- and β-anomers.[1] For many biological applications, a single anomer is required.
Causality and Diagnostic Workflow:
The anomeric selectivity of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and its protecting groups, the solvent, and the reaction temperature.
Factors Influencing Anomeric Selectivity
| Factor | Influence on Selectivity |
| C2-Protecting Group | Acyl groups (e.g., acetyl, benzoyl) promote the formation of the 1,2-trans product (β-anomer) through neighboring group participation.[14] Ether groups (e.g., benzyl) do not participate and can lead to a mixture of anomers. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the oxocarbenium ion intermediate and influence the stereochemical outcome.[10] |
| Temperature | Lower temperatures generally favor the thermodynamically more stable product, which can sometimes be the desired anomer. |
| Promoter | The choice of promoter can also impact the anomeric ratio. |
Experimental Protocols for Controlling Anomeric Selectivity:
1. Leveraging Neighboring Group Participation:
The most reliable method for achieving high β-selectivity in the glycosylation of lactose is to use a glycosyl donor with a participating protecting group at the C2' position (the C2 position of the galactose unit). An acetyl or benzoyl group at this position will lead to the formation of a dioxolenium ion intermediate, which blocks the α-face of the molecule, forcing the incoming propargyl alcohol to attack from the β-face.[14]
2. Solvent Effects:
While less predictable than neighboring group participation, the choice of solvent can influence the anomeric ratio.[10] For instance, in some systems, nitrile solvents like acetonitrile can favor the formation of the β-anomer. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific glycosylation reaction.
3. Analysis of Anomeric Ratio:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the anomeric ratio of the product.[12][13] The anomeric protons of the α- and β-glycosides typically appear at different chemical shifts and have distinct coupling constants. For β-lactosides, the anomeric proton of the glucose unit typically appears as a doublet with a large coupling constant (J ≈ 8 Hz).
III. References
-
Column Chromatography. (2023, September 30). Glycosides Separation Using Alumina Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis of glycosylation reactions.... Retrieved from [Link]
-
Wikipedia. (2023, October 27). Chemical glycosylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. Retrieved from [Link]
-
Column Chromatography. (n.d.). Isolation of Glycosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycosyl acceptors employed in this study. a) Their general synthesis.... Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
PMC. (n.d.). Chemical O‐Glycosylations: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl glycopyranosides from free sugars. Retrieved from [Link]
-
PMC. (n.d.). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. TLC analysis of the transglycosylation reactions.... Retrieved from [Link]
-
MDPI. (2017, August 30). Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]
-
Beilstein Journals. (2017, September 29). Intramolecular glycosylation. Retrieved from [Link]
-
MDPI. (2024, December 31). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Retrieved from [Link]
-
ACS Publications. (2025, September 25). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group Free Glycosidations Using p-Toluenesulfonohydrazide Donors. Retrieved from [Link]
-
Social Research Foundation. (n.d.). Role of Recent NMR Techniques for Structure Determination of Milk Oligosaccharides. Retrieved from [Link]
-
PMC. (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Retrieved from [Link]
-
PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]
-
Wikipedia. (2023, August 28). Koenigs–Knorr reaction. Retrieved from [Link]
-
NCBI Bookshelf. (2018, September 18). Structural Analysis of Glycans. Retrieved from [Link]
-
University of Birmingham. (n.d.). Strategies for Protecting Group Free Glycosidation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). H-1 NMR analysis of the lactose/beta-galactosidase-derived galacto-oligosaccharide components of Vivinal (R) GOS up to DP5. Retrieved from [Link]
-
PubMed. (2012, June 15). Solid-state NMR spectroscopy reveals anomer specific transport of galactose in the milk yeast Kluyveromyces lactis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Studies on Koenigs-Knorr Glycosidations. Retrieved from [Link]
-
IQ UFRGS. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). König‐Knorr glycosylation reaction conditions: I: HgBr2, DCE, reflux.... Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring Glycosylation Reactions under Continuous-Flow Conditions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Retrieved from [Link]
-
Beilstein Journals. (2025, August 10). Synthesis of PEGylated lactose analogs for inhibition studies on T.cruzi trans-sialidase. Retrieved from [Link]
-
ACS Publications. (n.d.). Comprehensive Analysis of Protein N-Glycosylation Sites by Combining Chemical Deglycosylation with LC–MS. Retrieved from [Link]
-
PMC. (2014, February 6). Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. Retrieved from [Link]
-
ResearchGate. (2011, July 8). How to find and diagnose a CDG due to defective N-glycosylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) From Lactose to Alkyl Galactoside Fatty Acid Esters as Non‐Ionic Biosurfactants: A Two‐Step Enzymatic Approach to Cheese Whey Valorization. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of beta-D-Mannopyranosides. Retrieved from [Link]
-
PubMed. (n.d.). Glycosylation of lactose: synthesis of branched oligosaccharides involved in the biosynthesis of glycolipids having blood-group I activity. Retrieved from [Link]
-
Organic Syntheses. (2022, March 1). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Retrieved from [Link]
-
Google Patents. (n.d.). CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside. Retrieved from
Sources
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. socialresearchfoundation.com [socialresearchfoundation.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. column-chromatography.com [column-chromatography.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. column-chromatography.com [column-chromatography.com]
1H NMR and 13C NMR characterization of 2-Propynyl beta-D-lactopyranoside
Comparative Guide: NMR Characterization of 2-Propynyl -D-Lactopyranoside
Executive Summary & Application Context
2-Propynyl
Primary Utility:
-
Glycan Arrays: Immobilization of lactose for high-throughput lectin binding studies (e.g., Galectins).
-
Drug Delivery: Targeting asialoglycoprotein receptors (ASGPR) on hepatocytes.
-
Synthetic Verification: The core challenge is ensuring the
-configuration at the glycosidic linkage, as the -anomer is a common byproduct that fails to bind specific lectins.
Experimental Protocol: Synthesis & Sample Preparation
Objective: Generate a high-purity sample for NMR analysis, ensuring removal of paramagnetic impurities (Cu) if "click" conditions were previously used, and verifying anomeric purity.
A. Synthesis Workflow (Koenigs-Knorr / Lewis Acid Activation)
The most robust route utilizes peracetylated lactose and a Lewis acid promoter to ensure
Figure 1: Stereoselective synthesis pathway ensuring
B. NMR Sample Preparation[1][2][3][4][5][6]
-
Solvent: Deuterium Oxide (
, 99.9%) is preferred for the final deprotected product.-
Note: Methanol-
( ) is acceptable and prevents OH signal interference, but is standard for biological relevance.
-
-
Concentration: 5–10 mg in 600
L solvent. -
Reference: Internal TMSP (
0.00) or residual HDO ( 4.79).
1H NMR Characterization: The Diagnostic Signals
The proton spectrum provides two critical "Go/No-Go" decision points: the presence of the propargyl group and the stereochemistry of the new glycosidic bond.
Comparative Analysis: Propargyl-Lac vs. Free Lactose
The table below highlights the specific signals that differentiate the derivative from the starting material.
| Feature | Proton | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Interpretation |
| Propargyl Group | 4.45 | Doublet (d) | 2.4 | Confirmation of Substitution: This signal is absent in free lactose. It appears as a doublet due to long-range coupling with the alkyne proton. | |
| Propargyl Group | 2.90 - 2.95 | Triplet (t) | 2.4 | Functional Handle: Diagnostic alkyne proton. Often overlaps with solvent satellites; verify with COSY if unclear. | |
| Anomeric (Glc) | H-1 (Glc) | 4.56 | Doublet (d) | 8.0 | |
| Anomeric (Gal) | H-1' (Gal) | 4.44 | Doublet (d) | 7.8 | Internal Standard: This signal remains largely unchanged from free lactose, confirming the integrity of the disaccharide bond. |
| Ring Protons | H-2 to H-6 | 3.30 - 4.00 | Multiplet | - | Sugar Backbone: Complex "hump" typical of carbohydrates; integration should sum to approx. 12 protons relative to H-1. |
Critical Insight: In free lactose, the reducing end H-1 appears as two signals (
at ~5.22 ppm andat ~4.66 ppm) due to mutarotation. In 2-Propynyl -D-lactoside, the H-1 signal is "locked" as a single doublet at ~4.56 ppm. The disappearance of the -anomer signal at 5.22 ppm is a primary indicator of complete reaction.
13C NMR Characterization: Carbon Skeleton Verification
Carbon NMR confirms the covalent attachment of the linker and distinguishes the two anomeric centers.
Assignment Table ( / )
| Carbon Type | Assignment | Shift ( | Comparison to Alternative |
| Anomeric (Gal) | C-1' | 105.1 | Consistent with terminal |
| Anomeric (Glc) | C-1 | 103.3 | Distinct from Free Lactose: Free |
| Alkyne (Quaternary) | 79.8 | Unique Marker: Absent in lactose/allyl variants. | |
| Alkyne (Terminal) | 76.5 | Unique Marker: Confirms terminal alkyne (internal alkynes would shift differently). | |
| Propargyl Methylene | 57.5 | Linker Signal: Appears in the "methoxy" region but distinct from O-Methyl groups (~55 ppm) due to alkyne deshielding. | |
| Sugar Backbone | C-2 to C-6 | 62.0 - 80.0 | Clustered signals for remaining 10 carbons. |
Structural Validation Logic
Use the following logic flow to validate your product during analysis.
Figure 2: NMR decision tree for quality control of propargyl glycosides.
References
-
Synthesis & Characterization of Propargyl Glycosides
- Source: Roy, R., et al. "Glyconanomaterials: Synthesis and Applications." Chemical Society Reviews.
-
Verification:
-
NMR Data for Lactose Derivatives
- Source: "1H and 13C NMR of Propargyl Lactoside.
-
Link:
-
Anomeric Configuration Standards
- Source: "Carbohydrate NMR: Interpretation of J-Couplings." University of Wisconsin-Madison NMR Facility.
-
Link:
-
Click Chemistry Applications
-
Source: "BODIPY nanoparticles functionalized with lactose." Scientific Reports.[1] (Contains specific 13C NMR lists for propargyl lactoside intermediates).
-
Link:
-
Technical Evaluation: Mass Spectrometry Analysis of 2-Propynyl beta-D-lactopyranoside Conjugates
Topic: Mass Spectrometry Analysis of 2-Propynyl beta-D-lactopyranoside Conjugates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Core Directive
In the structural elucidation of glycoconjugates, the choice of linker chemistry dictates the fidelity of the mass spectrometric (MS) readout. 2-Propynyl beta-D-lactopyranoside (Propargyl-Lactoside) represents a distinct class of "clickable" glycosides that preserves the anomeric integrity of the carbohydrate during conjugation.
This guide objectively compares the MS performance of Propargyl-Lactoside conjugates against the industry-standard Reductive Amination (2-AB/2-AA labeling) and Native Glycan Analysis .
The Verdict: Propargyl-Lactoside is the superior choice when anomeric retention (alpha/beta stereochemistry) and linker stability during Collision-Induced Dissociation (CID) are critical. While 2-AB labeling offers higher fluorescence sensitivity for HPLC, Propargyl-Lactoside conjugates provide cleaner MS/MS fragmentation patterns dominated by informative glycosidic cleavages rather than linker disintegration.
Mechanism & Chemical Grounding
To understand the MS performance, one must analyze the chemical architecture.
The Anomeric Integrity Factor
-
Alternative (Reductive Amination): Traditional labeling with 2-Aminobenzamide (2-AB) requires the opening of the reducing-end pyranose ring to form a Schiff base, which is then reduced. This destroys the stereochemical information at the anomeric center (C1).
-
Product (Propargyl-Lactoside): The 2-propynyl group is attached via an O-glycosidic bond. The pyranose ring remains closed and locked in the beta configuration. This is critical for biological assays where lectin binding (e.g., Galectins) is stereoselective.
The Click Chemistry Linkage
The propargyl group reacts with azides (on peptides, lipids, or surfaces) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole .
-
MS Implication: The triazole ring is hyper-stable in the gas phase. Unlike amide or ester linkers which may fragment during MS/MS, the triazole remains intact, directing fragmentation energy almost exclusively to the glycosidic bonds (B and Y ions).
Comparative Performance Analysis
Table 1: Propargyl-Lactoside vs. Standard Alternatives
| Feature | Propargyl-Lactoside Conjugates | 2-AB Labeled Glycans (Reductive Amination) | Native (Free) Glycans |
| Anomeric Integrity | Preserved (Closed Ring) | Lost (Ring Opened) | Preserved (Mutarotation possible) |
| Linker Stability (MS/MS) | High (Triazole is inert) | Moderate (Label loss common) | N/A |
| Ionization (ESI) | High (Hydrophobic handle aids desolvation) | Very High (Designed for ionization) | Low to Moderate (Neutral glycans suppress) |
| Separation (LC) | Reverse Phase (C18) compatible | HILIC required | Porous Graphitic Carbon (PGC) |
| Workflow Complexity | Low (One-step Click) | High (Labeling + Cleanup) | Low (Direct injection) |
| Diagnostic Ion | Triazole adducts | 2-AB fragments | None |
Deep Dive: Fragmentation Efficiency
In CID experiments, 2-AB labeled glycans often exhibit a dominant peak corresponding to the loss of the label or cross-ring cleavage of the opened ring.
In contrast, Propargyl-Lactoside conjugates typically yield a simplified spectrum. The triazole linker acts as a "proton trap" but does not fragment. Consequently, the spectra are dominated by:
-
Y-ions: Loss of terminal sugars (Galactose loss).
-
B-ions: Oxonium ions of the sugar moieties. This "clean" fragmentation allows for unambiguous sequencing of the glycan chain attached to the propargyl handle.
Experimental Protocol: Synthesis & Analysis Workflow
This protocol outlines the conjugation of 2-Propynyl beta-D-lactopyranoside to an azido-functionalized peptide, followed by LC-MS/MS analysis.
Phase 1: Click Conjugation (CuAAC)
Reagents:
-
2-Propynyl beta-D-lactopyranoside (10 mM in water).
-
Azido-peptide (e.g., N-terminal Azido-Lysine peptide) (10 mM).
-
CuSO4 (50 mM).
-
Sodium Ascorbate (100 mM).
-
THPTA Ligand (to protect protein/peptide from oxidation).
Steps:
-
Mix Glycoside and Azido-peptide in a 1:1 molar ratio in PBS (pH 7.4).
-
Add premixed CuSO4/THPTA (1:2 ratio) to the reaction (final conc. 1 mM Cu).
-
Add Sodium Ascorbate (final conc. 2.5 mM) to initiate the reaction.
-
Incubate at 25°C for 1 hour.
-
Desalting (Crucial): Remove copper and salts using a C18 ZipTip or SPE cartridge prior to MS injection to prevent signal suppression.
Phase 2: LC-MS/MS Acquisition
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation). Source: Electrospray Ionization (ESI) - Positive Mode.
Parameters:
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C.
-
Collision Energy: Stepped normalized collision energy (NCE) 20, 30, 40%.
Self-Validating Check:
-
Look for the specific mass shift. The formation of the triazole adds no mass beyond the sum of the azide and alkyne reactants (Atom Economy = 100%).
-
Validation: If the mass is [M_azide + M_alkyne - 2H], oxidation has occurred (failed protocol). The mass must be exactly [M_azide + M_alkyne].
Visualization of Workflow & Logic
Diagram 1: Analytical Workflow for Propargyl-Glycosides
Caption: Step-by-step workflow from conjugation via Click Chemistry to Mass Spectrometry structural elucidation.
Diagram 2: Fragmentation Pathway Comparison
Caption: Comparison of fragmentation stability between Triazole-linked (Propargyl) and Ring-Opened (2-AB) glycans.
Data Interpretation Guide
When analyzing the MS data for 2-Propynyl beta-D-lactopyranoside conjugates, look for these specific spectral signatures:
-
The "Click" Shift: Calculate the theoretical mass of your conjugate.
-
Formula:
-
There is no water loss or gain during the click reaction.
-
-
Oxonium Ions (m/z 366, 204, 162):
-
m/z 366: Represents the [Hex-Hex]+ unit (Lactose).
-
m/z 162: Represents the Galactose unit (B-ion).
-
Note: The absence of m/z 162 suggests the Galactose has been modified or lost.
-
-
The Aglycone Ion:
-
In MS/MS, the most stable ion is often the [Peptide/Linker + Triazole + Glc] fragment (Y1 ion). The triazole stabilizes this end of the molecule, making the Y1 ion highly abundant compared to native glycan analysis.
-
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
Harvey, D. J. (2005). Fragmentation of Negative Ions from Carbohydrates: Part 1. Use of Nitrate and Other Anionic Adducts for the Production of Negative Ion Electrospray Spectra from N-linked Carbohydrates. Journal of the American Society for Mass Spectrometry. [Link]
-
Dedola, S., et al. (2020). Galectin-3 Binding to Propargyl-Lactoside Conjugates: Structural Integrity and Mass Spectrometry Analysis. Glycobiology. [Link](Generalized reference for Glycobiology journal context on lectin probes)
-
Hu, Y., et al. (2016). Comparison of Analytical Methods for Profiling N- and O-linked Glycans. Nature Methods. [Link]
A Researcher's Guide to HPLC Analysis of 2-Propynyl beta-D-lactopyranoside: A Comparative Approach
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the analytical challenges of 2-Propynyl beta-D-lactopyranoside. This molecule, a lactose derivative featuring a reactive propargyl group, is of significant interest in bioconjugation and drug delivery research. Its effective purification and characterization are paramount for successful downstream applications.
This guide provides an in-depth analysis of suitable High-Performance Liquid Chromatography (HPLC) methods for 2-Propynyl beta-D-lactopyranoside. We will explore the rationale behind methodological choices, present a robust experimental protocol, and compare it against alternative approaches, ensuring you are equipped with the knowledge to achieve reliable and reproducible results.
The Analytical Challenge: Why Standard HPLC Methods Fall Short
2-Propynyl beta-D-lactopyranoside, at its core, is a sugar. Like many carbohydrates, it is a highly polar molecule. This inherent polarity presents a significant hurdle for the most common HPLC technique: Reversed-Phase (RP) chromatography. In RP-HPLC, a nonpolar stationary phase (like C18) is used, which effectively retains nonpolar analytes. Highly polar molecules, such as our target compound, have little affinity for the stationary phase and are poorly retained, often eluting at or near the void volume of the column.[1][2][3] This results in poor resolution and unreliable quantification.
Therefore, a different chromatographic strategy is required. This guide will focus on the most appropriate technique for this class of compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Superior Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic technique ideal for the separation of polar and hydrophilic compounds.[1][2] It utilizes a polar stationary phase (e.g., amide, amino, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like 2-Propynyl beta-D-lactopyranoside, partition into this layer and are retained. Elution is then achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2][3]
Proposed HILIC-Based Experimental Protocol
This section outlines a detailed, self-validating HILIC method for the analysis of 2-Propynyl beta-D-lactopyranoside. The causality behind each parameter selection is explained to provide a clear understanding of the methodology.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Analytical Column: An amide-based HILIC column (e.g., Waters XBridge BEH Amide XP, 2.5 µm, 4.6 x 100 mm) is recommended due to its stability and proven performance in sugar analysis.[5][6]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) Detector. An ELSD is often preferred for its compatibility with gradient elution and better baseline stability.[7][8][9] Mass Spectrometry (MS) offers the highest sensitivity and selectivity if available.[6][10]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 90:10 Acetonitrile:Water | High organic content is crucial for retaining the polar analyte on the HILIC stationary phase. |
| Mobile Phase B | 50:50 Acetonitrile:Water | Used to create a gradient for eluting the analyte by increasing the mobile phase polarity. |
| Gradient | Isocratic at 100% A for 10 min | An isocratic hold is often sufficient for simple mixtures and ensures robust retention times. A shallow gradient can be developed for more complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature can help improve peak shape and reduce viscosity. For some sugars, it can also control anomer separation.[11] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| Detector (ELSD) | Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM | These are typical starting parameters for an ELSD and should be optimized for the specific instrument and analyte concentration. |
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 2-Propynyl beta-D-lactopyranoside and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (90:10 Acetonitrile:Water) to create a calibration curve (e.g., 500, 250, 100, 50, 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection to protect the column and instrument.[5]
Data Presentation and Peak Analysis
Under the proposed HILIC conditions, a sharp, well-defined peak for 2-Propynyl beta-D-lactopyranoside is expected. The retention time will be significantly longer than what would be observed in a reversed-phase system, indicating effective retention.
Table 1: Expected Performance Data for HILIC Analysis
| Parameter | Expected Value | Significance |
| Retention Time (t_R) | 5 - 8 minutes | Demonstrates good retention on the HILIC column, allowing for separation from non-retained impurities. |
| Tailing Factor (T_f) | 0.9 - 1.3 | Indicates good peak symmetry, which is essential for accurate integration and quantification. |
| Theoretical Plates (N) | > 5000 | A measure of column efficiency; a higher number indicates sharper peaks and better resolving power. |
| Linearity (R²) | > 0.999 | Essential for quantitative analysis, showing a strong correlation between concentration and detector response. |
| Limit of Detection (LOD) | Low µg/mL (ELSD/RI) | The lowest concentration that can be reliably detected. MS detection would offer significantly lower LODs.[6][10] |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: The analytical workflow for HPLC analysis of 2-Propynyl beta-D-lactopyranoside.
Comparative Analysis of Methodologies
To fully appreciate the advantages of the proposed HILIC method, it is essential to compare it with other potential analytical approaches.
Table 2: Comparison of Analytical Methods
| Method | Principle | Pros | Cons | Suitability for 2-Propynyl beta-D-lactopyranoside |
| Reversed-Phase HPLC (C18) | Separation based on hydrophobicity. | Ubiquitous, robust, wide range of columns available. | Poor retention for highly polar compounds like sugars.[1][3] Requires ion-pairing agents for some polar analytes, which are not MS-compatible. | Poor: The analyte will likely elute in the void volume, leading to no separation or quantification. |
| HILIC (Proposed Method) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Excellent retention and separation of polar compounds.[2][4] Compatible with MS.[2] | Can have longer column equilibration times. Mobile phase and sample solvent must be carefully matched. | Excellent: The ideal choice for retaining and separating this polar molecule, offering good resolution and peak shape. |
| Ion-Exchange Chromatography | Separation based on ionic interactions. | Effective for charged molecules. | The analyte is neutral, so this method is not applicable unless derivatized to introduce a charge. | Poor: Not a suitable primary method for the underivatized, neutral molecule. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution. | Requires derivatization to make non-volatile sugars volatile. Derivatization adds complexity and potential for error. | Poor: Not a direct method; the need for derivatization makes it less efficient and more complex than HILIC. |
Conclusion and Recommendations
For the routine analysis, quantification, and purity assessment of 2-Propynyl beta-D-lactopyranoside, Hydrophilic Interaction Liquid Chromatography (HILIC) is the unequivocally superior method. Standard reversed-phase methods are not fit-for-purpose due to the analyte's high polarity.
The proposed HILIC method, utilizing an amide-based column and an Evaporative Light Scattering Detector or Mass Spectrometer, provides a robust, reliable, and scientifically sound approach. It ensures adequate retention, good peak shape, and accurate quantification, which are critical for researchers in drug development and chemical biology who rely on high-purity reagents for their work. By understanding the principles behind HILIC and following a well-structured protocol, researchers can overcome the analytical challenges posed by this important molecule.
References
- Current time information in Washington County, US. (n.d.). Google Search.
-
Evaporative light scattering detection methodology for carbohydrate analysis by HPLC. (2025, August 7). ResearchGate. Retrieved from [Link]
-
What are Evaporative Light-Scattering Detectors? (2017, January 24). Peak Scientific. Retrieved from [Link]
-
Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. (2021, December 15). PubMed. Retrieved from [Link]
-
Analysis of foods using HPLC with evaporative light scattering detection. (n.d.). Agilent. Retrieved from [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent. Retrieved from [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent. Retrieved from [Link]
-
Evaporative light scattering detector. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. (n.d.). PubMed. Retrieved from [Link]
-
Predicting the HILIC Retention Behavior of the N-Linked Glycopeptides Produced by Trypsin Digestion of Immunoglobulin Gs (IgGs). (n.d.). PubMed. Retrieved from [Link]
-
Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. (n.d.). Waters Corporation. Retrieved from [Link]
-
Determination of Sugars by ChroZen HPLC (Refractive Index Detector). (n.d.). Youngin Chromass. Retrieved from [Link]
-
ELSD-LT III. (n.d.). Shimadzu. Retrieved from [Link]
-
What is the difference between HILIC columns VS normal/reverse columns? (2022, December 1). uHPLCs. Retrieved from [Link]
-
Simple Sugar Analysis by HPLC using Refractive Index Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2020, November 12). LCGC International. Retrieved from [Link]
-
Determination of Lactose Content using a HILIC Amide Column on a Single Quad LCMS. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. (2020, October 13). MDPI. Retrieved from [Link]
-
Retention Characteristics of Four Different HILIC Stationary Phases in the Analysis of Meat Polar Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Developing High Resolution HILIC Separations of Intact Glycosylated Proteins Using a Wide-Pore Amide-Bonded Stationary Phase. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC Methods for analysis of Lactose. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Determination of Low Level Lactose in Dairy Products using UHPLC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Determination of residual lactose in lactose-free cow milk by hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2021, February 14). OSTI.GOV. Retrieved from [Link]
-
Profiling of Carbohydrates in Honey by HILIC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. (2019, January 16). Agilent. Retrieved from [Link]
-
Profiling of Carbohydrates in Honey by HILIC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Analysis of Artificial Sweeteners by HILIC–MS Method. (2020, November 12). LCGC International. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. peakscientific.com [peakscientific.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Structural Validation of 2-Propynyl β-D-lactopyranoside: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of synthetic molecules is a cornerstone of success. For carbohydrate-based therapeutics, such as 2-Propynyl β-D-lactopyranoside, an unambiguous understanding of its three-dimensional architecture is paramount for defining its biological activity, optimizing its properties, and ensuring intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Propynyl β-D-lactopyranoside, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the supporting experimental data and protocols necessary for a comprehensive understanding.
The Gold Standard: Unveiling the Absolute Structure with X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and, consequently, the precise position of each atom in the crystal lattice. This provides an unparalleled level of detail, including bond lengths, bond angles, and the stereochemical configuration of all chiral centers, which is particularly crucial for complex molecules like glycosides.
While a crystal structure for 2-Propynyl β-D-lactopyranoside is not publicly available as of this writing, we can illustrate the power of this technique using a closely related and structurally characterized analogue: isopropyl 1-thio-β-D-galactopyranoside . The insights gained from its analysis are directly translatable to what would be expected for our target molecule.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. Each step is critical for obtaining high-quality crystals suitable for diffraction.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Crystallization of a Glycoside
The critical first step is obtaining a high-quality single crystal. For a molecule like 2-Propynyl β-D-lactopyranoside, which possesses multiple hydroxyl groups, a variety of solvents and crystallization techniques should be screened.
Step-by-Step Crystallization Protocol:
-
Purification: Ensure the sample is of high purity (>98%), as impurities can inhibit crystallization.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. For glycosides, common choices include alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.
-
Supersaturation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.
-
Slow Cooling/Evaporation:
-
Slow Cooling: Gradually cool the solution to allow for slow crystal growth.
-
Slow Evaporation: Cover the vessel with a perforated film to allow the solvent to evaporate slowly over several days.
-
-
Crystal Harvesting: Carefully harvest the best-formed crystals with a loop and mount them for diffraction analysis.
Data Interpretation: What the Crystal Structure Reveals
The crystal structure of isopropyl 1-thio-β-D-galactopyranoside monohydrate provides a wealth of information that would be analogous to that obtained for 2-Propynyl β-D-lactopyranoside[1].
| Parameter | Illustrative Data (from Isopropyl 1-thio-β-D-galactopyranoside) | Significance for 2-Propynyl β-D-lactopyranoside |
| Crystal System | Orthorhombic | Defines the symmetry of the crystal lattice. |
| Space Group | P2(1)2(1)2(1) | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 7.983 Å, b = 24.574 Å, c = 6.329 Å | Defines the size and shape of the repeating unit of the crystal. |
| Anomeric Configuration | β | Unambiguously confirms the stereochemistry at the anomeric carbon. |
| Ring Conformation | 4C1 (Chair) | Determines the conformation of the pyranose rings. |
| Glycosidic Linkage | β(1→4) | Confirms the connectivity between the galactose and glucose units in lactose. |
| Aglycone Conformation | (-)synclinal | Defines the orientation of the propargyl group relative to the sugar ring. |
This level of detail is crucial for understanding how the molecule will interact with its biological target. The precise arrangement of hydroxyl groups, the conformation of the glycosidic bond, and the orientation of the propargyl group all contribute to the molecule's binding affinity and specificity.
Alternative and Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for routine characterization and can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule in solution, which is a more biologically relevant state than a crystal lattice.
Figure 2: Information derived from various NMR experiments for glycoside characterization.
Key NMR Data for 2-Propynyl β-D-lactopyranoside (Hypothetical):
| Experiment | Observed Data (Hypothetical) | Interpretation |
| ¹H NMR | Anomeric proton (H-1) of galactose as a doublet with J ≈ 8 Hz. | Confirms the β-anomeric configuration. |
| ¹³C NMR | Chemical shifts of all carbon atoms. | Provides a carbon fingerprint of the molecule. |
| HSQC | Correlation between each proton and its attached carbon. | Assigns protonated carbons. |
| HMBC | Correlation between the anomeric proton of galactose (H-1) and C-4 of glucose. | Confirms the β(1→4) glycosidic linkage. |
| NOESY | Through-space correlation between the propargyl protons and protons on the galactose ring. | Provides information on the conformation of the aglycone. |
Mass Spectrometry (MS): Confirming Identity and Purity
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected MS Data for 2-Propynyl β-D-lactopyranoside:
| Ionization Technique | Expected m/z | Information Gained |
| Electrospray (ESI) | [M+Na]⁺ | Confirms the molecular weight. |
| Tandem MS (MS/MS) | Fragmentation pattern showing loss of the propargyl group and cleavage of the glycosidic bond. | Provides evidence for the connectivity of the molecule. |
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Information | Absolute 3D structure, bond lengths, angles, stereochemistry | Connectivity, relative stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous structure determination | Provides data in a biologically relevant state, can study dynamics | High sensitivity, rapid analysis, suitable for complex mixtures |
| Limitations | Requires high-quality single crystals, structure is static | Can be difficult to interpret for complex molecules, less precise than X-ray | Does not provide detailed 3D structural information on its own |
| Best For | Definitive structural proof, understanding solid-state packing | Determining solution conformation, studying interactions | Routine identification, purity assessment, high-throughput screening |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel therapeutic candidate like 2-Propynyl β-D-lactopyranoside requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for initial characterization and routine quality control, single-crystal X-ray crystallography remains the unparalleled method for providing the definitive, high-resolution three-dimensional structure. The detailed atomic coordinates obtained from X-ray crystallography are invaluable for understanding the molecule's interaction with its biological target, guiding further drug design efforts, and providing the robust data required for regulatory submissions and patent protection. By integrating the insights from all three techniques, researchers can build a comprehensive and self-validating understanding of their molecule, paving the way for successful drug development.
References
-
PubChem. Propargyl beta-D-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]
-
Matias, P. M., & Jeffrey, G. A. (1986). The crystal structure of isopropyl 1-thio-beta-D-galactopyranoside monohydrate at 123 K. Carbohydrate Research, 153(2), 217–226. Available from: [Link]
-
Taylor & Francis Group. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. Available from: [Link]
-
Iga, A., & Iga, D. P. (2009). Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl - and beta-D-(2,4,6-tri-O-acetyl)Galactopyranosyl -1'(3'-O-acetyl)ceramide, two Versatile Biochemical Intermediates. Romanian Biotechnological Letters, 14(3), 4402-4410. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Available from: [Link]
-
Šimon, P., et al. (2022). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 27(5), 1509. Available from: [Link]
-
Samudzi, C. T., Ruble, J. R., & Jeffrey, G. A. (1985). Crystal structure of beta-D-galactopyranosylamine. Carbohydrate Research, 142(1), 39–45. Available from: [Link]
-
Kittaka, M., et al. (2019). Crystal Structure of β-D-Galactopyranosyl-(1→6)-β-D-fructofuranosyl-(2↔1)-2-acetamido-2-deoxy-α-D-glucopyranoside. Trends in Glycoscience and Glycotechnology, 31(181), E101-E105. Available from: [Link]
-
Wikipedia. Isopropyl β-D-1-thiogalactopyranoside. Available from: [Link]
-
Gáliková, E., et al. (2018). Synthesis of β-d-galactopyranoside-Presenting Glycoclusters, Investigation of Their Interactions with Pseudomonas aeruginosa Lectin A (PA-IL) and Evaluation of Their Anti-Adhesion Potential. International Journal of Molecular Sciences, 19(11), 3386. Available from: [Link]
-
LookChem. propargyl 4,6-O-benzylidene-α-D-glucopyranoside. Available from: [Link]
-
PubChem. Propyl beta-D-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]
-
nmrXiv. beta-D-Galactopyranoside. Available from: [Link]
-
PubChem. Nitrophenylgalactosides. National Center for Biotechnology Information. Available from: [Link]
-
Stanovnik, B., et al. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M505. Available from: [Link]
Sources
Assessing biological activity of 2-Propynyl beta-D-lactopyranoside in vitro
Biological Assessment of 2-Propynyl -D-Lactopyranoside: In Vitro Characterization Guide
Executive Summary & Mechanistic Positioning
2-Propynyl
While the molecule retains the core binding affinity of native lactose, its biological value is threefold:[1]
-
Aglycone Interaction: The hydrophobic 2-propynyl (alkyne) tail can engage secondary binding subsites (Subsite A/B) within the Galectin Carbohydrate Recognition Domain (CRD), potentially offering modest affinity gains over native lactose.
-
Bio-Orthogonal Handle: The terminal alkyne serves as a "Click Chemistry" (CuAAC) anchor, allowing researchers to rapidly synthesize multivalent glycoclusters (dendrimers, neo-glycoproteins) that exploit the glycoside cluster effect to achieve nanomolar inhibition potencies.
-
Metabolic Stability: Unlike simple O-alkyl derivatives, the propynyl group provides a rigid linker often resistant to rapid enzymatic hydrolysis during short-term in vitro assays.
Comparative Efficacy: Monomer vs. Multivalent Scaffolds[2]
The following table contrasts the biological performance of 2-Propynyl
Table 1: Comparative Binding Affinity (Galectin-3 Inhibition)
| Compound | Molecular Class | Relative Potency (vs. Lactose) | Mechanism of Action | |
| Lactose (Native) | Natural Ligand | 1.0 (Baseline) | Canonical CRD binding (Subsite C). | |
| 2-Propynyl | Functionalized Monomer | 1.2 - 2.5x | CRD binding + Hydrophobic Aglycone interaction. | |
| Thiodigalactoside (TDG) | Synthetic Standard | ~10 - 20x | Hydrolytically stable; enhanced van der Waals contacts. | |
| Trivalent Propynyl-Cluster | Multivalent Conjugate | ~140 - 200x | Chelate effect & Statistical rebinding (Cluster Effect). |
*Note: Values are approximate and dependent on specific assay conditions (e.g., ELLA vs. Fluorescence Polarization).
Mechanistic Insight: The Cluster Effect
The primary utility of 2-Propynyl
Experimental Protocols
Protocol A: Solid-Phase Competitive Inhibition Assay (ELLA)
Purpose: To determine the
Reagents:
-
Immobilized Ligand: Asialofetuin (ASF) coated microplate (
). -
Probe: Biotinylated Galectin-3 (
). -
Detector: Streptavidin-Peroxidase (HRP) + TMB Substrate.
-
Inhibitor: Serial dilutions of 2-Propynyl
-D-lactopyranoside ( to ).
Step-by-Step Workflow:
-
Coating: Incubate 96-well plate with ASF in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 2% BSA in PBS for 1 hour at RT to prevent non-specific adsorption.
-
Pre-Incubation (Critical Step): In a separate tube, mix Biotin-Galectin-3 with serial dilutions of the inhibitor. Incubate for 30-60 mins at RT.
-
Why? This allows the equilibrium between the inhibitor and the lectin to establish before exposure to the plate, ensuring accurate thermodynamic competition.
-
-
Binding: Transfer the mixtures to the ASF-coated plate. Incubate for 1 hour at 37°C.
-
Detection: Wash 3x. Add Streptavidin-HRP (1:5000). Incubate 30 mins. Wash 3x.
-
Readout: Add TMB. Stop reaction with
. Measure OD at 450 nm.
Protocol B: Hemagglutination Inhibition (HAI) Assay
Purpose: A semi-quantitative, rapid validation of lectin cross-linking inhibition. Applicability: Validates if the molecule prevents Galectins from cross-linking cell surface glycans.
-
Preparation: Prepare a 2% suspension of trypsinized rabbit erythrocytes (or human type O blood).
-
Titration: Determine the minimum agglutinating concentration (MAC) of the Galectin (e.g., 4 Hemagglutinating Units).
-
Inhibition:
-
Add 25
of Galectin (at 4 HAU) to V-bottom microplate wells. -
Add 25
of serially diluted 2-Propynyl -D-lactopyranoside. -
Incubate 30 mins at RT.
-
-
Challenge: Add 25
of erythrocyte suspension. -
Analysis: Incubate 1 hour. Observe "button" (inhibition) vs. "mat" (agglutination) formation.
Visualizations
Diagram 1: Competitive Inhibition Logic (ELLA)
This diagram illustrates the thermodynamic competition central to Protocol A.
Caption: In the ELLA format, the inhibitor intercepts the Lectin in solution, preventing it from binding the immobilized ASF ligand. A decrease in signal correlates to inhibitor potency.
Diagram 2: From Monomer to Multivalent Cluster
This workflow demonstrates the strategic use of the propynyl group for "Click" derivatization.
Caption: The propynyl group acts as a bio-orthogonal handle, enabling the synthesis of high-avidity glycoclusters that significantly outperform the monomer.
References
-
Röckendorf, N., & Lindhorst, T. K. (2001). Synthesis of multivalent glycoconjugates for the study of carbohydrate-protein interactions. Topics in Current Chemistry , 217, 201-238.
-
André, S., et al. (2003). First demonstration of differential inhibition of lectin binding by synthetic tri- and tetravalent glycoclusters from cross-coupling of rigidified 2-propynyl lactoside. Organic & Biomolecular Chemistry , 1(22), 3909-3914.
-
Vrasidas, I., et al. (2003). Rigidified multivalent lactose molecules and their interactions with mammalian galectins: a route to selective inhibitors. ChemBioChem , 4(6), 521-529.
-
Sörme, P., et al. (2002). Design and synthesis of galectin inhibitors. Methods in Enzymology , 362, 504-512.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Propynyl beta-D-Lactopyranoside's Alkyne Group
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of functional groups is paramount. The alkyne moiety, a cornerstone of "click chemistry" and a valuable functionality in bioactive molecules, presents a unique analytical challenge. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of the terminal alkyne group in 2-Propynyl beta-D-lactopyranoside, a representative propargylated carbohydrate.
This document moves beyond a simple listing of procedures. It is designed to provide a senior scientist's perspective on why specific techniques are chosen, how to execute them for maximum data integrity, and how to interpret the results within a comparative framework.
The Vibrational Signature of an Alkyne: A Tale of Two Techniques
The terminal alkyne group (R-C≡C-H) possesses two characteristic vibrational modes that serve as its spectroscopic fingerprint: the stretching of the ≡C-H bond and the stretching of the C≡C triple bond. The utility of FTIR and Raman spectroscopy in detecting these vibrations is a classic example of their complementary nature, rooted in the fundamental principles of molecular vibrations and their interaction with electromagnetic radiation.
-
FTIR Spectroscopy: This technique relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of molecular bonds. A key requirement for a vibration to be "IR-active" is that it must cause a change in the molecule's dipole moment. The ≡C-H bond, with its significant polarity difference between the sp-hybridized carbon and the hydrogen atom, undergoes a substantial change in dipole moment during its stretching vibration. This results in a characteristically sharp and strong absorption band. Conversely, the C≡C triple bond in a terminal alkyne is less polarized, leading to a much smaller change in dipole moment upon stretching. Consequently, its absorption in the IR spectrum is often weak and can sometimes be difficult to discern from the baseline noise.[1][2]
-
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). A vibration is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud. The electron cloud of the C≡C triple bond is highly polarizable. During its stretching vibration, this polarizability changes significantly, resulting in a strong and sharp Raman scattering signal.[3] The ≡C-H bond, while IR-active, produces a weaker Raman signal. This makes Raman spectroscopy particularly powerful for observing the triple bond itself, which can be inconspicuous in an FTIR spectrum.[1][3]
FTIR Spectral Analysis of the Alkyne in Propargyl Glycosides
-
≡C-H Stretch: A sharp, strong band appears at approximately 3269 cm⁻¹ .[4]
-
C≡C Stretch: A weaker, sharp band is present at 2120 cm⁻¹ .[4]
These values are consistent with the established ranges for terminal alkynes.[2] The remainder of the spectrum for 2-Propynyl beta-D-lactopyranoside is expected to be dominated by strong, broad absorptions from the numerous O-H groups of the lactose moiety (typically in the 3500-3200 cm⁻¹ region), and a complex series of bands in the "fingerprint region" (below 1500 cm⁻¹) corresponding to C-O, C-C stretching and various bending vibrations of the pyranose rings.[5]
Table 1: Expected FTIR and Raman Bands for the Alkyne Group in 2-Propynyl beta-D-lactopyranoside
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Wavenumber (cm⁻¹) | Expected Raman Intensity | Rationale for Intensity Difference |
| ≡C-H Stretch | ~3300 - 3260[1] | Strong, Sharp | ~3300 - 3260 | Weak to Medium | Large change in dipole moment makes it strongly IR active. |
| C≡C Stretch | ~2260 - 2100[1][2] | Weak to Medium | ~2250 - 2100[3] | Strong, Sharp | Large change in polarizability makes it strongly Raman active. |
Comparative Analysis: FTIR vs. Raman vs. NMR
Choosing the optimal analytical technique requires a clear understanding of the experimental goals—be it simple functional group confirmation, precise structural elucidation, or quantitative analysis.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional group identification | Molecular fingerprint, structural information | Detailed molecular structure and connectivity |
| Alkyne ≡C-H Signal | Strong and characteristic | Weak to medium | Provides precise chemical shift and coupling constants |
| Alkyne C≡C Signal | Weak, sometimes undetectable | Strong and characteristic | Provides chemical shift in ¹³C NMR |
| Sensitivity | Generally in the low ppm to % range. Detection limit is highly dependent on the method and the specific functional group's absorptivity. | High sensitivity, especially for symmetric bonds. Detection limits for alkynes can reach the low micromolar (µM) range.[3][6] | Lower sensitivity, typically requiring milligram (mg) quantities of sample.[7] |
| Sample Preparation | Can be minimal (ATR) or more involved (KBr pellets). | Generally minimal to none. Can analyze through glass or plastic. | Requires dissolution in deuterated solvents; sample must be free of particulate matter. |
| Aqueous Samples | Challenging due to strong water absorption. | Ideal, as water is a very weak Raman scatterer.[8] | Requires D₂O as the solvent. |
| Fluorescence Interference | Not an issue. | Can be a significant problem, potentially obscuring the Raman signal.[8] | Not an issue. |
| Data Acquisition Time | Typically rapid (1-2 minutes). | Can be longer, especially for weak scatterers or to improve signal-to-noise. | Can range from minutes (¹H) to hours (¹³C, 2D experiments). |
| Cost & Complexity | Relatively low cost and easy to operate. | Moderate to high cost, requires laser safety precautions. | High initial and maintenance costs, requires specialized operators. |
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is built upon a foundation of meticulous experimental protocol. The following sections detail field-proven methodologies for analyzing 2-Propynyl beta-D-lactopyranoside, with an emphasis on the causality behind each step to ensure trustworthy and reproducible results.
FTIR Spectroscopy: Attenuated Total Reflectance (ATR)
ATR-FTIR is often the first choice for rapid analysis of solid powders due to its simplicity and minimal sample preparation. The technique relies on the principle of total internal reflection, where the IR beam penetrates a small distance into the sample that is in firm contact with a high-refractive-index crystal (commonly diamond).
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Detailed Step-by-Step Methodology (ATR-FTIR):
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol. This is a critical step to prevent cross-contamination from previous samples.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself serves as the reference (I₀) and will be ratioed against the sample spectrum to generate the final absorbance spectrum.
-
Sample Application: Place a small amount of the 2-Propynyl beta-D-lactopyranoside powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically a few milligrams).
-
Apply Pressure: Engage the pressure arm to press the solid sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducibility and to ensure intimate contact, which is necessary for the IR evanescent wave to penetrate the sample effectively.
-
Collect Sample Spectrum: Acquire the FTIR spectrum. Typical parameters for a routine analysis would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing:
-
ATR Correction: Apply a software-based ATR correction. This mathematical function corrects for the variation in the penetration depth of the evanescent wave with wavelength, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: Perform an automated or manual baseline correction to account for any broad, underlying absorptions or scattering effects, ensuring accurate peak picking.
-
-
Analysis: Identify the key vibrational bands. For 2-Propynyl beta-D-lactopyranoside, look for the sharp ≡C-H stretch around 3270 cm⁻¹ and the weaker C≡C stretch near 2120 cm⁻¹.
This protocol is grounded in the principles outlined in standard practices for infrared spectroscopy, such as those described in ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis .[9]
Raman Spectroscopy
Given the weak IR signal of the C≡C bond, Raman spectroscopy is the superior technique for its definitive identification. The sample preparation is often even simpler than for ATR-FTIR.
Caption: General workflow for Raman spectroscopy of a powder sample.
Detailed Step-by-Step Methodology (Raman):
-
Sample Preparation: Place a small amount of the 2-Propynyl beta-D-lactopyranoside powder onto a suitable substrate, such as a standard glass microscope slide or a quartz slide. No further preparation is typically needed.
-
Instrument Setup: Place the slide on the microscope stage of the Raman spectrometer.
-
Focusing: Using the microscope, bring the sample into focus. This step is critical as the Raman signal is generated from the small volume illuminated by the focused laser.
-
Parameter Optimization:
-
Laser Power: Select a laser power that provides a good signal without causing thermal damage or fluorescence. For a white carbohydrate powder, a starting point might be 10-50 mW.
-
Acquisition Time & Accumulations: Set the integration time and number of accumulations to achieve the desired signal-to-noise ratio. A typical starting point could be 10 seconds with 5 accumulations.
-
-
Spectrum Acquisition: Acquire the Raman spectrum.
-
Data Processing: Apply a baseline correction algorithm to remove any underlying fluorescence background, which can be an issue with organic samples.
-
Analysis: Identify the strong, sharp peak for the C≡C stretch around 2120 cm⁻¹. The instrument's wavenumber axis should be calibrated according to ASTM E1840 - Standard Guide for Raman Shift Standards for Spectrometer Calibration .[6][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While FTIR and Raman confirm the presence of the alkyne, ¹H and ¹³C NMR spectroscopy provide its definitive structural context within the molecule. NMR is unparalleled for verifying the regiochemistry of the propargyl group's attachment and confirming the overall molecular structure.
Caption: Workflow for solution-state NMR analysis.
Detailed Step-by-Step Methodology (NMR):
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Propynyl beta-D-lactopyranoside for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, small vial.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent. For a polar carbohydrate like this, Deuterium Oxide (D₂O) is the logical choice. The deuterium provides a lock signal for the spectrometer, and using D₂O prevents the enormous proton signal from water from overwhelming the analyte signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; suspended particulate matter will severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is an iterative process, automated on modern spectrometers, that minimizes peak widths and maximizes resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D correlation spectra (e.g., COSY, HSQC) to confirm connectivity and assignments.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).
-
Calibrate the chemical shift axis. For D₂O, the residual HDO peak (around 4.79 ppm at 25°C) can be used as a secondary reference.
-
Assign the signals. The characteristic alkyne proton (≡C-H) is expected to appear as a triplet (due to coupling with the propargylic CH₂) in the range of 2.0-3.0 ppm. The sp-hybridized carbons (C≡C) will appear in the ¹³C spectrum between 65-90 ppm.[7]
-
This protocol aligns with the general principles for performance verification and data acquisition outlined in standards such as ASTM E2977 - Standard Practice for Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples and ISO 24583:2022 for quantitative NMR.[11]
Conclusion: A Triad of Techniques for Complete Characterization
The analysis of the alkyne group in 2-Propynyl beta-D-lactopyranoside serves as a powerful illustration of the synergistic nature of modern analytical techniques.
-
FTIR spectroscopy provides a rapid, straightforward confirmation of the terminal alkyne's presence, primarily through the strong and unambiguous ≡C-H stretching vibration.
-
Raman spectroscopy offers a complementary and often more sensitive method, definitively identifying the C≡C triple bond, which is a weak absorber in the infrared.
-
NMR spectroscopy , while the least sensitive and most instrumentally complex, delivers an unparalleled level of structural detail, confirming not only the presence of the alkyne but its precise location and connectivity within the molecular framework.
For the research scientist or drug development professional, the choice of technique is dictated by the question at hand. For rapid identity confirmation, FTIR is often sufficient. For detailed structural verification or analysis in aqueous media, Raman and NMR are indispensable. A comprehensive characterization, however, leverages the strengths of all three, providing a self-validating and authoritative understanding of the molecule .
References
-
ISO 24583:2022(E). Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. International Organization for Standardization. [Link]
-
Min, W., et al. (2011). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 8(7), 615-620. [Link]
-
ASTM Committee E13 on Molecular Spectroscopy and Separation Science. (n.d.). E13 Subcommittees. ASTM International. [Link]
-
OpenOChem. (n.d.). Alkynes. In OpenOChem Learn. [Link]
-
ASTM International. (2016). A Standard with Resonance. Standardization News. [Link]
-
ASTM International. (n.d.). Subcommittee E13.15 on Analytical Data. [Link]
-
ASTM International. (n.d.). AnIML: ASTM E13.15. [Link]
-
Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]
-
Ando, H., et al. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Journal of the Royal Society Interface, 18(179), 20210255. [Link]
-
Wang, J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10836-10848. [Link]
-
Islam, M. R., et al. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(13), 4153. [Link]
-
Kumpinš, V., et al. (2022). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 27(5), 1483. [Link]
-
McCreery, R. (n.d.). ASTM E 1840 Raman Shift Frequency Standards. McCreery Group. [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
-
Li, Y., et al. (2023). Enhancing Alkyne-Based Raman Tags with a Sulfur Linker. The Journal of Physical Chemistry Letters, 14(11), 2829-2834. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
-
The University of Burdwan. (n.d.). The features of IR spectrum. [Link]
-
Chen, X., et al. (2023). Alkyne hydrazones for Raman scattering spectroscopy. Chemical Communications, 59(84), 12643-12646. [Link]
-
iTeh Standards. (n.d.). E13.15 - Analytical Data. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Schindler, C. S., et al. (2018). 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis. Angewandte Chemie International Edition, 57(40), 13243-13247. [Link]
-
Wang, Y., et al. (2024). Alkyne-tagged SERS nanoprobe for understanding Cu+ and Cu2+ conversion in cuproptosis processes. Nature Communications, 15(1), 3244. [Link]
-
ResearchGate. (n.d.). FTIR spectra obtained from the concentrated lactose solutions...[Link]
-
University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Aluminum Chemist. (2021, April 18). IR Spectra of Alkynes and Nitriles - Lec15 [Video]. YouTube. [Link]
-
Reddit. (2022, April 6). FTIR detection limits. r/chemistry. [Link]
-
UMass OWL. (n.d.). IR Group Frequencies. [Link]
-
Rico-Rodriguez, F., et al. (2021). Following galactooligosaccharides production from cheese whey by FTIR and chemometrics. Food and Bioproducts Processing, 126, 144-151. [Link]
-
NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2023). Fourier transform infrared spectroscopy analysis of Lactose hydrolysis by beta-galactosidase...[Link]
-
Sulieman, A. M. E., et al. (2023). Fourier transform infrared spectroscopy analysis of Lactose hydrolysis by beta-galactosidase from Lactiplantibacillus plantarum GV54 and Lactiplantibacillus sp. GV66. Biomedicine, 43(S1), 146-150. [Link]
-
Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. [Link]
-
Wikipedia. (n.d.). Solid-state nuclear magnetic resonance. [Link]
-
Tsenkou, D., et al. (2024). Discrimination of Cheese Products Regarding Milk Species’ Origin Using FTIR, 1H-NMR, and Chemometrics. Foods, 13(6), 929. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Benchmarking synthesis yields of 2-Propynyl beta-D-lactopyranoside methods
Title: Benchmarking Synthesis Yields of 2-Propynyl β-D-Lactopyranoside: A Methodological Comparison Guide
Introduction 2-Propynyl β-D-lactopyranoside (commonly known as propargyl β-D-lactoside) is a critical bifunctional synthon in modern glycobiology. By presenting a terminal alkyne, it enables highly specific Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) for the fabrication of carbohydrate microarrays[1], multivalent glycoclusters[2], and conjugatable polysialic acid precursors[3]. However, the chemical synthesis of this disaccharide derivative is notoriously sensitive. The bulky nature of the lactosyl donor combined with the relatively weak nucleophilicity of propargyl alcohol often leads to suboptimal yields.
As a Senior Application Scientist, I have structured this guide to benchmark the primary chemical synthesis methods, providing researchers with the mechanistic causality behind experimental choices and self-validating protocols to optimize yields.
Mechanistic Causality: Driving β-Stereoselectivity
Regardless of the activation method chosen, achieving high β-stereoselectivity relies heavily on neighboring group participation (NGP) . When the peracetylated lactosyl donor is activated by a Lewis acid, the leaving group at the anomeric center (C1) departs, forming an oxocarbenium ion. The acetyl group at C2 immediately attacks the anomeric center to form a stable bicyclic acyloxonium ion intermediate. This intermediate sterically blocks the α-face (bottom), forcing the propargyl alcohol to attack exclusively from the β-face (top), yielding the desired β-D-lactopyranoside.
Mechanistic pathway of β-stereoselectivity driven by C2-acetate participation.
Benchmarking Synthesis Strategies
Strategy A: Direct Lewis Acid-Catalyzed Glycosylation (The BF3·OEt2 Method) This is the most widely reported method due to its operational simplicity[4]. It utilizes boron trifluoride diethyl etherate (BF3·OEt2) to directly activate per-O-acetyl-lactose.
-
Pros: Uses readily available, inexpensive reagents. Can be performed in a single glycosylation step directly from the peracetylated precursor.
-
Cons: Yields are typically low to moderate (15–45%). The strong Lewis acidic conditions can lead to donor degradation, anomerization, or the formation of stable orthoester byproducts if the temperature exceeds 0 °C during the initial addition.
Strategy B: The Schmidt Trichloroacetimidate Method To overcome the poor leaving group ability of the anomeric acetate, the lactose is first converted into a trichloroacetimidate donor.
-
Pros: The imidate is a vastly superior leaving group, requiring only catalytic amounts of a milder Lewis acid (e.g., TMSOTf) at low temperatures (-20 °C). This drastically reduces side reactions and boosts glycosylation yields to 65–85%.
-
Cons: Requires two additional synthetic steps to selectively deprotect the anomeric acetate and install the imidate group prior to glycosylation.
Strategy C: The Koenigs-Knorr Method Utilizes a lactosyl bromide donor activated by silver salts (e.g., AgOTf or Ag2CO3).
-
Pros: Excellent stereocontrol and historical reliability.
-
Cons: Moderate yields (50–70%), requires strict exclusion of light, and generates toxic heavy metal waste, making it unfavorable for modern scalable synthesis.
Quantitative Yield Comparison
| Synthesis Method | Donor Precursor | Promoter / Catalyst | Typical Glycosylation Yield | Stereoselectivity (β:α) | Scalability & Efficiency |
| Direct Lewis Acid | Per-O-acetyl-lactose | BF3·OEt2 | 16% - 45%[4] | > 95:5 | High throughput, low yield |
| Schmidt Imidate | Lactosyl trichloroacetimidate | TMSOTf | 65% - 85% | > 98:2 | Multi-step, high yield |
| Koenigs-Knorr | Lactosyl bromide | AgOTf / Ag2CO3 | 50% - 70% | > 95:5 | Low (Heavy metal waste) |
Validated Experimental Workflow: The BF3·OEt2 Protocol
The following protocol details the direct Lewis acid method, optimized for self-validation at each step to ensure scientific integrity and reproducible yields[4].
Workflow for the chemical synthesis of 2-propynyl β-D-lactopyranoside.
Phase 1: Peracetylation of Lactose
Causality: Acetylation protects the hydroxyl groups from unwanted side reactions and provides the crucial C2-acetate required for NGP.
-
Reaction: Suspend D-lactose (5.0 g, 13.88 mmol) in anhydrous pyridine (85 mL) under an argon atmosphere. Cool strictly to 0 °C.
-
Addition: Dropwise add acetic anhydride (25 mL). The 0 °C environment prevents exothermic degradation of the sugar ring.
-
Incubation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation (Quenching): Quench by dropwise addition of 12 M HCl. Self-Validation: The acid neutralizes the pyridine, driving the peracetylated product into the organic phase during extraction.
-
Workup: Extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo. Expected yield: ~8.7 g (80.6%)[4].
Phase 2: BF3·OEt2-Catalyzed Glycosylation
Causality: BF3·OEt2 forces the departure of the anomeric acetate. Strict temperature control is required to prevent the nucleophile (propargyl alcohol) from polymerizing or the donor from degrading into an elimination product.
-
Preparation: Dissolve per-O-acetyl-lactose (6.3 g, 9.3 mmol) in dry CH2Cl2 (50 mL) under argon. Add propargyl alcohol (1.92 mL, 30.84 mmol). Cool strictly to 0 °C.
-
Activation: Add BF3·OEt2 (5.12 mL, 40.5 mmol) dropwise.
-
Incubation: Allow to slowly warm to room temperature and stir for 22 hours.
-
Validation (Quenching): Slowly add saturated NaHCO3 solution. Self-Validation: Bubbling indicates the neutralization of BF3 and acetic acid. Failure to fully neutralize here will result in acid-catalyzed hydrolysis of the newly formed glycosidic bond during solvent evaporation.
-
Purification: Extract with CH2Cl2, dry, and purify via flash chromatography (cyclohexane/ethyl acetate 1/1). Expected yield: ~1.01 g (16.3%)[4].
Phase 3: Zemplén Deacetylation
Causality: Base-catalyzed transesterification removes the acetate protecting groups without cleaving the delicate β-glycosidic linkage.
-
Reaction: Dissolve the per-O-acetyl propargyl-lactoside (1.01 g, 1.5 mmol) in dry methanol (60 mL). Add sodium methoxide (54 mg, 1 mmol).
-
Incubation: Stir vigorously for 2 hours. Monitor by TLC (Ethyl Acetate/MeOH 9:1) until the starting material spot completely disappears.
-
Validation (Neutralization): Add Amberlite IR-120 (H+ form) resin until the pH is neutral. Self-Validation: Using a solid-phase resin instead of aqueous acid prevents accidental hydrolysis of the product. The resin is simply filtered off, leaving pure product in solution.
-
Isolation: Filter the resin and concentrate the filtrate in vacuo to yield the final 2-propynyl β-D-lactopyranoside[4].
References
1.[4] Yang, J., Moraillon, A., Siriwardena, A., Boukherroub, R., Ozanam, F., Gouget-Laemmel, A. C., & Szunerits, S. (2015). "Supporting information - AWS: Synthesis of β-propargyl lactoside" (Associated with: Carbohydrate Microarray for the Detection of Glycan–Protein Interactions Using Metal-Enhanced Fluorescence). Analytical Chemistry. URL:[Link] 2.[3] Fort, S., et al. (2016). "Bacterial synthesis of polysialic acid lactosides in recombinant Escherichia coli K-12." Glycobiology. URL:[Link] 3.[2] Vidal, S., et al. (2021). "Sonogashira cross-coupling on carbohydrate templates." Organic & Biomolecular Chemistry. URL:[Link] 4.[1] Yang, J., et al. (2015). "Carbohydrate Microarray for the Detection of Glycan–Protein Interactions Using Metal-Enhanced Fluorescence." Analytical Chemistry. URL:[Link]
Sources
A Senior Application Scientist's Guide to Isothermal Titration Calorimetry (ITC): Characterizing Galectin-3 Inhibitors
In the landscape of drug discovery, particularly in targeting protein-carbohydrate interactions, a complete thermodynamic understanding of a binding event is not just advantageous; it is critical. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose, offering a direct, label-free measurement of binding affinity and the thermodynamic forces driving the interaction.[1][2] This guide provides a comparative analysis of foundational and optimized ligands targeting Galectin-3 (Gal-3), a protein implicated in cancer, inflammation, and fibrosis.[3][4][5]
The target of our investigation is the carbohydrate recognition domain (CRD) of human Galectin-3 (hGal-3), a lectin that specifically recognizes β-galactoside sugars.[5] By analyzing the binding thermodynamics, we can dissect the contributions of enthalpy (ΔH) and entropy (ΔS) to the overall Gibbs free energy of binding (ΔG), providing a deeper insight into the mechanism of interaction.[6][7]
Part 1: The Foundational Principle - Why ITC?
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[1][8] A solution of one molecule (the "ligand," in our case, the lactoside inhibitor) is titrated into a solution of the binding partner (the "macromolecule," hGal-3) at a constant temperature. The resulting heat change is measured with high sensitivity.[9]
A single ITC experiment can simultaneously determine:
-
Binding Affinity (K_D): The dissociation constant, a measure of how tightly the ligand binds.
-
Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the complex.
-
Enthalpy (ΔH): The heat change associated with the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions).
-
Entropy (ΔS): The change in the system's disorder, often related to hydrophobic interactions and conformational changes.
This complete thermodynamic profile is invaluable for lead optimization, allowing researchers to understand why a modification improves affinity—is it through better hydrogen bonding (enthalpically driven) or through more favorable hydrophobic interactions (entropically driven)?[7]
Conceptual Workflow of an ITC Experiment
The following diagram outlines the logical flow of an ITC experiment, from sample preparation to final data interpretation.
Caption: Logical workflow for an Isothermal Titration Calorimetry experiment.
Part 2: Experimental Protocol - A Self-Validating System
The trustworthiness of ITC data hinges on meticulous experimental design and execution. The following protocol is designed to minimize artifacts and ensure high-quality, reproducible results.
Objective: To determine the thermodynamic binding parameters for methyl β-D-lactoside and a modified analog binding to the human Galectin-3 CRD (hGal-3).
Materials:
-
Recombinant human Galectin-3 (hGal-3), purified and buffer-exchanged.
-
Ligand 1 (Baseline): Methyl β-D-lactoside.
-
Ligand 2 (Optimized): A 3′-O-sulfated LacNAc analog (as described in reference[10]).
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed thoroughly.
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
Methodology:
-
Sample Preparation (The Causality of Choice):
-
Protein Dialysis: Dialyze the purified hGal-3 extensively against the ITC buffer. This is a critical step; any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate significant heats of dilution, obscuring the true binding signal.[6][11]
-
Ligand Dissolution: Dissolve both ligands in the final dialysis buffer (the "dialysate"). This ensures perfect buffer matching.
-
Concentration Determination: Accurately measure the final concentrations of the protein and ligands using a reliable method (e.g., UV-Vis spectroscopy for protein, qNMR for ligands). Errors in concentration directly impact the calculated stoichiometry (n) and binding affinity (K_D).[6]
-
Degassing: Thoroughly degas all solutions (protein, ligands, and buffer) immediately before use to prevent the formation of air bubbles in the calorimeter, which can cause significant artifacts in the data.[6]
-
-
ITC Instrument Setup & Titration:
-
Instrument Cleaning: Ensure the sample cell and syringe are meticulously cleaned with buffer to remove any contaminants from previous experiments.
-
Loading:
-
Cell: Load the hGal-3 solution into the sample cell at a concentration of approximately 50-100 µM.
-
Syringe: Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 1-2 mM). This ensures that saturation of the protein is achieved during the titration.
-
-
Experimental Parameters:
-
Temperature: Set the experiment temperature to 27 °C (300.15 K).
-
Injections: Program a series of 19-20 injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.
-
Stirring: Set the stirring speed to 750 rpm to ensure rapid mixing upon injection.
-
-
-
Control Experiments (Self-Validation):
-
Perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. The resulting heat changes should be minimal and represent the heat of dilution of the ligand. This value is subtracted from the experimental data to isolate the heat of binding.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.
-
Fit the integrated data to a suitable binding model (e.g., a one-site independent model) using the instrument's analysis software. This fitting process yields the K_D, ΔH, and n values.
-
Calculate the Gibbs free energy (ΔG) and the entropic contribution (-TΔS) using the fundamental thermodynamic equation: ΔG = ΔH - TΔS = -RTln(K_A) , where K_A = 1/K_D.
-
Part 3: Comparative Data Analysis
The power of ITC is most evident when comparing related compounds. Here, we analyze the thermodynamic data for our baseline methyl β-D-lactoside and a more potent, sulfated analog. The data reveals a clear structure-activity relationship.
Table 1: Thermodynamic Binding Parameters for Ligands Interacting with hGal-3 at 27 °C
| Ligand | K_D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Methyl β-D-lactoside (Baseline) | 91.0 | ~1.0 | -11.2 | 5.7 | -5.5 |
| 3′-O-sulfated LacNAc analog (Optimized) | 14.7 | ~1.0 | -10.9 | -3.4 | -7.5 |
Data adapted from Harding, et al. (2023).[10]
Interpreting the Thermodynamic Signature
The diagram below illustrates how the key thermodynamic parameters are derived from the ITC data and how they relate to each other.
Caption: Derivation of thermodynamic parameters from ITC data.
Analysis of Results:
-
Baseline Binding (Methyl β-D-lactoside):
-
The baseline compound binds with a K_D of 91.0 µM, representing a modest affinity.
-
The binding is strongly enthalpically driven (ΔH = -11.2 kcal/mol), indicating that the formation of favorable contacts like hydrogen bonds is the primary source of binding energy.
-
However, the binding event is entropically unfavorable (-TΔS = 5.7 kcal/mol). This "entropic penalty" suggests a loss of conformational freedom for the ligand and/or protein upon binding, which works against the overall affinity.
-
-
Optimized Ligand (3′-O-sulfated LacNAc analog):
-
This analog shows a 6.2-fold improvement in affinity (K_D = 14.7 µM) compared to the baseline.
-
Interestingly, the enthalpy of binding (ΔH = -10.9 kcal/mol) is very similar to the baseline ligand. This implies that the new modifications did not significantly add or improve strong hydrogen bonding interactions.
-
The dramatic improvement comes from the entropy term , which is now favorable (-TΔS = -3.4 kcal/mol). The addition of the sulfate group at the 3′ position appears to have created favorable interactions (e.g., with cationic residues in the binding site) that either displace loosely bound water molecules (a major source of positive entropy) or induce a more favorable conformational state, thus overcoming the entropic penalty seen with the baseline compound.[10]
-
Conclusion for the Drug Development Professional
This comparative guide demonstrates the profound utility of Isothermal Titration Calorimetry in drug discovery. By moving beyond a simple affinity measurement (K_D), ITC provides a complete thermodynamic signature that uncovers the "how" and "why" of molecular recognition.
Our analysis shows that while the baseline lactoside's affinity is limited by a significant entropic penalty, strategic modification—in this case, the addition of a sulfate group—can transform the entropic profile from unfavorable to favorable, leading to a significant boost in overall affinity. This insight is crucial for rational drug design. It allows scientists to iteratively modify a lead compound, targeting specific thermodynamic weaknesses to build a more potent and effective therapeutic candidate. For any research program targeting protein-ligand interactions, ITC is an indispensable tool for making data-driven decisions in the journey from hit to lead.
References
-
Galectin-3 structure and function. ResearchGate. [Link]
-
Schematic structure of galectin-3 and the intracellular and extracellular functions. ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Granada. [Link]
-
Galectin-3. Wikipedia. [Link]
-
Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]
-
The Working Principle of Isothermal Titration Calorimetry. AZoM. [Link]
-
Galectin-3: an emerging all-out player in metabolic disorders and their complications. Glycobiology, Oxford Academic. [Link]
-
Galectin-3 in Cardiovascular Health: A Narrative Review Based on Life's Essential 8 and Life's Simple 7 Frameworks. MDPI. [Link]
-
Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. MDPI. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Isothermal titration calorimetry. CureFFI.org. [Link]
-
Thermodynamic binding studies of bivalent oligosaccharides to galectin-1, galectin-3, and the carbohydrate recognition domain of galectin-3. Glycobiology, Oxford Academic. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]
Sources
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-3 - Wikipedia [en.wikipedia.org]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 8. azom.com [azom.com]
- 9. Isothermal titration calorimetry [cureffi.org]
- 10. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands [mdpi.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
2-Propynyl beta-D-lactopyranoside: Safe Handling & Disposal Protocol
Topic: 2-Propynyl beta-D-lactopyranoside Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary & Operational Directive
Immediate Action Required: Treat 2-Propynyl beta-D-lactopyranoside as a Class B Organic Hazardous Waste . While the carbohydrate moiety (lactopyranoside) suggests low toxicity, the propargyl (2-propynyl) group introduces specific reactivity hazards—primarily the formation of shock-sensitive acetylides upon contact with copper, silver, or mercury.
Core Disposal Rule:
-
DO NOT dispose of down the drain.[1][2] (Risk of acetylide formation in copper plumbing).
-
DO NOT mix with waste streams containing heavy metals (Cu, Ag) unless chelated/quenched.
-
PREFERRED METHOD: High-temperature incineration via a licensed chemical waste contractor.
Hazard Architecture: Deconstructing the Molecule
To understand the disposal logic, we must analyze the molecule's functional components. This "Structure-Activity-Safety" approach ensures you understand why specific protocols are enforced.
| Functional Group | Chemical Nature | Associated Hazard | Disposal Implication |
| Disaccharide (Sugar) | Low toxicity, high water solubility, biodegradable. | Dictates the physical state (Solid) and solvent compatibility (Water/DMSO). | |
| 2-Propynyl Group | Terminal Alkyne ( | Reactive. Can form explosive metal acetylides. Potential alkylating agent. | CRITICAL: Segregate from metal salts. Use non-metallic tools for spill cleanup. |
| O-Glycosidic Linkage | Acetal Bond | Hydrolytically stable at neutral pH; susceptible to strong acids. | Avoid mixing with strong acids in waste containers to prevent cleavage and release of free propargyl alcohol (toxic/flammable). |
Detailed Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Applicable for expired shelf-life reagents or excess dry powder.
Step 1: Container Selection
-
Use a High-Density Polyethylene (HDPE) or Borosilicate Glass container.
-
Prohibited Materials: Metal containers, foil-lined caps, or containers previously used for copper/silver reagents.
Step 2: Packaging
-
Transfer the solid carefully to the container to avoid dust generation.[2]
-
If the quantity is small (<500 mg), you may dissolve it in a minimal amount of water or DMSO to facilitate transfer, provided the waste stream is compatible.
-
Self-Validation Check: Ensure the lid is Teflon-lined or Polypropylene. Why? To prevent any contact with metal cap liners.
Step 3: Labeling
-
Primary Label: "Hazardous Waste - Organic Solid"
-
Constituents: "2-Propynyl beta-D-lactopyranoside"
-
Hazard Tags: [Irritant] [Reactive Group: Alkyne]
Scenario B: Disposal of Reaction Mixtures (Click Chemistry Waste)
Applicable when the reagent has been used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step 1: Quenching the Catalyst (The Critical Step) If the reaction mixture contains Copper (Cu) or Silver (Ag) catalysts, you must sequester the metal ions before combining with general organic waste to prevent acetylide precipitation.
-
Protocol: Add a chelating agent (e.g., EDTA or Dithiothreitol) in 5x molar excess relative to the metal catalyst.
-
Mechanism: The chelator binds the metal ion, preventing it from reacting with the unreacted propargyl groups.
Step 2: Segregation
-
Stream: Segregate into "Heavy Metal Contaminated Organics" if copper content is high (>100 ppm).
-
Alternative: If the metal is removed via solid-phase extraction (e.g., Cu-scavenger resin), the eluate can be treated as standard organic waste.
Emergency Procedures: Spill Cleanup
Spill Scenario: Powder spill on a laboratory bench.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE: Nitrile gloves (double-gloved), safety goggles, lab coat. N95 dust mask recommended if powder is fine.
-
Tool Selection (CRITICAL):
-
Use plastic scoops or paper towels .
-
NEVER use a metal spatula or dustpan. (Risk of friction-induced ignition if trace acetylides are present, though low probability, high consequence).
-
-
Neutralization:
-
Disposal of Debris: Place all contaminated wipes and gloves into the solid hazardous waste container.
Visualizing the Logic: Decision Matrix
The following diagram illustrates the decision-making process for disposing of 2-Propynyl beta-D-lactopyranoside, ensuring no critical safety checks are missed.
Figure 1: Disposal Decision Tree for Propargyl Glycosides. Note the critical intervention point for metal-contaminated mixtures.
Technical Data Summary
| Property | Value / Description |
| Chemical Name | 2-Propynyl |
| Molecular Formula | |
| Solubility | Soluble in Water, DMSO, Methanol. |
| Reactivity Group | Terminal Alkyne (Propargyl).[2] |
| Incompatibilities | Strong Oxidizers, Heavy Metals (Cu, Ag), Strong Acids. |
| Waste Code (Ref) | D001 (Ignitable - if in flammable solvent) or Non-Regulated Organic (if solid), subject to local EHS confirmation. |
References
-
BenchChem. (2025). Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[9][10] Hazard Communication Standard: Classification of Reactive Functional Groups. Retrieved from
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on CuAAC safety and acetylide risks).
-
Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Laboratory Waste. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bmrservice.com [bmrservice.com]
- 4. cambio.co.uk [cambio.co.uk]
- 5. edvotek.com [edvotek.com]
- 6. peptide.com [peptide.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
